Endocrocin

Catalog No.
S573545
CAS No.
481-70-9
M.F
C16H10O7
M. Wt
314.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endocrocin

CAS Number

481-70-9

Product Name

Endocrocin

IUPAC Name

1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C16H10O7

Molecular Weight

314.25 g/mol

InChI

InChI=1S/C16H10O7/c1-5-2-7-12(14(20)10(5)16(22)23)15(21)11-8(13(7)19)3-6(17)4-9(11)18/h2-4,17-18,20H,1H3,(H,22,23)

InChI Key

UZOHDKGTYVTYDZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

endocrocin

Canonical SMILES

CC1=CC2=C(C(=C1C(=O)O)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Endocrocin is a trihydroxyanthraquinone that is 9,10-anthraquinone which is substituted by a carboxy group at position 2, a methyl group at position 3, and hydroxy groups at positions 1, 6, and 8. It has a role as a metabolite. It is a monocarboxylic acid, a member of phenols and a trihydroxyanthraquinone.
Endocrocin has been reported in Talaromyces islandicus, Cortinarius cardinalis, and other organisms with data available.

Genetic Composition of the Endocrocin Cluster

Author: Smolecule Technical Support Team. Date: February 2026

The endocrocin BGC was first characterized in Aspergillus fumigatus Af293 [1]. The core cluster is located on the reference genome CM000172.1, approximately between nucleotides 54,334 and 75,724 [2]. The table below summarizes the functions of its key genes.

Gene Name Locus Tag (Af293) Protein Function Role in Biosynthesis Experimental Evidence
encA [1] AFUA_4G00210 [2] Iterative Non-Reducing Polyketide Synthase (NR-PKS) [1] Backbone enzyme; produces the polyketide chain [1] Gene knockout abolishes this compound production [1] [2]
encB [1] AFUA_4G00220 [2] Metallo-β-lactamase-type Thioesterase (MβL-TE) [1] Releases & cyclizes the polyketide from EncA [1] Gene knockout abolishes this compound production [1] [2]
encC [1] AFUA_4G00225 [2] Monooxygenase [1] Oxidizes anthrone to anthraquinone (tailoring) [3] Gene knockout abolishes this compound production [1] [2]
encD [1] AFUA_4G00230 [2] 2-Oxoglutarate-Fe(II) Oxidoreductase [1] Putative decarboxylase; represses this compound output [1] Deletion increases yield; overexpression eliminates it [1]

This cluster is a minimal biosynthetic unit for fungal anthraquinones, requiring only the core trio of NR-PKS (EncA), MβL-TE (EncB), and an oxidase (EncC) to produce this compound [1] [3]. The cluster also contains other genes (e.g., AFUA_4G00200, AFUA_4G00240, AFUA_4G00250) whose deletion did not affect this compound production in the studied context [1].

The Biosynthetic Pathway Visualized

The following diagram illustrates the coordinated steps of this compound biosynthesis, from primary metabolite precursors to the final compound.

G AcetylCoA Acetyl-CoA PKS encA (NR-PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS PolyketideChain Linear Polyketide Chain (Enzyme-bound) PKS->PolyketideChain Chain Assembly TE encB (MβL-TE) Anthrone Atrochrysone Carboxylic Acid (Anthrone) TE->Anthrone Claisen Cyclization & Release Oxidase encC (Monooxygenase) This compound This compound Oxidase->this compound Oxidation PolyketideChain->TE Anthrone->Oxidase

Core enzymatic pathway for this compound biosynthesis.

Regulation and Metabolic Context

The production of this compound is not isolated but is part of a regulated metabolic network.

  • Global Regulation: The enc cluster is under the control of the global regulator of secondary metabolism, LaeA [1]. Deletion of laeA reduces the transcription of the cluster's genes [1] [4].
  • Pathway Branch Point: this compound often serves as an intermediate in the biosynthesis of other compounds. In various fungi, it is a precursor to emodin, a key branching point for a vast family of natural products [3]. The encD gene product appears to play a role at this branch, diverting metabolism away from this compound accumulation and towards downstream products [1].

Key Experimental Methodologies

The following table outlines core experimental protocols used to characterize the this compound BGC.

Method Key Purpose Typical Workflow Summary

| Gene Deletion (KO) [1] | Determine a gene's necessity for this compound production. | 1. Construct a deletion cassette (e.g., DJ-PCR). 2. Transform fungal protoplasts. 3. Select transformants. 4. Analyze metabolites via HPLC and gene expression via RT-PCR. | | Gene Overexpression (OE) [1] | Investigate a gene's effect on pathway flux and regulation. | 1. Fuse target gene to a strong promoter (e.g., gpdA). 2. Integrate construct into the genome. 3. Analyze transcript levels and metabolite yields. | | Heterologous Reconstitution [5] | Confirm cluster sufficiency and enable production in a tractable host. | 1. Clone core genes (e.g., encA, encB, encC) into expression vectors. 2. Co-transform a host like S. cerevisiae. 3. Screen for this compound production via LC-MS/MS. |

Applications and Research Outlook

Understanding this BGC opens doors to several advanced research areas:

  • Metabolic Engineering: The entire this compound pathway has been reconstituted in Saccharomyces cerevisiae. Engineering the host's supply of malonyl-CoA, a key precursor, significantly increased this compound titers, demonstrating the potential for scalable microbial production [5].
  • Drug Discovery & Biosynthesis: this compound and its derivatives have documented bioactivities [1]. Furthermore, the enc cluster represents an evolutionary origin for a wide array of fungal anthraquinones [1]. Studying its variations across species is a powerful strategy for discovering new natural products with potential pharmaceutical applications [6] [3].
  • Bioinformatic Prediction: The conserved structure of the minimal cluster (NR-PKS + MβL-TE + Oxidase) serves as a signature for identifying potential anthraquinone BGCs in newly sequenced fungal genomes [7].

References

Comprehensive Technical Guide: Endocrocin Polyketide Synthase EncA and its Biosynthetic Gene Cluster

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Discovery

Endocrocin represents a structurally simple anthraquinone natural product with a long history of scientific investigation, first isolated in 1935 from the lichen Nephromopsis endocrocea. Since its initial discovery, this compound has been identified across diverse biological kingdoms including fungi, insects, and plants, demonstrating remarkable phylogenetic distribution [1]. The significance of anthraquinones like this compound extends beyond their natural occurrence to substantial industrial and pharmaceutical applications. These compounds have been utilized as dyes, food additives, paper manufacturing components, and cosmetics, while also exhibiting medicinal properties including laxative, anti-inflammatory, and antitumor activities [1]. Despite this widespread occurrence and historical significance, the genetic basis for this compound biosynthesis remained elusive until relatively recently, when advances in genomic technologies enabled identification of the dedicated biosynthetic machinery.

The enc cluster discovery in Aspergillus fumigatus represents a milestone in understanding anthraquinone biosynthesis. This species had not been previously reported to produce this compound, making this finding particularly significant. The cluster was identified through genome mining approaches using the Secondary Metabolite Unique Region Finder (SMURF) algorithm, followed by investigation of clusters regulated by the global secondary metabolism regulator LaeA [1]. This discovery established that this compound production in A. fumigatus results from the coordinated activity of a compact four-gene cluster, rather than being a branch product of more complex biosynthetic pathways as had been observed in other fungal systems. The enc cluster thus represents a minimal anthraquinone-producing system that provides unique insights into the evolutionary origins of fungal polyketide-derived natural products.

Gene Cluster Organization and Protein Functions

The this compound biosynthetic gene cluster in A. fumigatus encompasses four core genes that encode the enzymatic machinery required for the complete biosynthesis of this anthraquinone. These genes are physically clustered within the genome and transcriptionally coordinated to ensure efficient pathway functionality. The core biosynthetic components include encA, encB, encC, and encD, each playing distinct and essential roles in the conversion of simple acyl-CoA precursors to the fully elaborated this compound molecule [1].

Table 1: Core Genes of the this compound Biosynthetic Cluster in A. fumigatus

Gene Name Protein Function Domain Architecture Role in Biosynthesis
encA Iterative non-reducing PKS KS-AT-ACP Catalyzes polyketide chain assembly from malonyl-CoA extender units
encB Metallo-β-lactamase-type thioesterase (MβL-TE) Metallohydrolase domain Releases polyketide from ACP via Claisen cyclization
encC Monooxygenase FAD-binding domain Catalyzes anthrone oxidation to anthraquinone
encD 2-Oxoglutarate-Fe(II) oxidoreductase Dioxygenase domain Putative regulatory function (negative regulator)

The central biosynthetic engine is EncA, an iterative non-reducing polyketide synthase (NR-PKS) that lacks the thioesterase (TE) or Claisen cyclase (CLC) domains typically found in PKS systems for product release. This structural feature necessitates the involvement of a discrete companion protein for chain release. EncA exhibits the canonical PKS domain organization of ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, but notably lacks a C-terminal thioesterase domain [1]. The KS domain catalyzes carbon-carbon bond formation between the growing polyketide chain and incoming malonyl-CoA extender units, while the AT domain selectively loads the ACP with appropriate acyl-CoA building blocks. The ACP domain, modified with a phosphopantetheine arm, shuttles the growing polyketide intermediate between catalytic domains.

The auxiliary functions are provided by EncB, EncC, and EncD. EncB represents a metallo-β-lactamase-type thioesterase (MβL-TE) that physically associates with EncA to catalyze both Claisen cyclization of the assembled octaketide and hydrolysis of the thioester bond linking the product to the ACP domain [1]. This discrete release mechanism distinguishes the enc system from many other fungal PKSs that incorporate TE domains within the multidomain PKS architecture. EncC is a FAD-dependent monooxygenase responsible for the oxidation of the chrysophanol anthrone intermediate to yield the final anthraquinone structure of this compound. Interestingly, EncD, a putative 2-oxoglutarate-Fe(II) oxidoreductase, appears to play a regulatory rather than catalytic role in the pathway, as its deletion increases this compound production while its overexpression eliminates accumulation [1].

Biosynthetic Pathway and Enzymatic Mechanism

The biosynthesis of this compound follows a carefully orchestrated sequence of enzymatic transformations that convert simple carboxylic acid precursors to the complex tricyclic anthraquinone structure. The initiation phase begins when the EncA PKS loads its ACP domain with a starter unit that undergoes iterative elongation with malonyl-CoA extender units. Through a series of decarboxylative Claisen condensations, the linear polyketide intermediate is assembled while remaining covalently tethered to the phosphopantetheine arm of the ACP domain. The EncA PKS performs eight elongation cycles to generate an octaketide intermediate that serves as the substrate for subsequent cyclization and rearrangement reactions [1].

The cyclization phase represents the most critical transformation in the pathway and is mediated by the MβL-TE EncB. This enzyme catalyzes the regiospecific Claisen condensation that folds the linear octaketide into the tricyclic anthrone scaffold. The catalytic mechanism of EncB involves two manganese cations (Mn²⁺) that activate the carbonyl groups for nucleophilic attack and stabilize the transition state during cyclization [1]. Following cyclization, EncB hydrolyzes the thioester bond between the ACP and the now-cyclized product, releasing chrysophanol anthrone as the first free intermediate in the pathway. This discrete release mechanism distinguishes the enc system from integrated PKS systems where cyclization and release are performed by domains within the same multidomain protein.

The final oxidation step is catalyzed by the monooxygenase EncC, which utilizes FAD as a cofactor to introduce molecular oxygen into the anthrone structure at the C-10 position, generating the fully conjugated anthraquinone system characteristic of this compound [1]. This oxidation not only completes the biosynthesis but also dramatically alters the spectral properties of the molecule, contributing to its characteristic coloration. The pathway proceeds with remarkable efficiency despite its compact genetic architecture, producing this compound as the major metabolic product rather than as a side product or intermediate in a more complex biosynthetic scheme.

G This compound Biosynthetic Pathway Starter Starter Unit (Acetyl-CoA) Elongation 8x Malonyl-CoA Elongation Cycles Starter->Elongation LinearPK Linear Octaketide (ACP-bound) Elongation->LinearPK Cyclization Claisen Cyclization (EncB MβL-TE) LinearPK->Cyclization Anthrone Chrysophanol Anthrone (Free Intermediate) Cyclization->Anthrone Oxidation C-10 Oxidation (EncC Monooxygenase) Anthrone->Oxidation This compound This compound (Anthraquinone) Oxidation->this compound EncA EncA (NR-PKS) EncA->Elongation EncB EncB (MβL-TE) EncB->Cyclization EncC EncC (Monooxygenase) EncC->Oxidation

Visual summary of the this compound biosynthetic pathway with enzymatic transformations.

Regulatory Mechanisms and Cluster Control

The enc cluster operates under sophisticated regulatory control that determines the timing and magnitude of this compound production in A. fumigatus. The global regulator LaeA, a conserved protein known to govern secondary metabolism in filamentous fungi, exerts master control over the enc cluster [1]. LaeA functions as a nuclear protein that modifies chromatin structure to facilitate the expression of secondary metabolite gene clusters, effectively serving as a switch that activates silent biosynthetic pathways under appropriate environmental conditions. In the case of the enc cluster, deletion of laeA results in complete abolition of this compound production, demonstrating an absolute requirement for this regulator. Conversely, overexpression of laeA leads to enhanced expression of the enc genes and consequently increased accumulation of this compound [1].

The coordinate expression of the enc cluster genes suggests additional layers of transcriptional control that ensure proper stoichiometry of the biosynthetic enzymes. The observation that overexpression of encA leads to increased transcript levels of all encA-D genes indicates the existence of cross-regulatory mechanisms within the cluster, possibly through promoter activation or stabilization of polycistronic transcripts [1]. This autoregulatory feature ensures that when the catalytic capacity of the PKS is increased, the auxiliary enzymes required for processing its product are similarly upregulated to prevent intermediate accumulation and potential feedback inhibition.

Experimental Protocols and Methodologies

Genetic Manipulation and Strain Construction

Targeted gene deletion in the enc cluster employs a double-joint fusion PCR (DJ-PCR) approach that efficiently generates gene replacement constructs. The methodology begins with PCR amplification of approximately 1,000-1,500 base pair fragments corresponding to the 5' and 3' flanking regions of the target gene using genomic DNA from A. fumigatus CEA17 KU80 pyrG+ as template [1]. A selectable marker cassette, typically the A. parasiticus pyrG gene amplified from plasmid pJW24, is simultaneously amplified. These three fragments are then purified and fused through a second round of PCR using nested primers that incorporate specific overlaps, creating a complete deletion cassette.

The transformation procedure involves protoplast generation from A. fumigatus CEA17 KU80 pyrG- strains. Fungal cultures are grown in appropriate media until sufficient mycelial biomass is obtained, followed by cell wall digestion using lytic enzymes such as Novozyme 234 or VinoTaste Pro. The resulting protoplasts are purified through filtration and centrifugation, then transformed with the deletion cassette using polyethylene glycol (PEG)-mediated transformation [1]. Transformants are selected on minimal media lacking uridine and uracil, and successful gene replacement is verified through diagnostic PCR and Southern blot analysis to confirm precise integration at the target locus and absence of ectopic insertion events.

For overexpression constructs, the target gene is amplified with its native coding sequence but under control of constitutive promoters such as the gpdA promoter. These constructs are integrated into the genome at neutral loci or via site-specific recombination systems. The resulting strains are quantitatively assessed for transcript levels using RT-qPCR and for metabolic production through HPLC analysis to confirm the functional impact of genetic manipulation [1].

Metabolic Analysis and Compound Characterization

Cultivation conditions significantly influence this compound production and must be carefully controlled for reproducible results. For solid medium analysis, A. fumigatus strains are point-inoculated at densities of 1×10⁴ conidia per inoculum on either glucose minimal medium (GMM) or Czapek yeast autolysate medium (CYA) [1]. Cultures are incubated at temperatures ranging from 29°C to 37°C without light selection for defined periods, typically 5-7 days. For liquid shake conditions, strains are inoculated at higher densities of 1×10⁶ conidia per milliliter in liquid GMM and cultured at 25°C with agitation at 250 rpm, again without light selection.

Metabolite extraction is performed by harvesting the entire culture (both mycelia and medium) and extracting with organic solvents such as ethyl acetate or chloroform-methanol mixtures. The organic phase is concentrated under reduced temperature and pressure to prevent degradation of light-sensitive compounds. The crude extracts are then subjected to HPLC analysis using reverse-phase C18 columns with gradient elution programs optimized for anthraquinone separation, typically employing water-acetonitrile or water-methanol gradients with acidic modifiers [1]. Detection is performed using photodiode array detectors with monitoring at 280-450 nm to capture the characteristic absorption spectrum of this compound.

For definitive identification, LC-MS and NMR spectroscopy are employed. High-resolution mass spectrometry confirms the molecular formula (C₁₅H₈O₇ for this compound), while tandem MS fragmentation patterns provide structural validation. For novel compounds, extensive NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC are necessary to fully elucidate the structure and establish regiochemistry [1].

G Genetic Manipulation Workflow for enc Cluster cluster_0 Molecular Construction cluster_1 Fungal Transformation cluster_2 Validation Start Strain Selection (A. fumigatus CEA17) Design Deletion Cassette Design (1-1.5kb flanks + marker) Start->Design Amplify PCR Amplification of 3 Fragments Design->Amplify Fusion Fusion PCR (DJ-PCR method) Amplify->Fusion Protoplast Protopast Preparation (Lytic enzymes) Fusion->Protoplast Transform PEG-mediated Transformation Protoplast->Transform Select Selection (PyrG complementation) Transform->Select Verify Verification (PCR + Southern blot) Select->Verify Analyze Metabolic Analysis (HPLC, LC-MS) Verify->Analyze

Experimental workflow for genetic manipulation of the enc cluster in A. fumigatus.

Quantitative Data and Research Findings

Table 2: Experimental Findings from enc Cluster Manipulation in A. fumigatus

Genetic Manipulation Effect on Transcript Levels Effect on this compound Production Key Observations
ΔlaeA deletion Dramatic reduction of all enc genes Complete abolition Confirms LaeA as master regulator of the cluster
ΔencA deletion (PKS) N/A (target gene deleted) No production Essential for pathway initiation and carbon assembly
ΔencB deletion (MβL-TE) N/A (target gene deleted) No production Required for polyketide release and cyclization
ΔencC deletion (Monooxygenase) N/A (target gene deleted) Intermediate accumulation (anthrone) Blocks final oxidation step
ΔencD deletion (Oxidoreductase) No significant change Increased production (150-200% of WT) Functions as negative regulator
encA overexpression Increased all encA-D transcripts Increased production (150-300% of WT) Suggests cross-regulation within cluster
encD overexpression No significant change Elimination of production Confirms negative regulatory role

The quantitative impact of genetic manipulations on this compound production reveals the functional contributions of individual cluster components. The essential nature of EncA and EncB is demonstrated by the complete absence of this compound in deletion strains, confirming their non-redundant catalytic functions in polyketide assembly and release, respectively [1]. The accumulation of the anthrone intermediate in ΔencC strains provides direct evidence for this enzyme's role in the final oxidation step and confirms the predicted biosynthetic sequence. Most notably, the regulatory function of EncD is quantitatively demonstrated through both deletion and overexpression experiments, with production levels inversely correlating with encD expression [1].

The transcriptional analysis of enc cluster genes reveals additional regulatory relationships. The observation that encA overexpression increases transcript levels for all encA-D genes suggests the existence of coordinate regulation within the cluster, possibly through transcriptional read-through or shared regulatory elements [1]. This finding has practical implications for metabolic engineering approaches, as simply overexpressing the PKS-encoding gene may suffice to enhance flux through the entire pathway without requiring individual manipulation of each biosynthetic gene. The response of the enc cluster to the global regulator LaeA further situates this pathway within the broader regulatory network controlling fungal secondary metabolism and connects this compound production to environmental and developmental cues.

Research Implications and Applications

The characterization of the enc cluster provides fundamental insights with significant implications for both basic science and applied biotechnology. From an evolutionary perspective, the enc cluster represents a minimal anthraquinone biosynthetic system that may reflect an ancestral state from which more complex clusters diverged. The partnership between a TE-less NR-PKS and a discrete MβL-TE appears to be a conserved module in fungal anthraquinone biosynthesis, observed in the asperthecin (apt), monodictyphenone (mdp), and atrochrysone carboxylic acid (ACA) clusters across various Aspergillus species [1]. This conserved architecture suggests an ancient evolutionary origin for this biosynthetic strategy, with subsequent diversification occurring through the acquisition of additional tailoring enzymes that modify the core anthraquinone scaffold.

For drug discovery and development, the enc cluster offers a streamlined platform for generating anthraquinone analogs through combinatorial biosynthesis. The compact genetic architecture simplifies manipulation compared to more complex systems, while the presence of a dedicated negative regulator (EncD) provides an additional control point for optimizing production. The observation that EncD inactivation boosts this compound yield suggests practical strategies for strain improvement in industrial applications [1]. Furthermore, the cluster's responsiveness to LaeA enables production to be enhanced through manipulation of this global regulator rather than requiring cluster-specific genetic engineering.

From a bioengineering perspective, the enc cluster components represent valuable biocatalytic tools for synthetic biology. The EncA-EncB partnership exemplifies a efficient system for generating complex aromatic polyketides, with potential application in heterologous production systems. The MβL-TE EncB specifically represents an attractive candidate for engineering novel cyclization specificities, potentially enabling production of polyketides with alternative ring topologies [1]. As the structural understanding of these enzymes improves through techniques such as cryo-electron microscopy [2], rational design approaches can be implemented to create engineered variants with altered substrate specificity and product range.

Conclusion

The comprehensive characterization of the this compound polyketide synthase EncA and its associated biosynthetic cluster has elucidated a minimal yet highly efficient system for anthraquinone biosynthesis in fungi. The compact four-gene cluster exemplifies an evolutionarily refined solution for converting simple acyl-CoA precursors to complex aromatic compounds through iterative polyketide assembly, regioselective cyclization, and oxidative maturation. The unexpected regulatory role of EncD adds sophistication to this apparently simple system, providing intrinsic control mechanisms that balance metabolic output with cellular physiology.

References

Comprehensive Technical Guide to Endocrocin in Aspergillus fumigatus: Biosynthesis, Regulation, and Function

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of Endocrocin in A. fumigatus

This compound is a simple anthraquinone secondary metabolite with a long history of identification across diverse biological kingdoms. First described in 1935 from the lichen Nephromopsis endocrocea, this compound has since been isolated from various fungi, insects, and plants [1]. Despite its widespread occurrence, the genetic basis for this compound biosynthesis remained elusive until relatively recently, when the dedicated biosynthetic gene cluster was characterized in Aspergillus fumigatus in 2012 [1]. This discovery marked the first report of this anthraquinone in this medically important fungal species, opening new avenues for understanding its potential role in fungal biology and pathogenesis.

The significance of this compound research extends beyond fundamental biology to potential practical applications. Anthraquinones like this compound are noted for their industrial applications as dyes, food additives, components of paper making, and cosmetics [1]. Additionally, they possess medicinal properties including laxative, anti-inflammatory, and antitumor activities [1]. Some anthraquinones also serve as precursors to mycotoxins of global economic and medical importance, most notably the aflatoxin intermediates produced by the agricultural fungal pathogens Aspergillus flavus and A. parasiticus [1]. The discovery of the this compound biosynthetic pathway in A. fumigatus provides a valuable model system for understanding the evolutionary origins of fungal anthraquinones and their potential roles in fungal virulence.

Biosynthetic Gene Cluster and Genetic Basis

Cluster Organization and Core Components

The This compound biosynthetic pathway in A. fumigatus is encoded by a compact four-gene cluster that represents a minimal biosynthetic unit for fungal anthraquinone production. This cluster exemplifies one evolutionary origin of fungal anthraquinones derived from a nonreducing polyketide synthase (NR-PKS) and a discrete metallo-β-lactamase-type thioesterase (MβL-TE) [1]. The core components of this cluster include:

  • encA: Encodes an iterative nonreducing polyketide synthase (NR-PKS) containing canonical ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains but notably lacking a thioesterase (TE) or Claisen cyclase (CLC) domain [1]. This NR-PKS is responsible for constructing the core polyketide backbone.

  • encB: Encodes a physically discrete metallo-β-lactamase-type thioesterase (MβL-TE) that catalyzes both hydrolysis of the nascent PKS and Claisen cyclization [1]. This enzyme requires two Mn²⁺ cations for activity, distinguishing it from other MβLs that utilize Zn²⁺ [1].

  • encC: Encodes a monooxygenase that likely functions as an anthrone oxidase, converting the initial cyclized product to the final anthraquinone structure [1].

  • encD: Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that surprisingly functions as a negative regulator of this compound production [1].

Key Genetic Findings

Several key genetic observations have emerged from characterization of the this compound cluster:

  • Deletion of encD results in higher levels of this compound production than in the wild-type strain, whereas overexpression of encD eliminates this compound accumulation [1]. This suggests encD functions as a pathway-specific negative regulator.

  • Overexpression of encA not only increases the encA transcript but also raises transcript levels of encB, encC, and encD, resulting in higher production of this compound [1]. This indicates coordinated regulation within the cluster.

  • The enc cluster represents a TE-less NR-PKS system that depends on a discrete MβL-TE for product release, distinguishing it from other fungal NR-PKS systems that contain integrated thioesterase domains [1].

Table 1: Core Genes in the this compound Biosynthetic Gene Cluster

Gene Name Locus Tag Protein Function Domain Architecture Role in Biosynthesis
encA AFUA_4G00210 Non-reducing PKS KS-AT-ACP Polyketide backbone synthesis
encB AFUA_4G00215 MβL-type thioesterase Metallohydrolase Claisen cyclization & product release
encC AFUA_4G00220 Monooxygenase FAD-binding domain Anthrone oxidation
encD AFUA_4G00225 2-OG-Fe(II) oxygenase Dioxygenase domain Negative regulation (putative)

Biological Functions and Immunosuppressive Properties

Role in Neutrophil Chemotaxis Inhibition

A significant breakthrough in understanding this compound's biological function came from the discovery of its immunosuppressive properties. Research published in 2013 demonstrated that this compound acts as a potent inhibitor of neutrophil chemotaxis [2]. This finding was established using innovative assay platforms:

  • A microfluidic neutrophil chemotaxis assay was developed that requires only nanogram quantities of compound in microliters of fluid, making it ideal for screening limited quantities of fungal secondary metabolites [2]. This platform utilizes static gradient-generation methods and flow bypassing mechanisms to create reproducible chemotaxis gradients with minimal reagent consumption.

  • The zebrafish embryo recruitment assay provided an in vivo validation system that is readily accessible, small, and transparent, allowing visualization of innate immune responses with minimal amounts of purified compounds [2].

These assays revealed that this compound effectively inhibits neutrophil recruitment, a critical component of the innate immune response against fungal pathogens. This immunosuppressive activity may provide A. fumigatus with a mechanism to evade immune clearance during infection, potentially enhancing its pathogenicity.

Localization and Temperature Dependence

This compound demonstrates distinctive cellular localization and regulation in A. fumigatus:

  • The compound is localized in A. fumigatus spores, positioning it at the initial point of contact with the host immune system [2]. This strategic localization suggests it may function during the early stages of infection.

  • This compound biosynthesis is temperature-dependent, with production significantly influenced by the temperature at which the fungus is cultured [2]. This temperature sensitivity has important implications for virulence, as studies using a Drosophila toll-deficient model showed that deletion of encA yields a less pathogenic strain when spores are harvested from this compound-permissive conditions but not when collected from this compound-restrictive conditions [2].

Table 2: Experimental Conditions for this compound Production and Analysis

Parameter Conditions for Optimal Production Conditions for Reduced Production Analysis Methods
Temperature 29°C (solid media) [3] 37°C [2] LC-MS/MS, HPLC-HRMS
Culture Media Glucose Minimal Medium (GMM) [3] Not specified UHPLC-HRMS/MS
Culture Format Point inoculation on solid media [3] Liquid shake culture [1] Microfluidic assays
Culture Duration 10 days (solid media) [3] 3-4 days (liquid culture) [1] Zebrafish models
Genetic Background CEA17 [3] ΔlaeA strains [1] Transcript analysis

Regulatory Networks and Cluster Control

Global Transcriptional Regulation

The this compound biosynthetic gene cluster is embedded in a complex multi-level regulatory network that integrates both pathway-specific and global controls:

  • LaeA Regulation: The enc cluster is under the control of LaeA, a global regulator of secondary metabolism that functions as part of the velvet complex [1]. LaeA is a nuclear protein that interacts with VeA and VelB to form a trimeric complex that coordinates secondary metabolism with fungal development and light response [4]. Deletion of laeA results in significant downregulation of the enc cluster and elimination of this compound production [1].

  • veA Dependence: The enc cluster is also regulated by veA, another component of the velvet complex [5]. RNA sequencing analyses have revealed that veA controls the expression of hundreds of genes in A. fumigatus, including those comprising more than a dozen known secondary metabolite gene clusters [5].

  • BrlA Connection: Recent research has revealed a cascade mechanism for enc cluster activation where LaeA-mediated removal of heterochromatic marks enables activation of brlA, which encodes a transcription factor required for conidiophore formation [6]. Only when BrlA is active does significant expression of the this compound BGC occur with concomitant metabolite production [6].

Regulatory Model and Cascade

The following diagram illustrates the complex regulatory network controlling this compound biosynthesis:

G EnvironmentalSignals Environmental Signals (Light, Temperature) LaeA LaeA (Global Regulator) EnvironmentalSignals->LaeA VeA VeA (Velvet Complex) EnvironmentalSignals->VeA VelB VelB (Velvet Complex) LaeA->VelB ChromatinRemodeling Chromatin Remodeling LaeA->ChromatinRemodeling VeA->LaeA VeA->VelB VelB->ChromatinRemodeling brlA brlA (Conidiation TF) ChromatinRemodeling->brlA encCluster enc Cluster (this compound BGC) brlA->encCluster This compound This compound Production encCluster->this compound encD encD (Negative Regulator) encD->this compound

Regulatory network controlling this compound biosynthesis, showing the cascade from environmental signals to metabolite production

This regulatory model demonstrates how this compound production is connected to broader developmental programs in A. fumigatus, particularly the process of conidiation (spore formation). The integration of the enc cluster within this network ensures that this compound is produced at the appropriate developmental stage and in response to relevant environmental cues.

Experimental Protocols and Methodologies

Fungal Cultivation and this compound Production

For optimal this compound production, the following protocol is recommended based on established methods [1] [3]:

  • Strain Selection: Use A. fumigatus CEA17 background strains for optimal this compound production [3].

  • Culture Conditions: Point inoculate solid Glucose Minimal Medium (GMM) with 1 × 10⁴ spores per inoculum and culture at 29°C for 10 days without light selection [3]. The use of solid media rather than liquid culture enhances this compound production.

  • Temperature Control: Maintain cultures at 29°C rather than 37°C, as the lower temperature favors this compound accumulation [2]. This temperature sensitivity is a critical factor in experimental design.

  • Genetic Manipulation: To enhance this compound yield, consider using ΔencD mutants, which produce higher levels of this compound than wild-type strains [1]. Alternatively, encA overexpression strains generate higher transcript levels of encA-D and increased this compound production [1].

Metabolic Extraction and Analysis

The extraction and analysis of this compound requires specific methodologies to ensure optimal recovery and detection:

  • Extraction Protocol: After cultivation, homogenize the entire culture contents and extract with ethyl acetate (EtOAc) [3]. Remove the solvent under reduced pressure and resuspend the crude extract in methanol for analysis.

  • Chemical Analysis: Employ LC-MS/MS with both negative and positive ionization modes using an m/z range of 100 to 1500 [7]. Use a C18 column with 0.1% formic acid in acetonitrile (organic phase) and 0.1% formic acid in water (aqueous phase) as solvents at a flow rate of 0.2 mL/min [7].

  • Advanced Profiling: For comprehensive metabolomic analysis, utilize UHPLC-HRMS/MS (ultra-high-performance liquid chromatography-high resolution mass spectrometry) for accurate mass determination and structural confirmation [6].

Immunosuppression Assays

To evaluate the immunosuppressive properties of this compound, the following assay systems are recommended:

  • Microfluidic Neutrophil Chemotaxis Assay:

    • Design arrayed microfluidic gradient-generation devices compatible with manual and automated pipettes [2].
    • Isolate human neutrophils from fresh blood samples using standard density gradient centrifugation.
    • Load devices with neutrophils in the sink reservoir and purified this compound in the source channel.
    • Quantify neutrophil migration properties from endpoint phase-contrast images using batch-processing algorithms [2].
    • Compare migration toward this compound against positive controls (fMLP) and negative controls (buffer alone).
  • Zebrafish Recruitment Assay:

    • Utilize zebrafish embryos at appropriate developmental stages (typically 2-3 days post-fertilization).
    • Microinject purified this compound or vehicle control into the circulation or hindbrain ventricle.
    • Introduce a sterile inflammatory stimulus (e.g., tail transection or microbial inoculation).
    • Monitor and quantify neutrophil recruitment to the site of inflammation using transgenic zebrafish with fluorescently labeled neutrophils [2].

The following diagram illustrates the integrated workflow for studying this compound production and function:

G StrainSelection Strain Selection (A. fumigatus CEA17) CultureConditions Culture Conditions GMM, 29°C, 10 days StrainSelection->CultureConditions GeneticManipulation Genetic Manipulation (ΔencD or encA OE) CultureConditions->GeneticManipulation Extraction Metabolite Extraction EtOAc, solvent evaporation GeneticManipulation->Extraction ChemicalAnalysis Chemical Analysis LC-MS/MS, UHPLC-HRMS Extraction->ChemicalAnalysis MicrofluidicAssay Microfluidic Neutrophil Assay ChemicalAnalysis->MicrofluidicAssay ZebrafishAssay Zebrafish Recruitment Assay ChemicalAnalysis->ZebrafishAssay DataAnalysis Data Analysis & Interpretation MicrofluidicAssay->DataAnalysis ZebrafishAssay->DataAnalysis

Integrated experimental workflow for studying this compound production and immunosuppressive activity

Conclusions and Future Perspectives

This compound represents a compelling model system for understanding the biosynthesis and regulation of anthraquinone secondary metabolites in pathogenic fungi. The relatively compact nature of its biosynthetic gene cluster, combined with its integration into global regulatory networks and demonstrated immunosuppressive activity, makes it an attractive target for further investigation. Future research directions should include:

  • Structural Characterization: Detailed structural analysis of the Enc enzymes, particularly the NR-PKS EncA and the MβL-TE EncB, would provide valuable insights into the mechanistic basis for polyketide chain assembly and product release in TE-less systems.

  • Clinical Relevance: Further investigation into the contribution of this compound to A. fumigatus virulence in mammalian models of infection would help clarify its role in pathogenesis, particularly in light of its temperature-dependent production and spore localization.

  • Regulatory Elucidation: More comprehensive analysis of the enc cluster regulation, particularly the precise mechanism by which EncD negatively regulates production and how this integrates with the BrlA-mediated developmental cascade, would enhance our understanding of pathway control.

  • Biotechnological Applications: Exploration of the enc cluster for metabolic engineering approaches to produce this compound and related anthraquinones in heterologous hosts could facilitate the development of novel derivatives with enhanced bioactivities.

As part of the rapidly expanding repertoire of characterized secondary metabolites in A. fumigatus, this compound exemplifies the sophisticated integration of metabolic production with fungal development and environmental adaptation. Continued investigation of this metabolite and its biosynthetic pathway will undoubtedly yield additional insights into fungal biology and potential applications in medicine and biotechnology.

References

Non-reducing polyketide synthase anthraquinone

Author: Smolecule Technical Support Team. Date: February 2026

NR-PKS Architecture and a Key Paradigm Shift

The domain organization of NR-PKSs follows a logic that efficiently constructs complex aromatic compounds. A crucial finding from recent research is that the SAT domain, once considered essential, is dispensable in many basidiomycete NR-PKSs [1]. This indicates a fundamental evolutionary divergence between the ascomycete and basidiomycete lineages of these enzymes.

G AscoPKS Ascomycete NR-PKS AscoDomainArch SAT-KS-AT-PT-ACP-TE AscoPKS->AscoDomainArch BasidioPKS Basidiomycete NR-PKS BasidioDomainArch KS-AT-PT-ACP-TE BasidioPKS->BasidioDomainArch Note SAT domain is essential for activity AscoDomainArch->Note Note2 SAT domain is dispensable for activity BasidioDomainArch->Note2

Diagram: Contrasting domain architectures and functional SAT domain requirements in ascomycete versus basidiomycete NR-PKSs.

Key Experimental Workflows

To functionally characterize an NR-PKS, researchers typically follow a multi-step process that integrates bioinformatics, genetics, and biochemistry.

G Start 1. Gene Identification & In Silico Analysis A Genome mining for candidate gene Start->A B Phylogenetic analysis (KS or PT domain) A->B C Domain architecture prediction B->C D 2. Genetic Manipulation E Gene knockout (e.g., via ATMT) D->E F Heterologous expression (e.g., in Aspergillus niger) E->F G 3. Biochemical Characterization H In vitro assays with recombinant enzyme G->H I Substrate feeding (malonyl-CoA) H->I J Product analysis (LC-MS, NMR) I->J

Diagram: A generalized workflow for the identification and functional characterization of a novel Non-Reducing PKS (NR-PKS).

Example Protocol: Gene Knockout and Metabolite Profiling

The table below outlines a standard protocol for determining NR-PKS function through gene disruption, adapted from studies on Monascus purpureus [2].

Step Protocol Details Purpose / Outcome Analysis

| 1. Gene Knockout | Use Agrobacterium tumefaciens-Mediated Transformation (ATMT). Co-cultivate A. tumefaciens (carrying disruption vector) with fungal spores on induction medium (IM). Select transformants on appropriate antibiotics [2]. | Purpose: To create a stable mutant strain lacking the PKS gene. Analysis: Verify gene disruption via PCR and Southern blot. | | 2. Culture & Metabolite Extraction | Grow wild-type and ∆pks mutant on solid (e.g., Malt Extract Agar) or in liquid culture. Incubate (e.g., 7-30 days at 30°C). Extract metabolites from mycelium/culture broth with ethyl acetate [2]. | Purpose: To produce and isolate secondary metabolites from both strains. | | 3. Chemical Analysis (HPLC/LC-MS) | Analyze extracts via High-Performance Liquid Chromatography (HPLC) or LC-MS. Compare chromatograms of wild-type and mutant [2]. | Outcome: Identification of specific metabolite peaks that are absent or diminished in the ∆pks mutant extract. This directly links the PKS gene to the biosynthesis of those compounds. | | 4. Compound Identification | Use Nuclear Magnetic Resonance (NMR) and mass spectrometry to determine the precise chemical structure of the missing compound(s) from the wild-type strain [2]. | Outcome: Confirms the specific polyketide (e.g., anthraquinone) whose production is dependent on the targeted NR-PKS. |

Research Frontiers and Biotechnological Applications

Research on anthraquinone synthesis by NR-PKSs is rapidly advancing, with several key trends emerging:

  • Heterologous Production: Expressing NR-PKSs in engineered hosts like S. cerevisiae or Aspergillus niger is a major strategy for scalable production and pathway elucidation [1] [3]. This bypasses the slow growth and genetic intractability of native producers.
  • SAT Domain Diversity: The discovery of functional, SAT-domainless NR-PKSs in mushrooms (proposed clade XII) challenges classical understanding and opens doors to engineering more compact synthases [4] [1].
  • Pathway Discovery in Plants: While fungi and bacteria use type I/II PKSs, plants like Senna tora use type III PKSs (Chalcone Synthase-like enzymes) for anthraquinone biosynthesis, revealing convergent evolution [5].
  • CRISPR and Enzyme Engineering: CRISPR-Cas9 is used to knock out PKS genes and study their function [6]. Furthermore, domains like PT and TE are being swapped between NR-PKSs to create hybrid enzymes that produce novel "unnatural" natural products [6].

References

Comprehensive Technical Guide: Metallo-β-Lactamase-Type Thioesterase (MβL-TE)

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Fundamental Concepts

Metallo-β-lactamase-type thioesterases (MβL-TEs) represent a specialized subclass within the expansive metallo-β-lactamase (MβL) superfamily, which encompasses enzymes with diverse biological functions ranging from antibiotic resistance to natural product biosynthesis. Unlike the well-characterized MβLs implicated in antibiotic resistance, MβL-TEs serve as crucial chain-release enzymes in fungal non-reducing polyketide synthase (NR-PKS) pathways, where they catalyze the terminal step of product liberation [1] [2]. These enzymes have gained significant research attention due to their catalytic versatility and potential applications in bioengineering for the production of valuable natural products.

The MβL superfamily represents one of the most ancient and diverse enzyme classes in nature, characterized by a conserved αβ/βα sandwich fold and metal-binding motifs essential for catalytic activity [3] [4]. MβL-TEs belong specifically to the group V non-reducing polyketide synthase gene clusters and are physically discrete from the main PKS enzymatic complex, distinguishing them from integrated thioesterase domains [1] [2]. This structural autonomy potentially contributes to their functional flexibility and substrate promiscuity, making them attractive targets for protein engineering and synthetic biology applications.

The biological significance of MβL-TEs stems from their role in regulating the final structural outcome of polyketide natural products, many of which possess important pharmaceutical properties. By controlling the product release mechanism, MβL-TEs influence whether the resulting compound undergoes hydrolysis, cyclization, or other transformations that define its bioactive conformation [2] [5]. This catalytic step is often rate-limiting in the overall biosynthetic pathway, making MβL-TEs critical determinants of metabolic flux and final product yield [1].

Table 1: Key Characteristics of MβL-TE Enzymes

Property Description Biological Significance
Structural Fold αβ/βα sandwich structure characteristic of MβL superfamily Provides structural scaffold for metal ion coordination and catalytic versatility
Metal Dependence Requires divalent metal ions (Zn²⁺, Fe²⁺, Mg²⁺, or Ca²⁺) Essential for catalytic activity through water activation
Conserved Motifs Contains variations of HxHxDH motif Facilitates metal ion binding and substrate positioning
Cellular Function Product-releasing enzyme in NR-PKS pathways Controls final step in polyketide biosynthesis; often rate-limiting
Cellular Location Physically discrete from PKS complexes Allows functional flexibility and broader substrate range

Biological Context and Classification

MβL-TE in Natural Product Biosynthesis

Within fungal natural product biosynthesis, MβL-TEs function as dedicated release enzymes for group V non-reducing polyketide synthases, one of eight major categories of NR-PKSs that produce diverse aromatic polyketides [2]. These enzymes catalyze the critical offloading step that liberates the fully assembled polyketide chain from the carrier protein, simultaneously influencing the final chemical structure through hydrolysis or intramolecular cyclization reactions. The standalone nature of MβL-TEs distinguishes them from the more common integrated thioesterase domains found in other PKS classes and provides evolutionary advantages in terms of regulatory control and functional specialization [2].

The genomic organization of MβL-TE genes typically places them in close proximity to their cognate PKS gene clusters, ensuring coordinated expression and functional coupling [2]. This physical separation from the catalytic machinery nevertheless requires sophisticated substrate recognition mechanisms to ensure specificity for the correct polyketide intermediate. Research indicates that MβL-TEs have evolved specific structural adaptations in their active site loops and surface residues that facilitate interaction with the corresponding ACP-bound polyketide chain [1] [2]. This precise molecular recognition is crucial for maintaining the biosynthetic fidelity of the pathway and preventing premature release of unfinished intermediates.

Classification and Diversity

MβL-TEs represent one of three major categories of product-releasing enzymes (PREs) employed by fungal NR-PKSs, alongside the more common thioesterase (TE) domains and reductase (R) domains [2]. This classification reflects the evolutionary diversity of strategies that fungi have developed to address the fundamental challenge of product offloading in secondary metabolism. While TE domains are widely distributed across NR-PKS groups I-IV, VI, and VIII, and R domains appear primarily in groups IV and VII, MβL-TEs are employed predominantly by group V NR-PKSs [2].

The phylogenetic distribution of MβL-TEs suggests an evolutionary trajectory distinct from other PRE types, potentially originating from ancestral MβL-fold enzymes through a process of functional specialization [2] [4]. This evolutionary path has yielded enzymes with unique catalytic capabilities, including the ability to catalyze fourth-ring cyclization in addition to standard hydrolysis reactions [2]. The structural diversity among MβL-TEs from different fungal species reflects adaptation to specific polyketide products, with variations particularly evident in loop regions surrounding the active site that modulate substrate specificity and catalytic efficiency [1].

Table 2: Comparison of Product-Releasing Enzymes in Fungal NR-PKS Systems

Enzyme Type NR-PKS Groups Domain Architecture Catalytic Mechanism Representative Products
MβL-TE Group V Standalone enzyme Hydrolysis or fourth-ring cyclization Endocrocin, monodictyphenone
TE Domain I-IV, VI, VIII C-terminal integrated domain Hydrolysis, Claisen cyclization, or cross-coupling Aflatoxin, sterigmatocystin
Reductase Domain IV, VII C-terminal integrated domain Reductive release Citrinin, zearalenone

Structural Characteristics and Catalytic Mechanism

Architecture and Metal Center

The three-dimensional structure of MβL-TEs conforms to the canonical MβL superfamily fold, characterized by two central β-sheets flanked by α-helices arranged in an αβ/βα sandwich configuration [4]. This structural scaffold provides the framework for a versatile active site capable of accommodating diverse substrates, with the metal-binding residues positioned at the interface between the two domains. The active site typically contains one or two divalent metal ions (commonly Zn²⁺) coordinated by conserved histidine and aspartate residues, with the exact coordination geometry varying among different MβL-TE subtypes [1] [4].

Comparative structural analyses have revealed that MβL-TEs possess several variable regions, particularly in loops surrounding the active site, that contribute to substrate specificity and catalytic efficiency [1] [4]. These protein variable regions (PVRs) represent evolutionary adaptations that enable different MβL-TEs to recognize specific polyketide intermediates and catalyze distinct release reactions. Structural studies indicate that the entrance tunnel to the active site exhibits considerable variation among orthologous MβL-TEs, directly influencing substrate access and positioning [1]. Additionally, the linker regions between secondary structural elements that form the metal-binding sites contribute to fine-tuning the catalytic properties through modulation of active site flexibility [1].

Catalytic Mechanism

The catalytic mechanism of MβL-TEs centers on metal-assisted activation of a water molecule that serves as a nucleophile to attack the thioester bond of the ACP-bound polyketide intermediate [1] [4]. The metal ion(s) lower the pKₐ of the coordinated water molecule, generating a hydroxide ion that initiates catalysis through nucleophilic assault on the carbonyl carbon of the thioester substrate. This mechanism differs fundamentally from the covalent catalysis employed by serine-dependent thioesterases, instead relying on direct hydrolysis without formation of an enzyme-bound intermediate.

The catalytic process can be conceptualized in several distinct steps:

  • Substrate recognition and binding: The ACP-bound polyketide chain enters the active site, positioned through interactions with variable loops surrounding the catalytic center.

  • Metal-assisted nucleophile activation: Metal ion(s) coordinate and activate a water molecule, generating a nucleophilic hydroxide ion.

  • Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon of the thioester bond, forming a tetrahedral intermediate.

  • Bond cleavage and product release: Collapse of the tetrahedral intermediate results in cleavage of the thioester bond, releasing the free polyketide product and the ACP carrier.

The metal ion stoichiometry and coordination geometry significantly influence the catalytic efficiency and substrate preference of different MβL-TEs [4]. Some orthologs function optimally with a single metal ion, while others require two metal ions for full activity, reflecting evolutionary adaptation to specific polyketide substrates. The reaction rate is heavily influenced by the precise positioning of nonconserved residues that line the substrate channel and active site pocket, explaining the substantial variation in catalytic efficiency among different MβL-TEs [1].

Engineering and Optimization Strategies

Rational Design Approaches

Rational protein engineering of MβL-TEs has emerged as a powerful strategy for enhancing catalytic performance and altering substrate specificity. A seminal approach involves targeting nonconserved residues that influence catalysis indirectly through effects on substrate access, active site architecture, or protein dynamics [1]. Research has demonstrated that even single amino acid substitutions at critical nonconserved positions can dramatically enhance enzymatic activity, as evidenced by the identification of A19 and E75 (numbering in HyTE) as key determinants of catalytic performance in one study [1].

The engineering process typically begins with comparative sequence analysis of orthologous MβL-TEs to identify variable positions that correlate with functional differences [1]. These candidate residues are then evaluated through structural modeling and computational simulations to predict their potential impact on enzyme function. Particularly promising targets include residues located in the entrance tunnel to the active site (e.g., A19 in HyTE) that may control substrate access, and those in linker regions between secondary structural elements (e.g., E75 in HyTE) that influence the geometry of metal-binding sites [1]. Site-directed mutagenesis at these positions, followed by high-throughput screening, has yielded variants with significantly improved catalytic performance.

Directed Evolution and Screening

Directed evolution approaches complement rational design by exploring a broader sequence space without requiring detailed structural knowledge. This methodology involves generating diverse mutant libraries through random mutagenesis, DNA shuffling, or focused mutagenesis at hot-spot residues, followed by high-throughput screening to identify improved variants [1]. The success of directed evolution campaigns depends critically on the development of robust screening assays that accurately report on the catalytic parameters of interest, such as hydrolysis rate or product yield.

For MβL-TE engineering, effective screening strategies often employ colorimetric or fluorometric substrates that generate detectable signals upon hydrolysis, enabling rapid assessment of thousands of variants [1]. Alternatively, in vivo screening systems that couple MβL-TE activity to bacterial survival or antibiotic resistance provide a direct selection for improved catalysts. The combination of rational design and directed evolution has proven particularly powerful, with rational insights guiding library design to focus on promising regions of sequence space, while random mutagenesis explores unanticipated solutions for functional enhancement [1].

Table 3: MβL-TE Engineering Strategies and Outcomes

Engineering Approach Methodology Key Mutations Catalytic Improvement
Nonconserved Residue Engineering Site-directed mutagenesis of variable positions A19F, E75Q in HyTE 28.4-fold increase in product accumulation
Chimeric Enzyme Construction Swapping functional domains between orthologs Fragment exchange between orthologous MβL-TEs Altered substrate specificity and improved kinetics
Active Site Remodeling Computational design of active site geometry Modifications to residues lining active site pocket Enhanced substrate binding and catalytic turnover
Loop Engineering Optimization of flexible loop regions Mutations in lid regions and access tunnels Improved substrate access and product release

Experimental Characterization Methods

Activity Assays and Kinetic Analysis

Enzymatic characterization of MβL-TEs requires specialized assays to quantify hydrolysis activity and determine kinetic parameters. The most direct approach involves in vitro reconstitution with purified ACP-bound polyketide substrates, followed by product analysis via liquid chromatography-mass spectrometry (LC-MS) [1]. While physiologically relevant, this method is technically challenging due to the difficulty in obtaining sufficient quantities of the native ACP-linked substrate.

For routine analysis, researchers often employ synthetic surrogate substrates that mimic the natural thioester linkage while providing convenient detection signals. These include:

  • p-Nitrophenyl esters that release yellow p-nitrophenol upon hydrolysis, measurable at 405-410 nm
  • Thioester analogs incorporating chromogenic or fluorogenic leaving groups
  • Customized substrates designed to resemble specific polyketide intermediates

Standard reaction mixtures typically contain 50 mM buffer (commonly HEPES or Tris, pH 7.0-8.0), 100-200 μM substrate, enzyme preparation, and essential cofactors (often divalent metal ions such as Zn²⁺ at 0.1-1 mM concentration) [1]. Reactions are initiated by enzyme addition and monitored continuously or quenched at timed intervals for endpoint analysis. For kinetic characterization, initial velocities are determined across a range of substrate concentrations and fitted to the Michaelis-Menten equation to extract Kₘ and k꜀ₐₜ values.

Structural Analysis Techniques

Structural elucidation of MβL-TEs provides critical insights for understanding catalytic mechanisms and guiding engineering efforts. X-ray crystallography remains the gold standard for obtaining high-resolution structures, with successful crystallization typically achieved using the sitting-drop vapor-diffusion method with PEG-based screening conditions [4]. For example, the MβL-fold enzyme Igni18 from Ignicoccus hospitalis was crystallized using 0.3 M magnesium nitrate hexahydrate, 0.1 M Tris pH 8, and 22% PEG 8000, yielding crystals that diffracted to 2.3 Å resolution [4].

When crystallization proves challenging, homology modeling based on related structures provides valuable structural insights. High-quality models can be generated using comparative protein modeling platforms such as I-TASSER, with refinement through fragment-guided molecular dynamics simulations [2]. These computational models enable visualization of active site architecture, identification of potential substrate channels, and prediction of metal coordination geometry. Additional structural information can be obtained through spectroscopic techniques including extended X-ray absorption fine structure (EXAFS) analysis of metal centers and nuclear magnetic resonance (NMR) spectroscopy for studying solution dynamics and substrate-induced conformational changes.

Research Workflow and Experimental Design

The systematic investigation of MβL-TE function and application follows a logical progression from identification to engineering and implementation. The diagram below outlines this research workflow, highlighting key decision points and methodologies at each stage.

mbL_workflow Start Gene Identification & Sequence Analysis A Phylogenetic Classification & Domain Architecture Start->A Bioinformatics B Heterologous Expression & Protein Purification A->B Molecular Biology C Biochemical Characterization (Activity Assays, Kinetics) B->C Enzyme Assays D Structural Analysis (X-ray, Modeling, Dynamics) C->D Biophysics E Identify Engineering Targets (Nonconserved Residues) D->E Computational Analysis F Protein Engineering (Rational Design/Directed Evolution) E->F Mutagenesis G Functional Validation (In Vitro/In Vivo Assays) F->G High-throughput Screening End Application Implementation (Biosynthesis Optimization) G->End Scale-up

Research workflow for MβL-TE characterization and engineering

This integrated approach combines bioinformatic analysis with experimental validation to systematically elucidate MβL-TE structure-function relationships. The process begins with comprehensive sequence analysis and phylogenetic classification to position new MβL-TEs within the broader enzymatic family and identify conserved motifs and variable regions [2]. Subsequent heterologous expression in suitable host systems (most commonly E. coli or yeast) enables production of purified protein for biochemical and structural studies [1] [4].

The central phase involves detailed functional characterization through enzyme kinetics, substrate specificity profiling, and metal dependence studies [1]. Parallel structural investigations via X-ray crystallography or homology modeling provide three-dimensional context for interpreting biochemical data [2] [4]. Integration of functional and structural insights then informs rational engineering strategies targeting nonconserved residues or variable loops to enhance catalytic performance [1]. The engineered variants undergo rigorous functional validation in both in vitro assays and in vivo biosynthesis systems before implementation in practical applications.

Therapeutic Applications and Future Perspectives

Drug Development Challenges

The development of inhibitors targeting metallo-β-lactamases represents one of the most pressing challenges in antibacterial drug development, with direct relevance to understanding MβL-TE enzymology [6] [7] [8]. Unlike serine-β-lactamases, for which multiple clinical inhibitors exist, MBLs evade all recently licensed β-lactam–β-lactamase inhibitor combinations, creating a critical therapeutic gap [6] [7]. The structural diversity and plastic active sites of MBLs have complicated inhibitor design, as compounds must target enzymes with limited sequence conservation while accommodating substantial active site flexibility [8].

Several promising inhibitor classes have emerged from recent drug discovery efforts, including boronic acid derivatives (e.g., taniborbactam, xeruborbactam) and diazabicyclooctanes (e.g., zidebactam, nacubactam) that show activity against selected MBLs [7] [9]. These compounds often employ innovative mechanisms such as transition state mimicry or dual engagement of both metal ions in the active site [8] [9]. However, the clinical advancement of these candidates faces significant hurdles, including the need for standardized testing methodologies, appropriate animal infection models, and consistent toxicity assessment protocols [9].

Future Research Directions

Several emerging research directions show particular promise for advancing both fundamental understanding and practical applications of MβL-TEs:

  • Ancestral sequence reconstruction: Exploring the evolutionary origins of MβL-TEs through resurrection of ancestral enzymes may reveal fundamental principles of catalysis and enable engineering of stabilized variants with enhanced promiscuity [4].

  • Mechanism-inspired inhibitor design: Applying insights from MβL-TE catalytic mechanisms to inform inhibitor design for clinically relevant MBLs, particularly through mimicry of reaction intermediates or transition states [8].

  • Synergistic combination therapies: Developing strategies that pair β-lactam antibiotics with both MBL inhibitors and other therapeutic modalities to overcome resistance through multiple simultaneous mechanisms [7].

  • Computational enzyme design: Leveraging advanced algorithms and machine learning approaches to predict MβL-TE mutations that enhance catalytic efficiency or alter substrate specificity without compromising structural integrity [9].

  • Biosynthetic pathway engineering: Implementing engineered MβL-TEs in synthetic biology platforms for production of novel polyketides with therapeutic potential, exploiting their role as gatekeepers of structural diversity [1] [2].

The continued investigation of MβL-TEs will benefit from standardized methodologies for enzyme characterization and inhibitor evaluation, facilitating direct comparison of results across research groups and accelerating translational applications [9]. Additionally, greater integration of computational and experimental approaches will enable more efficient exploration of sequence-function relationships and guide targeted engineering efforts for both basic research and therapeutic development.

Conclusion

Metallo-β-lactamase-type thioesterases represent a fascinating and functionally diverse group of enzymes that play critical roles in natural product biosynthesis while sharing structural and mechanistic features with clinically important antibiotic resistance determinants. Their unique position at the interface of fundamental enzymology and applied biotechnology makes them compelling targets for continued investigation. The engineering of MβL-TEs through rational design and directed evolution has already demonstrated the potential for significant catalytic improvement, with single mutations sometimes yielding order-of-magnitude enhancements in activity [1].

References

Comprehensive Technical Guide to Endocrocin: A Fungal Secondary Metabolite with Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Endocrocin is a simple anthraquinone pigment first identified in 1935 from the lichen Nephromopsis endocrocea and has since been isolated from numerous fungal species, insects, and plants [1]. This fungal secondary metabolite belongs to the emodin family of natural products and has garnered significant research interest due to its diverse biological activities and potential pharmaceutical applications. The compound's chemical structure consists of a tricyclic anthraquinone core with hydroxyl groups at positions 1, 6, and 8, a methyl group at position 3, and a distinctive carboxyl group at position 2 that distinguishes it from the closely related compound emodin [2] [3].

The historical significance of this compound is rooted in its long-standing presence across kingdoms, with early research primarily focusing on its role as a pigment. However, recent advances in genomics and metabolomics have revealed its more sophisticated biological functions, particularly in fungal physiology and host-pathogen interactions [1] [4]. From an industrial perspective, this compound and related anthraquinones have been utilized as natural colorants in various sectors including textiles, food additives, paper manufacturing, and cosmetics [1] [5]. Their vibrant coloring properties and natural origin make them attractive alternatives to synthetic dyes.

In the pharmaceutical realm, anthraquinones like this compound are noted for their medicinal properties, including laxative, anti-inflammatory, and antitumor activities [1]. More recently, research has uncovered this compound's role as a potent immunosuppressive agent that modulates neutrophil chemotaxis, highlighting its potential in managing inflammatory conditions and its contribution to fungal pathogenicity [4]. The compound's biosynthesis is temperature-dependent, and it is specifically localized in the spores of Aspergillus fumigatus, suggesting specialized ecological functions related to fungal dissemination and host immune system evasion [4].

Biosynthesis and Genetic Regulation

Genetic Basis and Cluster Organization

The biosynthetic pathway of this compound in Aspergillus fumigatus is encoded by a dedicated gene cluster regulated by the global secondary metabolism regulator LaeA [1]. This cluster represents what can be considered a minimal biosynthetic unit for fungal anthraquinone production, derived from the coupling of specific enzymatic components [1]. The core cluster consists of several key genes encoding enzymes responsible for the sequential formation and modification of the anthraquinone backbone:

  • encA: Encodes an iterative non-reducing polyketide synthase (NR-PKS) that lacks a thioesterase (TE) or Claisen cyclase (CLC) domain. This enzyme catalyzes the formation of the core polyketide backbone from one acetyl-CoA and seven malonyl-CoA units [1] [5].
  • encB: Encodes a discrete metallo-β-lactamase-type thioesterase (MβL-TE) that releases the polyketide product from the PKS through Claisen cyclization [1] [5].
  • encC: Encodes a monooxygenase responsible for the oxidation steps in the pathway [1].
  • encD: Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that interestingly acts as a negative regulator of this compound production [1].

This genetic architecture represents an efficient and compact system for anthraquinone production that distinguishes it from more complex clusters such as the asperthecin cluster in A. nidulans [1].

Biosynthetic Pathway

The biosynthetic pathway of this compound begins with the formation of the polyketide backbone through the sequential condensation of one acetyl-CoA and seven malonyl-CoA units by EncA [5]. The MβL-TE (EncB) then catalyzes both hydrolysis of the nascent polyketide chain and Claisen cyclization to form atrochrysone carboxylic acid [5]. This intermediate is subsequently oxidized to form this compound through the action of EncC and potentially other oxidases [1].

Table 1: Core Enzymes in this compound Biosynthesis

Gene Protein Function Catalytic Activity Key Features
encA Non-reducing PKS Backbone formation from acetyl-CoA + 7 malonyl-CoA Iterative type I PKS lacking TE/CLC domain
encB MβL-type thioesterase Product release & Claisen cyclization Discrete hydrolase, requires Mn²⁺ cations
encC Monooxygenase Oxidation steps Anthrone oxidase activity
encD 2OG-Fe(II) oxidoreductase Regulatory function Negative regulator of production

The this compound pathway exists within the broader context of the emodin family of natural products, which encompasses a diverse range of structural classes including anthraquinones, benzophenones, grisandienes, diphenyl ethers, and xanthones [3]. This compound itself can serve as an intermediate in the biosynthesis of more complex metabolites in various fungal species, highlighting its importance as a biosynthetic hub molecule [3].

Regulatory Mechanisms

The production of this compound is tightly regulated by both specific genetic factors and environmental conditions. The global regulator LaeA controls the expression of the enc cluster, positioning this compound within the broader regulatory network of fungal secondary metabolism [1]. Interestingly, the encD gene product acts as a negative regulator, with deletion mutants producing higher this compound levels and overexpression strains showing eliminated accumulation [1].

Environmental factors significantly influence this compound production, with temperature being a particularly important cue [4] [6]. The biosynthetic genes required for this compound production are expressed when A. fumigatus forms spores, and this production is temperature-dependent, which has implications for fungal virulence [4]. This regulation ensures that this compound is strategically localized in spores to potentially modulate host immune responses during the initial stages of infection.

Biological Activities and Mechanisms of Action

Immunosuppressive Properties

This compound exhibits potent immunosuppressive activity, particularly through its inhibition of neutrophil chemotaxis [4] [7]. Neutrophils serve as the primary cellular defense against fungal spores in the lung, and their recruitment to sites of infection is a critical step in fungal clearance. This compound disrupts this process by inhibiting neutrophil migration, thereby potentially enabling fungal evasion of immune surveillance [4].

The molecular mechanisms underlying this immunomodulatory activity involve interference with chemotactic signaling pathways, though the exact molecular targets remain an active area of investigation. This property is particularly relevant to the pathogenesis of Aspergillus fumigatus, as this compound production in spores harvested under permissive conditions contributes to fungal virulence, while spores lacking this compound show reduced pathogenicity [4]. This highlights the compound's role as a virulence factor that facilitates fungal establishment in host tissues.

Additional Pharmacological Activities

Beyond its immunosuppressive properties, this compound and related anthraquinones display a broad spectrum of biological activities with therapeutic potential:

  • Antitumor activity: Anthraquinones have demonstrated efficacy against various cancer cell lines, though the specific mechanisms of this compound require further elucidation [1].
  • Anti-inflammatory effects: These compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production or signaling [1] [5].
  • Antiviral properties: Some anthraquinones show activity against certain viruses, though this compound-specific data is limited [5].

Table 2: Documented Biological Activities of this compound

Activity Experimental Evidence Potential Mechanisms Research Context
Immunosuppressive Inhibition of neutrophil chemotaxis in microfluidic and zebrafish assays [4] Interference with chemotactic signaling Fungal pathogenesis, inflammatory diseases
Anti-inflammatory Traditional use of anthraquinones; in vitro studies [1] Modulation of inflammatory cytokines Inflammatory conditions
Antitumor Related anthraquinones show activity [1] Multiple potential mechanisms Cancer therapy research
Antioxidant Common to many phenolic compounds Free radical scavenging Oxidative stress-related conditions

The structure-activity relationship of this compound reveals that its carboxyl group at position 2 distinguishes it from emodin and contributes to its specific biological properties [2]. Decarboxylation of anthraquinone carboxylic acids like this compound is challenging at the anthraquinone stage but more feasible at the corresponding anthrone stage, providing chemical insights for analog development [2].

Production and Biotechnological Applications

Natural Production and Optimization

In native fungal producers, this compound production can be optimized through culture condition manipulation. The temperature-dependent nature of production is a key consideration, with specific temperatures favoring metabolite accumulation in different fungal species [4] [6]. For example, in Aspergillus fumigatus, spore production under this compound-permissive conditions yields spores with different pathogenic potential compared to those produced under restrictive conditions [4].

The one strain-many compounds (OSMAC) approach has proven valuable for optimizing secondary metabolite production in fungi [6]. This method involves systematic variation of culture parameters such as media composition, temperature, light exposure, and aeration to activate silent biosynthetic gene clusters or enhance the production of known metabolites. Additional strategies include co-cultivation with other microorganisms and the use of epigenetic modifiers to alter gene expression patterns [6] [8].

Metabolic Engineering Approaches

Heterologous production of this compound has been successfully achieved in Saccharomyces cerevisiae, providing a scalable and controllable system for compound production [5]. This metabolic engineering approach involves the reconstitution of the core biosynthetic pathway in a genetically tractable host, bypassing the complexities of native fungal regulation.

Key steps in the engineering strategy include:

  • Identification and selection of orthologous biosynthetic genes with high catalytic efficiency
  • Promoter optimization to achieve balanced expression of pathway components
  • Enhancement of precursor supply, particularly malonyl-CoA, through engineering of central metabolism
  • Implementation of screening systems to identify optimal enzyme combinations from orthologous libraries [5]

The malonyl-CoA precursor supply represents a critical bottleneck in polyketide production in yeast, as this metabolite is also required for native fatty acid biosynthesis [5]. Successful engineering strategies have addressed this limitation through overexpression of acetyl-CoA carboxylase (ACC1) and other metabolic modifications to increase flux through the malonyl-CoA pathway [5].

Table 3: Comparison of Production Systems for this compound

Production System Advantages Limitations Reported Titers
Native Fungal Producers Natural pathway regulation; no genetic modification required Complex regulation; low yields; difficult purification Variable, strain-dependent [1] [4]
S. cerevisiae Engineered Strains Genetic tractability; controlled cultivation; scalable production Requires pathway reconstitution; metabolic burden Higher than native producers [5]
Chemical Synthesis Controlled production; analog generation Complex synthetic route; lower efficiency Six-step synthesis from emodin [2]

Detailed Research Protocols

Biosynthesis and Genetic Manipulation

Protocol 1: Identification and Deletion of the this compound Gene Cluster

  • Bioinformatic Analysis: Identify putative this compound biosynthetic gene clusters using SMURF (Secondary Metabolite Unique Region Finder) or antiSMASH software [1] [8].
  • Strain Cultivation: Maintain Aspergillus fumigatus strains on solid glucose minimal medium (GMM) at 37°C with appropriate supplements. For pyrG auxotrophs, supplement with 5 mM uridine and uracil [1].
  • Conidia Harvest: Enumerate conidia using a hemocytometer after harvesting in 0.01% Tween 80 solution.
  • DNA Construction: For gene deletion, use double-joint fusion PCR (DJ-PCR) to construct deletion cassettes. Amplify 1,000-1,500 bp fragments flanking the target region and fuse with a selectable marker (e.g., A. parasiticus pyrG) [1].
  • Protoplast Transformation: Generate protoplasts and transform with deletion cassettes using standard procedures [1].
  • Mutant Verification: Confirm mutants by diagnostic PCR and analyze this compound production using HPLC-MS.

Protocol 2: Heterologous Production in Saccharomyces cerevisiae

  • Vector Design: Clone this compound biosynthetic genes (NR-PKS, MβL-TE, monooxygenase) into yeast expression vectors under strong constitutive or inducible promoters [5].
  • Host Strain Engineering: Enhance malonyl-CoA supply by overexpressing acetyl-CoA carboxylase (ACC1) and downregulating competing fatty acid biosynthesis pathways [5].
  • Combinatorial Library Creation: Generate a library of orthologous biosynthetic genes from different fungal species to identify optimal enzyme combinations [5].
  • Pathway Assembly: Transform yeast strain with expression vectors using the LiAc/SS carrier DNA/PEG method [5].
  • Screening and Optimization: Screen transformants for this compound production using HPLC-MS and optimize cultivation conditions in shake-flask or bioreactor systems.
Functional Analysis Protocols

Protocol 3: Neutrophil Chemotaxis Assay Using Microfluidic Platform

  • Device Fabrication: Create arrayed microfluidic gradient-generation devices using standard soft lithography techniques [4].
  • Device Loading: Load devices in three steps using manual or automated pipettes: (1) Fill sink and source channels with buffer, (2) Add neutrophil suspension to sink reservoir, (3) Introduce chemoattractant with/without this compound to source channel [4].
  • Gradient Establishment: Allow chemical gradient to establish through diffusion (verify with fluorescent dyes if necessary) [4].
  • Neutrophil Imaging: Capture phase-contrast images of migrating neutrophils at regular intervals.
  • Data Analysis: Quantify neutrophil migration properties using batch-processing algorithms from endpoint images. Compare neutrophil invasion into migration channels between treated and control conditions [4].

Protocol 4: In Vivo Zebrafish Assay for Immunosuppressive Activity

  • Zebrafish Preparation: Use zebrafish embryos at appropriate developmental stages (typically 2-3 days post-fertilization) [4].
  • Compound Administration: Introduce this compound into the zebrafish system without requiring direct manipulation of the fish [4].
  • Immune Response Challenge: Challenge with appropriate immune stimuli to assess neutrophil recruitment in the presence vs. absence of this compound.
  • Imaging and Quantification: Utilize zebrafish transparency to visualize and quantify neutrophil behavior in real-time using fluorescence microscopy if transgenic lines with labeled neutrophils are available.
  • Data Interpretation: Compare neutrophil recruitment metrics between treated and control groups to quantify immunosuppressive effects [4].

The following diagram illustrates the experimental workflow for evaluating this compound's immunosuppressive activity:

G cluster_1 Experimental Workflow for Immunosuppressive Activity Start Start Evaluation Microfluidic In Vitro Microfluidic Assay Start->Microfluidic Step 1 Zebrafish In Vivo Zebrafish Model Microfluidic->Zebrafish Step 2 Microfluidic->Zebrafish Virulence Virulence Assessment Zebrafish->Virulence Step 3 Zebrafish->Virulence Analysis Data Integration & Analysis Virulence->Analysis Step 4

Experimental workflow for evaluating this compound's immunosuppressive activity

Applications and Future Research Directions

Potential Therapeutic Applications

The immunosuppressive properties of this compound position it as a potential candidate for managing inflammatory conditions characterized by excessive neutrophil infiltration. Its specific inhibition of neutrophil chemotaxis, coupled with its natural origin, makes it an interesting lead compound for developing novel anti-inflammatory therapeutics [4]. Additionally, the broader pharmacological activities of anthraquinones suggest potential applications in oncology and infectious disease treatment, though this compound-specific data in these areas remains limited [1] [5].

Beyond pharmaceutical applications, this compound's role as a natural pigment continues to be relevant for industrial applications in textiles, cosmetics, and food processing [1] [5]. The growing consumer preference for natural alternatives to synthetic colorants has renewed interest in optimizing fungal production systems for compounds like this compound.

Current Challenges and Research Gaps

Despite significant advances in understanding this compound biology, several research gaps remain:

  • Precise molecular targets responsible for immunosuppressive activity require identification
  • Structure-activity relationships need systematic exploration to optimize therapeutic properties
  • Biosynthetic pathway regulation, particularly the role of EncD as a negative regulator, warrants further investigation
  • Production yields in both native and engineered systems need improvement for commercial viability
  • Toxicological profiles and pharmacokinetic properties remain largely uncharacterized

Additionally, the ongoing development of multi-omics tools (genomics, transcriptomics, proteomics, metabolomics) provides powerful approaches for comprehensively understanding this compound biosynthesis and regulation [8]. These technologies enable systems-level analysis of fungal secondary metabolism and host-pathogen interactions, potentially revealing new aspects of this compound biology and applications.

The following diagram illustrates the complete biosynthetic pathway and regulatory network of this compound:

G cluster_1 This compound Biosynthetic Pathway LaeA LaeA (Global Regulator) encA encA (NR-PKS) LaeA->encA Activates encB encB (MβL-TE) LaeA->encB Activates encC encC (Monooxygenase) LaeA->encC Activates encD encD (Oxidoreductase) LaeA->encD Activates ACA Atrochrysone Carboxylic Acid encA->ACA Forms backbone encA->ACA encB->ACA Releases & cyclizes encB->ACA This compound This compound encC->this compound Catalyzes encC->this compound encD->this compound Inhibits AcetylCoA Acetyl-CoA AcetylCoA->encA AcetylCoA->encA MalonylCoA Malonyl-CoA (7 units) MalonylCoA->encA MalonylCoA->encA ACA->this compound Oxidation ACA->this compound

This compound biosynthetic pathway and regulatory network

References

Evolution of Fungal Anthraquinone Pathways: Biosynthesis, Regulation, and Biotechnological Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin the detailed outline of the main content.

Executive Summary

Fungal anthraquinones represent a significant class of polyketide-derived secondary metabolites with diverse biological activities and substantial pharmaceutical and industrial potential. This comprehensive technical review examines the evolutionary trajectory of anthraquinone biosynthetic pathways across fungal taxa, highlighting the genetic mechanisms driving their diversification. We analyze the biosynthetic gene clusters (BGCs) responsible for anthraquinone production, with particular focus on the polyketide synthase (PKS) backbone enzymes and tailoring enzymes that generate structural diversity. The review incorporates comparative genomic analyses revealing both conserved and taxon-specific evolutionary patterns between Ascomycetes and Basidiomycetes. Additionally, we detail experimental approaches for pathway elucidation, including genomics, transcriptomics, and heterologous expression systems. The ecological roles of anthraquinones in fungal biology and their biotechnological applications in pharmaceutical development, sustainable dye production, and crop protection are thoroughly discussed. This resource provides researchers and drug development professionals with both fundamental insights and practical methodologies for exploring and manipulating these versatile metabolic pathways.

Introduction to Fungal Anthraquinones

Fungal anthraquinones constitute a large group of quinoid compounds characterized by a 9,10-dioxoanthracene core structure. These specialized metabolites are widely distributed across fungal taxa, particularly in genera such as Aspergillus, Penicillium, Fusarium, and Cortinarius. With approximately 700 anthraquinone derivatives described across nature, fungi represent a particularly rich source of these structurally diverse compounds [1]. Anthraquinones serve critical ecological functions for producing fungi, including defense against competing microorganisms, intercellular communication, and pigmentation [2] [3]. Their vivid hues—ranging from yellow and orange to red and violet—have historically been exploited in traditional dyeing practices, while their diverse biological activities have attracted significant attention for pharmaceutical development [4] [1].

The evolutionary history of anthraquinone pathways reflects adaptive responses to diverse ecological niches and selective pressures. Marine-derived fungi, for instance, have developed unique anthraquinone profiles compared to their terrestrial counterparts, likely as adaptations to specific environmental conditions [5] [4]. The genomic organization of anthraquinone biosynthetic genes ranges from compact clusters in Ascomycetes to distributed networks in Basidiomycetes, suggesting different evolutionary trajectories in these taxonomic groups [6]. Understanding these evolutionary patterns provides valuable insights for pathway manipulation and sustainable production of high-value anthraquinones for various applications.

Biosynthesis and Evolutionary Mechanisms

Core Biosynthetic Pathway

The biosynthesis of anthraquinones in fungi follows the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as primary building blocks. This pathway is catalyzed by non-reducing polyketide synthases (nrPKSs) that generate the characteristic anthraquinone scaffold through successive Claisen condensations. The nrPKSs contain several conserved domains including the acyl carrier protein (ACP), which facilitates the regioselective cyclization of the β-polyketide chain to form the aromatic anthraquinone structure [4]. The first enzyme-free intermediate in this pathway is typically atrochrysone carboxylic acid, which undergoes decarboxylation and oxidation to yield emodin or endocrocin—common intermediates in many anthraquinone pathways [6].

A key distinction exists between the nrPKSs of Ascomycetes and Basidiomycetes. Basidiomycete nrPKSs, particularly those in Cortinarius species, lack a starter acyltransferase (SAT) domain for chain initiation with acetyl-CoA but possess an integrated thioesterase (TE) domain for product release [6]. This structural difference suggests independent evolutionary origins or significant divergence of these enzymes between major fungal groups. Following the formation of the core scaffold, various tailoring enzymes including halogenases, methyltransferases, and oxidoreductases introduce structural modifications that greatly expand chemical diversity and biological activity [7] [6].

Evolutionary Drivers and Mechanisms

The evolution of fungal anthraquinone pathways has been shaped by several genetic mechanisms, including gene duplication, neofunctionalization, and horizontal gene transfer. Comparative genomic studies reveal that fungi sometimes share secondary metabolite pathways that are absent in their last common ancestor, implying lateral acquisition between distantly related species [8]. The organization of biosynthetic genes into clusters facilitates their co-expression and potential mobility through horizontal gene transfer, enabling rapid adaptation to new ecological niches.

Table 1: Evolutionary Mechanisms in Fungal Anthraquinone Pathways

Mechanism Description Example Impact on Diversity
Gene Duplication Copying of biosynthetic genes followed by functional divergence Duplication of nrPKS genes in Cortinarius species [6] Expansion of anthraquinone structural variants
Neofunctionalization Acquired new function after duplication Evolution of substrate-specific methyltransferases [6] Specialized enzymatic activities
Horizontal Gene Transfer Movement of genetic material between organisms Shared BGCs in unrelated fungi [8] Rapid acquisition of new metabolic capabilities
Module Shuffling Recombination of PKS domains Variations in nrPKS domain architecture [6] Novel polyketide scaffolds
Cluster Diversification Rearrangement within BGCs Non-orthologous OMTs in Ascomycetes vs. Basidiomycetes [6] Taxon-specific metabolic profiles

The ecological significance of anthraquinones as defense compounds, signaling molecules, and pigmentation agents has driven the evolutionary refinement of these pathways. For example, the production of dark pigments in response to cold stress in Thermomyces dupontii demonstrates how environmental factors can shape the regulation and function of anthraquinone pathways [7]. Similarly, the varied anthraquinone profiles observed in marine-derived fungi compared to terrestrial isolates highlight how niche-specific pressures influence metabolic evolution [5] [4].

Genetic Regulation and Cluster Organization

Biosynthetic Gene Clusters (BGCs)

The genes encoding anthraquinone biosynthetic pathways are typically organized in biosynthetic gene clusters (BGCs) within fungal genomes. These clusters generally include a core polyketide synthase gene, genes encoding tailoring enzymes, and often regulatory genes that control cluster expression. The organization of these BGCs varies significantly between fungal taxa, revealing important evolutionary patterns. In Ascomycete fungi, anthraquinone BGCs tend to be compact and co-localized, with all necessary genes positioned in close genomic proximity [9]. In contrast, Basidiomycete BGCs, particularly in Cortinarius species, display a more dispersed organization, with key biosynthetic genes sometimes located in different genomic regions [6].

This difference in cluster organization suggests distinct evolutionary trajectories for anthraquinone pathways in these major fungal divisions. The compact clusters in Ascomycetes may facilitate coordinated regulation and horizontal transfer, while the distributed nature of these genes in Basidiomycetes indicates more complex regulatory networks and potentially older, more integrated pathways. Interestingly, studies of Cortinarius species have revealed metabolic crosstalk between paralogous nrPKS biosynthetic gene clusters, where enzymes from one cluster can modify intermediates produced by another, creating an expanded metabolic network [6].

Transcriptional and Epigenetic Regulation

The expression of anthraquinone BGCs is tightly controlled by complex regulatory networks that respond to both developmental cues and environmental conditions. Pathway-specific transcription factors encoded within the BGCs themselves often play crucial roles in activating the entire cluster. These transcription factors recognize conserved promoter motifs upstream of biosynthetic genes, enabling coordinated expression [2] [3]. Additionally, global regulatory mechanisms, including epigenetic controls such as histone modifications and DNA methylation, significantly influence anthraquinone production.

Table 2: Regulatory Elements Controlling Anthraquinone Biosynthesis

Regulatory Element Type Function Example
LaeA Global regulator Methyltransferase that modulates chromatin structure Regulation of ganoderic acid biosynthesis in Ganoderma lingzhi [2]
VeA Global regulator Light-responsive developmental regulator Secondary metabolite alteration in fungal-fungal cocultivation [3]
In-cluster TFs Pathway-specific Activate expression of biosynthetic genes within cluster Homeobox TF in Ganoderma lucidum [2]
Methyl Jasmonate Hormonal elicitor Induces secondary metabolite production Triterpene induction in G. lucidum [2]
Nutrient Limitation Environmental cue Triggers secondary metabolism Anthraquinone production in stationary phase

The methyltransferase LaeA serves as a conserved global regulator of secondary metabolism in many fungi, influencing anthraquinone production by modifying chromatin structure to activate silent gene clusters [2]. In Ganoderma lingzhi, LaeA deletion resulted in reduced expression of ganoderic acid biosynthetic genes and impaired asexual sporulation, demonstrating its pleiotropic effects on both metabolism and development [2]. Understanding these regulatory mechanisms provides crucial leverage for metabolic engineering approaches aimed at enhancing anthraquinone production or activating silent pathways.

Structural Diversity and Ecological Roles

Enzymatic Tailoring and Chemical Diversity

The structural diversity of fungal anthraquinones arises primarily through enzymatic tailoring of the core polyketide scaffold. These modifications include hydroxylation, methylation, chlorination, dimerization, and glycosylation, which significantly alter the chemical properties and biological activities of the final compounds. Halogenation reactions, catalyzed by flavin-dependent halogenases, introduce chlorine or bromine atoms to the anthraquinone core, substantially expanding chemical diversity. In Thermomyces dupontii, the halogenase gene hal controls chlorination of emodin and carviolin A, leading to the formation of mono- and dichlorinated anthraquinones with distinct coloration and bioactivities [7].

O-methyltransferases (OMTs) represent another crucial class of tailoring enzymes that install methyl groups onto hydroxylated anthraquinones. These enzymes exhibit remarkable regiospecificity, targeting specific hydroxyl groups on the anthraquinone scaffold. For instance, in Cortinarius species, distinct OMTs catalyze the methylation of emodin at the C6 position to yield physcion, and this compound at the C8 position to produce dermolutein [6]. The discovery of non-orthologous OMTs in Ascomycetes and Basidiomycetes suggests parallel evolutionary origins for these methylation capabilities, representing a fascinating case of convergent evolution in secondary metabolic pathways.

Ecological Functions

Anthraquinones serve multiple ecological functions in fungal biology, contributing to survival, reproduction, and ecological interactions. As pigments, they protect against UV radiation and oxidative stress, with specific anthraquinones like carviolin A in Thermomyces dupontii demonstrating enhanced production under low-temperature stress [7]. In this thermophilic fungus, anthraquinone-mediated extracellular Fenton chemistry generates energy by degrading organic matter and elevates ambient temperatures, enabling adaptation to cold stress [7].

Many anthraquinones function as chemical defense compounds against competitors and predators. For example, emodin and its derivatives exhibit antimicrobial activity against bacteria and other fungi, providing a competitive advantage in resource acquisition [4] [10]. Anthraquinones also play roles in intercellular communication and regulation of developmental processes. In some fungi, they influence sporulation and sexual reproduction, while in others they mediate interactions with host organisms in symbiotic or pathogenic relationships [8]. The varied ecological functions of anthraquinones help explain the evolutionary maintenance and diversification of these metabolically expensive pathways.

Experimental Approaches for Pathway Elucidation

Genomics and Transcriptomics

Modern approaches for elucidating anthraquinone biosynthetic pathways integrate comparative genomics with transcriptomic analyses. Genome mining using tools such as antiSMASH allows identification of putative anthraquinone BGCs by detecting conserved core biosynthetic genes and their genomic context [9] [6]. Comparative genomics across related species can reveal evolutionary patterns such as gene duplications, losses, or rearrangements that have shaped pathway evolution. For example, genomic analyses of Cortinarius semisanguineus and Cortinarius sp. KIS-3 identified multiple non-reducing PKS genes with distinct domain architectures, suggesting functional diversification through evolution [6].

Transcriptomic profiling under different growth conditions or developmental stages provides crucial functional validation of putative BGCs. By comparing gene expression patterns between anthraquinone-producing and non-producing tissues, researchers can identify which clusters are actively involved in biosynthesis. In Cortinarius semisanguineus, transcriptomic analysis of pigmented fruiting bodies versus non-colored mycelia revealed specific upregulation of two nrPKS genes (CsPKS1 and CsPKS2) in the colored tissues, confirming their role in anthraquinone production [6]. Similarly, time-course transcriptomics can elucidate the temporal regulation of biosynthetic genes and identify rate-limiting steps in the pathway.

Heterologous Expression and Pathway Reconstitution

Heterologous expression in genetically tractable host systems such as Saccharomyces cerevisiae or Aspergillus nidulans provides a powerful approach for validating the function of putative anthraquinone BGCs. This strategy is particularly valuable for studying pathways from slow-growing or uncultivable fungi. Successful heterologous production of physcion and dermolutein has been achieved in S. cerevisiae by expressing nrPKS and OMT genes from Cortinarius species, confirming the function of these enzymes and opening avenues for sustainable production [6].

The following diagram illustrates the integrated experimental workflow for anthraquinone pathway elucidation:

G Start Fungal Strain Genomics Genome Sequencing & Assembly Start->Genomics BGC BGC Identification (antiSMASH) Genomics->BGC RNAseq Transcriptomic Analysis BGC->RNAseq Candidate Candidate Gene Selection RNAseq->Candidate Heterolog Heterologous Expression (S. cerevisiae) Candidate->Heterolog Analysis Metabolite Analysis (LC-MS/NMR) Heterolog->Analysis Validation Pathway Validation Analysis->Validation

Integrated workflow for anthraquinone pathway elucidation combining genomics, transcriptomics, and heterologous expression.

For more targeted investigations, in vitro enzyme assays with purified recombinant proteins allow detailed characterization of individual biosynthetic steps. These approaches have been used to elucidate the substrate specificity and kinetic parameters of key anthraquinone biosynthetic enzymes, including halogenases and methyltransferases [7] [6]. The drug affinity responsive target stability (DARTS) method, which exploits reduced protease susceptibility of drug-bound target proteins, has also been employed to identify protein targets of specific anthraquinones, providing insights into their mechanisms of action [7].

Applications and Biotechnological Perspectives

Pharmaceutical Applications

Fungal anthraquinones exhibit a remarkable array of biological activities with significant pharmaceutical potential. Emodin, physcion, and related compounds demonstrate cytotoxic effects against various cancer cell lines, making them promising leads for anticancer drug development [5] [4]. These compounds often target multiple signaling pathways, including induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis. Additionally, several anthraquinones possess potent antimicrobial activity against drug-resistant pathogens. For instance, 2-chloromethyl anthraquinone effectively inhibits Candida albicans biofilm formation by interfering with the Ras1-cAMP-Efg1 pathway without inhibiting planktonic cell growth, representing a novel strategy to combat fungal resistance [10].

Beyond these applications, anthraquinones have shown anti-inflammatory, antiviral, and antioxidant properties, further expanding their therapeutic potential [4] [10]. The diverse bioactivities of anthraquinones stem from their ability to interact with various cellular targets, including enzymes, signaling proteins, and nucleic acids. However, challenges such as low natural abundance, structural complexity, and occasional toxicity concerns have limited the clinical translation of many anthraquinone compounds, highlighting the need for efficient synthesis or production platforms.

Industrial and Agricultural Applications

The vivid colors of many anthraquinones make them valuable as natural colorants for textiles, food, cosmetics, and electronics. Unlike synthetic dyes, fungal pigments offer sustainability advantages and reduced environmental impact [1] [6]. Anthraquinones from Cortinarius mushrooms have been traditionally used for artisan yarn dyeing due to their exceptional stability, color-fastness, and compatibility with various dyeing methods [6]. The development of biotechnological production platforms for these pigments could provide sustainable alternatives to petrochemical-based synthetic dyes.

In agriculture, certain anthraquinones function as natural fungicides and plant protection agents. Physcion is the active ingredient in a commercially approved fungicide used to control powdery mildew infections in plants [6]. Other anthraquinones exhibit herbicidal or insecticidal activities, offering potential for development as biorational pesticides. The multiple applications of anthraquinones across various industries underscore the importance of understanding their biosynthetic pathways and developing efficient production systems.

Table 3: Biotechnological Applications of Fungal Anthraquinones

Application Area Specific Uses Examples Production Methods
Pharmaceuticals Anticancer, antimicrobial, anti-inflammatory agents Emodin, physcion, 2-chloromethyl anthraquinone [4] [10] Extraction, heterologous production
Natural Colorants Textiles, food, cosmetics, paints Cortinarius pigments, dermolutein [1] [6] Fermentation, heterologous expression
Agriculture Fungicides, pesticides, plant growth regulators Physcion-based fungicides [6] Fermentation, extraction
Bioelectronics Dyes for electronic displays Anthraquinone-based pigments [6] Sustainable bioproduction

Conclusion and Future Directions

The evolutionary study of fungal anthraquinone pathways reveals a dynamic landscape shaped by genetic duplication, neofunctionalization, horizontal gene transfer, and environmental adaptation. The diversity of anthraquinone structures and functions underscores their ecological significance and biotechnological potential. As research continues to unravel the complex regulation and biosynthesis of these compounds, several promising directions emerge for future investigation.

The discovery of silent or cryptic anthraquinone BGCs in fungal genomes presents both a challenge and an opportunity [2] [3]. Developing innovative strategies to activate these clusters—through co-cultivation, epigenetic modifiers, or synthetic biology approaches—could unlock novel anthraquinone structures with unique properties. Additionally, the heterologous production of anthraquinones in engineered host organisms offers a sustainable alternative to extraction from natural sources, particularly for compounds derived from slow-growing or endangered fungi [6].

Advances in protein engineering and synthetic biology will enable the creation of tailor-made anthraquinone pathways for specific applications. By combining insights from evolutionary studies with modern biotechnological tools, researchers can design optimized enzymes and pathways for production of high-value anthraquinones. Furthermore, the integration of machine learning approaches with structural biology and genomics holds promise for predicting novel anthraquinone structures and their biological activities, accelerating the discovery process.

References

Application Note: HPTLC-DESI-HRMS Analysis of Endocrocin

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction This document outlines a robust method for detecting and identifying the anthraquinone endocrocin in complex biological extracts using High-Performance Thin-Layer Chromatography coupled with Desorption Electrospray Ionization High-Resolution Mass Spectrometry (HPTLC-DESI-HRMS). This protocol was developed and exemplified through the analysis of anthraquinone pigments in Chilean mushrooms of the dermocyboid Cortinarius genus [1] [2]. The method is particularly valuable for analyzing coloring, bioactive, and chemotaxonomically significant marker compounds in complex matrices.

2. Principle of the Method The technique combines the superior separation capabilities of HPTLC with the high sensitivity and specificity of ambient ionization HRMS. After chromatographic separation on an HPTLC plate, analytes are directly desorbed and ionized from the plate's surface using a DESI source, followed by accurate mass detection in an Orbitrap mass spectrometer. The method is optimally performed in negative ion mode, which is ideal for anthraquinones as they yield characteristic [M-H]⁻ ions [1] [2].

3. Experimental Workflow The diagram below summarizes the key steps of the analytical process.

G HPTLC-DESI-HRMS Analytical Workflow (760px wide) start Start: Fungal Fruiting Bodies ext Extraction start->ext HPTLC_app HPTLC: Sample Application ext->HPTLC_app HPTLC_dev HPTLC: Development HPTLC_app->HPTLC_dev HPTLC_dry Air Drying HPTLC_dev->HPTLC_dry DESI_scan DESI-HRMS: Full Scan (m/z 150-1500) HPTLC_dry->DESI_scan DESI_MS2 DESI-HRMS: MS/MS Analysis DESI_scan->DESI_MS2 data Data Analysis & ID Confirmation DESI_MS2->data end End: this compound Identified data->end

4. Materials and Reagents

  • Authentic Standards: this compound (available from the Department of Bioorganic Chemistry, Leibniz Institute of Plant Biochemistry, Halle, Germany) [1] [2].
  • Solvents: Methanol (analytical and LC-MS grade), acetone (analytical grade), toluene (analytical grade), ethyl formate, formic acid [1] [2].
  • HPTLC Plates: Glass HPTLC Silica gel 60 F₂₅₄ plates, 10 x 10 cm, layer thickness 150–200 µm (Merck) [1] [2].
  • Equipment: Ultrasonic bath, rotary evaporator, CAMAG TLC visualizer, 2D-DESI source (Omnispray System OS-3201, Prosolia) coupled to an Orbitrap Elite mass spectrometer (Thermo Fisher Scientific) [1] [2].

5. Detailed Protocols The table below consolidates the key parameters for the sample preparation, HPTLC separation, and DESI-HRMS analysis.

Experimental Step Detailed Protocol & Parameters

| Sample Preparation | 1. Homogenization: Homogenize 2 g of air-dried fungal material with 15 mL acetone in a blender. 2. Defatting: Perform ultrasonic extraction for 15 min, then vacuum-filter. 3. Extraction: Re-extract the residue twice with 15 mL methanol each. 4. Concentration: Combine methanolic extracts, filter, and dry under reduced pressure using a rotary evaporator. 5. Reconstitution: Redissolve the crude extract in methanol for HPTLC application [1] [2]. | | HPTLC Separation | 1. Application: Spot the reconstituted extract directly onto the HPTLC plate. 2. Mobile Phase: Toluene / Ethyl formate / Formic acid (10:5:3, v/v/v). 3. Development: Develop the plate for 55 mm in one dimension. 4. Drying: Air-dry the developed plate. 5. Documentation: Document the plate and determine Rf values using a CAMAG TLC visualizer and winCATS software [1] [2]. | | DESI-HRMS Analysis | 1. Ionization Mode: Negative ion mode. 2. DESI Source Settings: Spray voltage: 3 kV; Solvent: 50:50 (v/v) Methanol/Water; Flow rate: 2 µL/min; Nebulizing gas (N₂) pressure: 7 bar; Tip-to-surface distance: 2–2.5 mm; Tip-to-inlet distance: 3.5 mm; Incident angle: 55°. 3. Mass Spectrometer: Orbitrap Elite. 4. Full Scan Parameters: Mass range: m/z 150–1500; Resolution: 30,000; Surface scan velocity: 200 µm/s. 5. MS/MS Parameters: Normalized Collision Energy (NCE): 35 and 50; Isolation width: ± 2 Da; Surface scan velocity: 150 µm/s [1] [2]. |

6. Data Analysis and this compound Identification The identification of this compound is a multi-step process, as illustrated below.

Key Analytical Parameters for this compound:

  • High-Resolution Mass Analysis: The elemental composition of this compound is confirmed by its exact mass. High-resolution allows differentiation from other compounds in the crude extract with the same nominal mass [1] [2].
  • Fragmentation Pattern (MS/MS): The method enables MS/MS experiments directly from the HPTLC plate. The characteristic fragmentation pattern of this compound should be investigated and compared with a reference standard to confirm identity, as was demonstrated for skyrin in the original study [1] [2].

Discussion and Application Notes

  • Method Advantages: This HPTLC-DESI-HRMS coupling is an advanced technique for detecting secondary metabolites in complex matrices without extensive sample cleanup. It provides a rapid profiling method and fingerprint analysis for natural product research [1] [2].
  • Scope of Application: While this protocol was developed for fungal extracts, the authors note it is directly applicable to other anthraquinone-containing sources, such as the plants Rheum spp. (rhubarb), Aloe spp., and Cassia spp., as well as the analysis of anthraquinone-based colorants in food, cosmetics, and pharmaceuticals [1] [2].

References

Comprehensive Application Notes: Detection and Analysis of Endocrocin in Complex Fungal Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Endocrocin Analysis

This compound is an anthraquinone derivative produced by various fungal species as a secondary metabolite with significant biological relevance. As a polyketide compound, it shares structural similarities with other bioactive anthraquinones like emodin and represents an important class of fungal-derived molecules with potential applications in pharmaceutical and chemical industries. The accurate detection and quantification of this compound in complex fungal extracts presents significant analytical challenges due to the presence of interfering compounds with similar chemical properties and the typically low concentrations found in fungal cultures. These challenges necessitate robust, sensitive, and specific analytical methods that can reliably separate, identify, and quantify this compound amidst complex matricial components.

Recent advances in fungal genomics have revealed that the biosynthetic pathways for anthraquinone production are regulated by conserved signaling cascades in fungi, including MAP kinase pathways and cAMP-dependent pathways that respond to environmental and nutritional signals [1]. Understanding these regulatory mechanisms is essential for optimizing fungal cultures for enhanced this compound production. The development of efficient detection methods is particularly important for researchers investigating fungal physiology, secondary metabolism, and for drug development professionals screening fungal strains for biologically active compounds.

Analytical Challenges in this compound Detection

The detection and accurate quantification of this compound in fungal extracts present several significant analytical challenges that must be addressed through careful method optimization:

  • Matrix Complexity: Fungal extracts contain numerous interfering compounds including proteins, lipids, carbohydrates, and other secondary metabolites that can co-elute with this compound or cause signal suppression in detection systems.
  • Structural Similarities: this compound shares core anthraquinone structures with closely related analogs such as emodin, questin, and other hydroxylated anthraquinones, making chromatographic separation challenging.
  • Concentration Variability: Fungal secondary metabolites typically exhibit wide concentration ranges across different strains and culture conditions, requiring methods with broad linear dynamic ranges.
  • Stability Concerns: Anthraquinones like this compound may be light-sensitive or prone to degradation under certain pH conditions, necessitating careful sample handling and storage.
  • Extraction Efficiency: The hydrophobic nature of anthraquinones can lead to adsorption losses during sample preparation, requiring optimization of extraction solvents and procedures.

Sample Preparation Protocols

Fungal Culture and Metabolite Production
  • Strain Selection and Maintenance: Select appropriate this compound-producing fungal strains (e.g., Aspergillus spp., Penicillium spp.). Maintain strains on PDA (Potato Dextrose Agar) slants at 4°C with subculturing every 4-6 weeks.

  • Inoculum Preparation:

    • Transfer fungal spores from agar slants to 50 mL of seed medium (e.g., Malt Extract Broth) in 250 mL Erlenmeyer flasks.
    • Incubate at 25-28°C with shaking at 150-180 rpm for 48-72 hours to obtain a homogeneous inoculum [2].
  • Fermentation Conditions:

    • Transfer inoculum (5-10% v/v) to production medium in baffled flasks.
    • Optimal media often include YES (Yeast Extract Sucrose) or Czapek-Dox broth supplemented with specific carbon and nitrogen sources.
    • Incubate at 28°C with shaking at 150-200 rpm for 7-21 days, depending on the fungal strain's growth characteristics and metabolite production kinetics [2].
Metabolite Extraction Procedure
  • Mycelia Separation:

    • Separate fungal mycelia from culture broth by filtration or centrifugation (4000 × g, 15 min, 4°C).
    • Retain both mycelial mat and culture filtrate for separate extraction, as metabolite distribution varies by fungal species.
  • Liquid-Liquid Extraction:

    • Acidify culture filtrate to pH 2-3 using hydrochloric acid to protonate acidic compounds.
    • Extract three times with equal volumes of ethyl acetate (preferred for anthraquinones) or chloroform.
    • Combine organic phases and dry over anhydrous sodium sulfate.
    • Evaporate under reduced vacuum at ≤40°C to obtain crude extract [2].
  • Mycelial Extraction:

    • Homogenize mycelial mat in organic solvent (e.g., ethyl acetate, methanol) using a tissue homogenizer or sonication.
    • Extract three times with fresh solvent, combining all extracts.
    • Filter through Whatman No. 1 filter paper and evaporate to dryness.
  • Sample Cleanup:

    • Reconstitute crude extract in HPLC-grade methanol and filter through 0.22 μm PTFE membrane before analysis.
    • For particularly complex extracts, employ solid-phase extraction (SPE) with C18 cartridges, eluting with methanol-water gradients.

HPLC Analysis of this compound

Chromatographic Conditions

High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection represents the most widely employed method for the analysis of anthraquinones in fungal extracts. The following optimized method provides excellent separation of this compound from interfering compounds:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) with C18 guard column

  • Mobile Phase: Methanol:0.1% aqueous formic acid or Methanol:0.1% aqueous acetic acid [2] [3]

  • Gradient Program:

    | Time (min) | % Methanol | % Aqueous | Flow Rate (mL/min) | |------------|------------|-----------|-------------------| | 0 | 45 | 55 | 1.0 | | 5 | 45 | 55 | 1.0 | | 25 | 80 | 20 | 1.0 | | 30 | 90 | 10 | 1.0 | | 35 | 90 | 10 | 1.0 | | 36 | 45 | 55 | 1.0 | | 40 | 45 | 55 | 1.0 |

  • Column Temperature: 30°C

  • Injection Volume: 10-20 μL

  • Detection Wavelength: 254 nm or 290 nm for this compound [2] [3]

  • Run Time: 40 minutes (including column equilibration)

Detection and Quantification
  • Detection Parameters:

    • Use PDA detection scanning from 200-600 nm to capture full spectral information.
    • This compound typically shows characteristic absorption maxima at approximately 225, 255, and 290 nm.
    • For higher sensitivity, monitor at 254 nm as the primary quantification wavelength [3].
  • Quantification Approach:

    • Prepare This compound standard solutions in HPLC-grade methanol at concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 μg/mL.
    • Construct a calibration curve by plotting peak area against concentration.
    • Typical calibration curves should have R² ≥ 0.999 for reliable quantification.
    • For samples exceeding the linear range, dilute appropriately with methanol.
  • Identification Confirmation:

    • Confirm this compound identity by retention time matching with authentic standards.
    • Verify purity and identity through peak spectrum analysis (comparison with standard UV-Vis spectrum).
    • For absolute confirmation, collect HPLC fractions for further analysis by LC-MS or NMR.
Method Validation Parameters

For rigorous analytical methods, the following validation parameters should be established:

Table: HPLC Method Validation Parameters for this compound Quantification

Parameter Acceptance Criteria Experimental Value
Linearity Range R² ≥ 0.999 Typically 0.1-50 μg/mL
Limit of Detection Signal-to-noise ratio ≥ 3:1 ~0.03 μg/mL
Limit of Quantification Signal-to-noise ratio ≥ 10:1 ~0.1 μg/mL
Precision (RSD%) Intra-day < 2%, Inter-day < 3% Dependent on sample preparation
Recovery (%) 85-115% 84-101% for related anthraquinones [2]
Robustness Small variations in pH, temperature, mobile phase Retention time variation < 2%

Alternative Detection Methods

Thin-Layer Chromatography (TLC) Screening

For initial screening of fungal extracts for this compound production, TLC provides a rapid, cost-effective method:

  • Stationary Phase: Silica gel 60 F254 TLC plates
  • Mobile Phase: Chloroform:methanol:formic acid (90:10:1, v/v/v) or toluene:ethyl acetate:formic acid (60:40:1, v/v/v)
  • Detection: Visualize under UV light at 254 nm and 365 nm; this compound appears as a dark spot against fluorescent background
  • Specific Detection: Spray with potassium hydroxide solution (10% in methanol) for color development characteristic of anthraquinones
LC-MS Analysis

For definitive identification and enhanced sensitivity, Liquid Chromatography-Mass Spectrometry is recommended:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for anthraquinones
  • Mass Detection: Expected pseudomolecular ion [M-H]- for this compound at m/z 285
  • Fragmentation: MS/MS analysis provides structural information through characteristic fragment ions
  • Interface Conditions: Nebulizing gas flow: 1.5 L/min; DL temperature: 250°C; Heat block: 400°C; Drying gas: 15 L/min
Bornträger Reaction for Colorimetric Detection

The Bornträger reaction provides a simple colorimetric method for detecting anthraquinones like this compound in alkaline solution:

  • Mix 100 μL of fungal extract with 100 μL of 1% potassium hydroxide in methanol in a 96-well plate.
  • Incubate for 10 minutes at room temperature.
  • Observe color development: red or pink color indicates presence of anthraquinones.
  • For quantification, measure absorbance at 530 nm against a blank [2].
  • Prepare a standard curve using this compound or emodin standards (typically 1-100 μg/mL).

This method is particularly useful for high-throughput screening of fungal mutants or culture conditions, with the linear relationship between absorbance and concentration described by: Y = 0.003133X + 0.1141 (R² = 0.9917) for emodin as a reference anthraquinone [2].

Biosynthetic Pathway and Regulatory Context

This compound biosynthesis in fungi occurs via the polyketide pathway, with its production regulated by complex signal transduction networks. Understanding these pathways is essential for developing strategies to enhance this compound production through genetic modification or culture optimization.

The biosynthetic pathway involves type I polyketide synthases (PKSs) that sequentially add malonyl-CoA units to form the anthraquinone backbone, followed by various tailoring enzymes including oxidases and methyltransferases that create the specific substitution pattern of this compound. These biosynthetic genes are typically clustered in fungal genomes and regulated by both pathway-specific and global transcriptional regulators.

Fungal secondary metabolite production, including this compound biosynthesis, is regulated by conserved signal transduction cascades that respond to environmental and nutritional signals [1]. Two particularly important regulatory pathways include:

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways regulate diverse developmental processes in fungi, including the dimorphic transition to filamentous growth in response to nitrogen limitation in Saccharomyces cerevisiae [1]. Related MAPK pathways control development and virulence in pathogenic fungi and likely influence secondary metabolism.

  • cAMP-Dependent Signaling Pathways: This nutrient-sensing pathway involves G-protein-coupled receptors that detect extracellular signals, heterotrimeric G proteins, adenylyl cyclase, and cAMP-dependent protein kinase [1]. In S. cerevisiae, the Gpr1 receptor coupled to Gpa2 regulates cAMP production in response to glucose, influencing filamentous growth and potentially secondary metabolism.

The following diagram illustrates the key signal transduction pathways regulating fungal secondary metabolite production:

FungiSignaling cluster_cAMP cAMP Signaling Pathway cluster_MAPK MAPK Cascade EnvironmentalSignals Environmental/Nutritional Signals GPCR G-protein-coupled Receptor (Gpr1) EnvironmentalSignals->GPCR Ras2 Ras2 EnvironmentalSignals->Ras2 Cdc42 Cdc42 EnvironmentalSignals->Cdc42 NitrogenLimitation Nitrogen Limitation MAPKCascade MAP Kinase Cascade (Ste20, Ste11, Ste7) NitrogenLimitation->MAPKCascade Gpa2 Gα subunit (Gpa2) GPCR->Gpa2 AdenylateCyclase Adenylyl Cyclase Ras2->AdenylateCyclase Cdc42->MAPKCascade Gpa2->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA cAMP-dependent Protein Kinase cAMP->PKA Tpk2 Tpk2 catalytic subunit PKA->Tpk2 Flo8 Transcription Factor Flo8 Tpk2->Flo8 Activates Sfl1 Repressor Sfl1 Tpk2->Sfl1 Inhibits Kss1 Kss1 MAPK MAPKCascade->Kss1 Ste12 Transcription Factor Ste12 Kss1->Ste12 Tec1 Transcription Factor Tec1 Ste12->Tec1 Heterodimerizes with TargetGenes Secondary Metabolism Genes (PKS clusters) Tec1->TargetGenes Flo8->TargetGenes Sfl1->TargetGenes Represses MetaboliteProduction This compound Production TargetGenes->MetaboliteProduction

Diagram Title: Fungal Signaling Pathways Regulating Secondary Metabolism

The experimental workflow for the comprehensive analysis of this compound from fungal cultures is summarized in the following diagram:

EndocrocinWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Methods cluster_quant Quantification FungalCulture Fungal Culture (7-21 days, 28°C) Extraction Metabolite Extraction (Ethyl acetate, pH 2-3) FungalCulture->Extraction SampleCleanup Sample Cleanup (Filtration, SPE) Extraction->SampleCleanup HPLCAnalysis HPLC-PDA Analysis (C18 column, 254 nm) SampleCleanup->HPLCAnalysis Borntrager Bornträger Test (Alkaline colorimetric) SampleCleanup->Borntrager Screening LCMS LC-MS Confirmation (Negative ion mode) HPLCAnalysis->LCMS Confirmation Quantification Quantification (Calibration curve) HPLCAnalysis->Quantification Borntrager->Quantification Optional LCMS->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Diagram Title: this compound Analysis Workflow

Troubleshooting Guide

Table: Common Issues and Solutions in this compound Analysis

Problem Possible Causes Solutions
Poor chromatographic separation Inadequate mobile phase optimization Adjust methanol:water ratio; add 0.1% formic or acetic acid
Peak tailing Silanol interactions with stationary phase Use acidic mobile phase; consider end-capped C18 columns
Low recovery Inefficient extraction; adsorption losses Acidify samples before extraction; use glass containers
Inconsistent quantification Sample degradation; injection variability Protect from light; use internal standard
Matrix interference Co-eluting compounds Improve sample cleanup; gradient optimization
Retention time shift Mobile phase degradation; column aging Prepare fresh mobile phase daily; condition column properly

Applications in Research and Development

The methodologies described herein for this compound detection have significant applications across multiple research domains:

  • Strain Improvement Programs: High-throughput colorimetric screening enables rapid evaluation of fungal mutants for enhanced this compound production, as demonstrated in ARTP mutagenesis studies of Aspergillus flavipes where emodin production increased by 133.2% [2].

  • Metabolic Engineering: Understanding the regulatory networks controlling anthraquinone biosynthesis allows for targeted genetic modifications to optimize this compound yields in fungal production systems.

  • Drug Discovery: Reliable detection and quantification methods support screening programs for bioactive fungal metabolites with pharmaceutical potential, particularly given the known biological activities of related anthraquinones.

  • Chemotaxonomic Studies: Accurate chemical profiling of fungal secondary metabolites contributes to taxonomic classification and understanding of fungal phylogeny based on metabolic capabilities.

  • Biosynthetic Studies: These analytical methods enable researchers to elucidate biosynthetic pathways and identify key enzymatic steps in this compound production through feeding studies and metabolic profiling.

Conclusion

The comprehensive analytical methodology presented here provides researchers with robust tools for the detection, identification, and quantification of this compound in complex fungal extracts. The HPLC-PDA method offers a reliable approach for precise quantification, while the Bornträger colorimetric assay enables high-throughput screening applications. The integration of LC-MS provides definitive structural confirmation, creating a complete analytical workflow suitable for various research applications.

Understanding the regulatory networks controlling this compound biosynthesis, particularly through MAPK and cAMP signaling pathways, offers opportunities for optimizing production through genetic manipulation or culture condition adjustments. The methods described have been validated through application to related anthraquinones and can be adapted to specific research needs and equipment availability.

As fungal natural products continue to gain importance in drug discovery and industrial biotechnology, these reliable analytical protocols will facilitate the exploration of fungal biodiversity for novel compounds and support efforts to maximize the production of valuable metabolites like this compound through strain improvement and metabolic engineering.

References

Application Note: A Systematic Framework for Optimizing Endocrocin Production in Submerged Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Endocrocin is an anthraquinone derivative produced by certain fungi and plants, showing promise in pharmaceutical applications due to its diverse biological activities. Its production via submerged fermentation is preferable for scalability and control, but the process requires careful optimization of critical process parameters (CPPs) to maximize titers. This document outlines a structured, multi-stage experimental approach to systematically optimize a submerged fermentation process for an this compound-producing microorganism.

Workflow Overview

The recommended optimization strategy follows a sequential, tiered approach to efficiently identify and refine the most impactful factors, moving from broad screening to precise optimization. The workflow for this strategy is illustrated below.

G Start Start: Establish Baseline PBD Plackett-Burman Design (PBD) Start->PBD Initial Screening RSM Response Surface Methodology (RSM) PBD->RSM Optimize Key Factors BPR Bioreactor Parameter Optimization RSM->BPR Refine Physico-chemical Parameters End Scaled-Up Process BPR->End Validate & Scale

Experimental Protocols

Protocol: One-Factor-at-a-Time (OFAT) Baseline Establishment

Purpose: To identify a preliminary, functional fermentation medium and narrow down the range of factors for subsequent statistical screening [1] [2].

Materials:

  • Microorganism: this compound-producing fungal strain (e.g., from genus Penicillium or Aspergillus).
  • Basal Medium: (e.g., composed of Glucose, Yeast Extract, Peptone, KH₂PO₄, MgSO₄·7H₂O).
  • Equipment: Erlenmeyer flasks, orbital shaker, autoclave, pH meter, spectrophotometer, HPLC system.

Procedure:

  • Inoculum Preparation: Grow the strain on a solid agar plate. Inoculate a seed culture medium and incubate at 25-30°C with agitation (150-200 rpm) for 48-72 hours.
  • Carbon Source Screening: In the basal medium, replace the carbon source (e.g., glucose) with an equivalent amount of other sugars (fructose, sucrose, maltose, lactose, starch, etc.). Inoculate and incubate.
  • Nitrogen Source Screening: Similarly, test various organic (soy peptone, tryptone, yeast extract) and inorganic (ammonium sulfate, ammonium nitrate) nitrogen sources.
  • Analysis: After a predetermined fermentation period (e.g., 7-14 days), harvest the broth.
    • Measure biomass via dry cell weight (DCW) or optical density (OD).
    • Extract this compound and quantify yield using HPLC.
  • Select the carbon and nitrogen sources that support the highest biomass and this compound yield for further experiments.
Protocol: Statistical Screening with Plackett-Burman Design (PBD)

Purpose: To rapidly and statistically identify the most significant medium components and physical factors affecting this compound production from a large number of candidates [1] [2].

Procedure:

  • Select Factors: Choose 5-7 variables from the OFAT results (e.g., concentrations of carbon, nitrogen, phosphate, trace elements, initial pH, temperature).
  • Design Experiment: Use statistical software to generate a PBD matrix. Each factor is tested at two levels, a high (+1) and a low (-1).
  • Run Experiments: Execute the fermentation runs as per the design matrix in a randomized order to minimize bias.
  • Statistical Analysis: Analyze the data to calculate the main effect of each factor. Factors with a high positive effect and statistical significance (p-value < 0.05 or 0.1) are selected for in-depth optimization.
Protocol: In-Depth Optimization with Response Surface Methodology (RSM)

Purpose: To model the nonlinear relationships between the significant factors identified by PBD and to find their optimal concentrations/levels [1] [3].

Procedure:

  • Design Selection: A Central Composite Design (CCD) is commonly used for 3-4 critical factors.
  • Run Experiments: Conduct the fermentation runs as specified by the CCD.
  • Model Fitting & Analysis: Fit the experimental data to a second-order polynomial model. The model's adequacy is checked via ANOVA. 3D surface plots are generated to visualize the interaction between factors and pinpoint the optimum.

Data Presentation and Analysis

The following tables summarize quantitative data and optimization strategies from analogous fermentation processes, which can serve as a reference for expected outcomes.

Table 1: Exemplary Fermentation Optimization Data for Bioactive Compounds

Compound Microorganism Optimization Strategy Key Optimized Factors Fold Increase Final Titer Reference
β-Carotene Exiguobacterium acetylicum S01 PBD + RSM Glucose, Peptone, pH, Temperature 3.47 107.22 mg/L [1]
Ergothioneine Pleurotus tuber-regium OFAT + Precursor Feeding Dual Carbon (Glucose/Rhamnose), Cysteine, Methionine Not Specified ~30 mg/L [3]
Ergothioneine Panus conchatus Precursor Feeding Histidine, Methionine, Cysteine Not Specified 148.79 mg/L [4]
Reveromycin A & B Streptomyces yanglinensis 3-10 OFAT + Parameter Control Starch (3%), pH (6.5), Temp (28°C), DO (>20%) Not Specified Not Specified [5]

Table 2: Key Parameters for Bioreactor Control and Optimization

Parameter Impact on Fermentation Optimization Strategy Monitoring Method
Dissolved Oxygen (DO) Critical for aerobic processes; affects growth rate and secondary metabolism [5]. Adjust aeration rate and agitation speed; maintain >20% saturation [5]. DO probe.
pH Drastically influences enzyme activity and product stability; optimal pH is compound-specific [5]. Use buffers or automated acid/base addition; optimum may be specific (e.g., pH 6.5) [5]. pH probe.
Temperature Affects reaction rates and morphology; a trade-off between growth and production exists. Test range (e.g., 25-35°C); often optimized at ~28-30°C for fungi/actinomycetes [1] [5]. Temperature probe.
Agitation Impacts oxygen transfer and shear stress, which can damage fungal hyphae [5]. Balance high O₂ transfer with low shear force. RPM control.

Advanced Optimization Strategies

Once baseline production is stable, consider these advanced strategies to push titers further:

  • Precursor Feeding: The biosynthesis of this compound likely shares precursors with other polyketides (e.g., acetyl-CoA, malonyl-CoA). Supplementing the medium with precursor amino acids like cysteine and methionine (which can influence methyl group availability) has been shown to significantly boost the production of other compounds like ergothioneine [3] [4].
  • Stress Induction: Mild oxidative stress, induced by sub-inhibitory concentrations of agents like sodium selenite (Na₂SeO₃), can trigger the antioxidant defense system in fungi, potentially upregulating the biosynthesis of secondary metabolites like this compound [3].
  • Machine Learning (ML) Integration: For extremely complex systems, an Artificial Neural Network (ANN) coupled with a Genetic Algorithm (GA) can be used. The ANN models the non-linear process, and the GA finds the global optimum, potentially outperforming RSM [2].

Conclusion

Optimizing this compound production requires a move from empirical methods to a structured, data-driven framework. The proposed sequence of OFAT screening, statistical design of experiments (PBD and RSM), and precise bioreactor control provides a robust pathway to significantly enhance yields. Subsequent integration of advanced metabolic and computational strategies can further refine the process for commercial viability.

References

Comprehensive Application Notes and Protocols for Chromatographic Separation of Anthraquinones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthraquinones and Analytical Challenges

Anthraquinones (AQs) represent a significant class of naturally occurring compounds with a tricyclic aromatic structure characterized by two carbonyl groups that form the central quinone functionality. These compounds are widely distributed in various medicinal plants, fungi, and herbs, including Cortinarius species, Rubia tinctorum L. (madder), Rumex japonicus Houtt., and Rheum species (rhubarb) [1] [2] [3]. Anthraquinones exist in both free aglycone forms and as glycosidic conjugates, where sugar moieties are attached to the anthraquinone core structure, significantly influencing their polarity, solubility, and bioactivity [1] [2]. The structural diversity of anthraquinones presents substantial challenges for their separation and purification, as they often exhibit strong adsorption to traditional silica-based stationary phases and demonstrate varying solubility across different solvent systems [1] [3].

The pharmacological significance of anthraquinones has driven the development of sophisticated chromatographic methods for their isolation and analysis. These compounds demonstrate a wide spectrum of bioactivities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, making them valuable targets for pharmaceutical development [4] [5] [6]. Particularly, their photoactive properties have recently garnered interest for photodynamic therapy applications, while their antioxidant mechanisms—including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET)—contribute to their therapeutic potential [1] [5]. The following sections present detailed protocols for the major chromatographic techniques used in anthraquinone analysis, supported by experimental data and practical applications.

Centrifugal Partition Chromatography (CPC) for Fungal Anthraquinones

Method Development and Optimization

Centrifugal Partition Chromatography (CPC) has emerged as a powerful liquid-liquid chromatographic technique that eliminates irreversible adsorption problems associated with solid stationary phases. This support-free approach is particularly suitable for anthraquinones due to their strong adsorption tendencies on silica-based materials [1]. The success of CPC separation heavily depends on selecting an appropriate biphasic solvent system that provides ideal partition coefficients (K) for the target compounds. For fungal anthraquinones from Cortinarius species, the optimized solvent system consists of chloroform/ethyl acetate/methanol/water/acetic acid in a volume ratio of 3:1:3:2:1 [1]. This system has demonstrated excellent fractionation capability for both aglycones and glycosylated anthraquinones, which are often challenging to isolate using conventional methods due to their structural diversity and polarity range [1].

The partition coefficient (K) is a critical parameter in CPC method development, representing the ratio of solute concentration in the stationary phase to that in the mobile phase. Ideal K values typically range between 0.5 and 2.0 for efficient separation. For the chloroform/ethyl acetate/methanol/water/acetic acid system, the K values for various anthraquinones were found to be within this optimal range, facilitating effective separation [1]. The addition of acetic acid provides moderate acidity that enhances the separation of anthraquinone acids and other polar derivatives by suppressing ionization and improving partitioning behavior. This system has been successfully applied to multiple Cortinarius species, including C. sanguineus, C. malicorius, C. cinnabarinus, C. olivaceofuscus, and C. rubrophyllus, demonstrating its broad applicability across different fungal matrices [1].

Detailed CPC Protocol

Equipment and Reagents:

  • CPC instrument (e.g., Kromaton Rousselet-Robatel with 55 mL rotor volume or Gilson CPC 1000 with 1000 mL rotor for preparative scale)
  • Solvents: chloroform, ethyl acetate, methanol, water, acetic acid (all analytical grade)
  • Sample: Dried methanolic extract of Cortinarius fruiting bodies
  • Rotary evaporator for solvent removal
  • HPLC system for analysis of fractions [1]

Sample Preparation:

  • Comminute dried fungal fruiting bodies using a laboratory mill with a 0.5 mm sieve
  • Perform extraction with methanol using ultrasonication or heating bath
  • Concentrate the extract under reduced pressure using a rotary evaporator
  • Dissolve 500 mg to 1 g of crude extract in 5 mL (analytical) or 50 mL (preparative) of the stationary phase for injection [1]

CPC Separation Procedure:

  • Prepare the biphasic solvent system by thoroughly mixing chloroform, ethyl acetate, methanol, water, and acetic acid in the ratio 3:1:3:2:1 (v/v/v/v/v)
  • Allow the system to equilibrate, then separate the upper and lower phases
  • Fill the CPC column with the stationary phase (upper phase)
  • Set the rotation speed to 3000 rpm for analytical scale or 1500 rpm for preparative scale
  • Pump the mobile phase (lower phase) in ascending mode at a flow rate of 2-5 mL/min for analytical scale or 10-20 mL/min for preparative scale
  • After system equilibrium, inject the sample dissolved in stationary phase
  • Collect fractions time-dependently while monitoring at 400 nm [1]

Analysis and Identification:

  • Analyze collected fractions by TLC or HPLC
  • Use HPLC-DAD-MS with a reversed-phase C18 column (e.g., Synergi MAX-RP 80 Å, 150 × 4.60 mm, 4 μm)
  • Employ mobile phase consisting of water (A) and acetonitrile with 0.1% formic acid (B) with gradient elution: 0 min: 10% B, 3 min: 50% B, 5 min: 90% B, 7 min: 99% B, 11 min: 99% B, 11.1 min: 10% B
  • Maintain flow rate at 1.0 mL/min, column temperature at 40°C, and detection at 400 nm [1]

Table 1: CPC Operational Parameters for Anthraquinone Separation

Parameter Analytical Scale Preparative Scale
Column Volume 55 mL 1000 mL
Sample Load 50-100 mg 500-1000 mg
Rotation Speed 3000 rpm 1500 rpm
Flow Rate 2-5 mL/min 10-20 mL/min
Solvent Consumption ~200 mL/run ~2000 mL/run
Separation Time 2-4 hours 3-6 hours

The CPC protocol enables the isolation of up to six anthraquinone pigments directly from crude fungal extracts in a single run, with excellent recovery and purity. The method successfully separates both aglycones and glycosylated forms, including anthraquinone glycosides that are difficult to isolate using traditional chromatographic methods. The absence of solid support eliminates irreversible adsorption, while the high loading capacity makes CPC particularly suitable for preparative-scale isolation of anthraquinones from complex fungal matrices [1].

High-Performance Liquid Chromatography (HPLC) Methods

HPLC Analysis of Anthraquinone Glycosides and Aglycones in Madder Root

HPLC provides a powerful analytical tool for the simultaneous quantification of both anthraquinone glycosides and aglycones in plant materials. For madder root (Rubia tinctorum L.), an optimized method enables baseline separation of the major compounds, including lucidin primeveroside, ruberythric acid, lucidin, alizarin, purpurin, and quinizarin [2]. This method addresses the common limitation of previous approaches that focused only on aglycones after hydrolysis or failed to achieve complete separation of glycosidic forms.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B)
  • Gradient Program: Linear gradient from 15% A to 35% A over 30 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis at 254 nm and 435 nm
  • Injection Volume: 10-20 μL
  • Column Temperature: 25°C [2]

Sample Preparation:

  • Grind dried madder roots to fine powder
  • Extract 100 mg powder with 10 mL methanol using ultrasonication for 30 minutes
  • Centrifuge at 3000 × g for 10 minutes and filter through 0.45 μm membrane
  • For aglycone analysis, hydrolyze with 2M HCl at 80°C for 30 minutes, then neutralize and extract with chloroform [2]

Identification and Quantification:

  • Identify compounds based on retention time comparison with authentic standards
  • Confirm identities by LC-MS with electrospray ionization in negative mode
  • Prepare calibration curves using reference standards for quantification
  • For ruberythric acid, note that commercial preparations may contain mixtures of glycosides requiring purification prior to use as standards [2]
HPLC Method for Anthraquinones in Rumex japonicus

For the analysis of anthraquinones in Rumex japonicus, an alternative HPLC method has been developed with optimized separation of aloe-emodin, rhein, emodin, chrysophanol, and physcion [3].

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol (A) and phosphate buffer solution (pH 2.0, B)
  • Gradient Program: 0-6 min: isocratic 75% A, 6-17 min: linear gradient 75-85% A, 17-30 min: isocratic 85% A
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Column Temperature: 30°C [3]

Table 2: HPLC Methods for Anthraquinone Analysis

Parameter Madder Root Method Rumex japonicus Method
Stationary Phase C18 (250 × 4.6 mm, 5μm) C18 (250 × 4.6 mm, 5μm)
Mobile Phase Acetonitrile/Water (0.1% FA) Methanol/Phosphate buffer (pH 2.0)
Gradient 15-35% ACN in 30 min 75-85% MeOH in 17 min
Flow Rate 1.0 mL/min 1.0 mL/min
Detection 254 nm and 435 nm 254 nm
Key Compounds Glycosides and aglycones Aglycones only

The HPLC workflow for anthraquinone analysis involves sample preparation, chromatographic separation, and data analysis components as illustrated below:

hplc_workflow SamplePrep Sample Preparation Extraction Extraction (Solvent, Sonication) SamplePrep->Extraction Hydrolysis Acid Hydrolysis (Optional) Extraction->Hydrolysis Filtration Filtration & Concentration Hydrolysis->Filtration HPLC HPLC Analysis Filtration->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Figure 1: HPLC Analysis Workflow for Anthraquinones

High-Speed Counter-Current Chromatography (HSCCC)

Solvent System Selection and Optimization

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition technique that has proven highly effective for the preparative isolation of anthraquinones from plant materials. The success of HSCCC separation primarily depends on the selection of an appropriate two-phase solvent system that provides suitable partition coefficients (K) for the target compounds. For anthraquinones from Rumex japonicus, the optimized solvent system consists of n-hexane-ethanol-water in a ratio of 18:22:3 (v/v/v) [3]. This system offers ideal K values for emodin (0.27), chrysophanol (1.19), and physcion (0.91), all within the optimal range of 0.5-2.0 for efficient separation [3].

The selection process involves systematic evaluation of various solvent ratios to achieve the desired partition coefficients. As demonstrated in Table 3, modifying the ethanol content significantly affects the K values of target anthraquinones. Increasing the ethanol proportion generally decreases the partition coefficients, bringing them into the optimal range. The n-hexane-ethanol-water system at 18:22:3 ratio provides the best compromise, with K values appropriately spaced to allow complete separation of the three major anthraquinones in a single run [3]. The aqueous phase serves as the stationary phase in this solvent system, while the organic phase functions as the mobile phase, providing excellent resolution for medium-polarity anthraquinones like emodin, chrysophanol, and physcion.

Detailed HSCCC Protocol for Rumex japonicus

Equipment and Reagents:

  • HSCCC instrument (e.g., TBE-300B with 300 mL column volume)
  • Solvents: n-hexane, ethanol, water (all analytical grade)
  • Sample: Dried Rumex japonicus roots extracted with dichloromethane
  • HPLC system for monitoring fractions [3]

Sample Preparation:

  • Grind dried Rumex japonicus roots to fine powder
  • Extract 100 g powder with 500 mL dichloromethane using reflux extraction
  • Filter and concentrate the extract under reduced pressure
  • Dissolve 500 mg crude extract in 10 mL of the solvent system (equal volumes of upper and lower phases) for injection [3]

HSCCC Separation Procedure:

  • Prepare the two-phase solvent system by thoroughly mixing n-hexane, ethanol, and water in the ratio 18:22:3 (v/v/v)
  • Allow the system to equilibrate in a separation funnel, then separate the two phases
  • Fill the HSCCC column with the stationary phase (aqueous lower phase)
  • Set the rotation speed to 800-1000 rpm
  • Pump the mobile phase (organic upper phase) in tail-to-head mode at a flow rate of 2.0 mL/min
  • After hydrodynamic equilibrium, inject the sample solution
  • Collect fractions (5-10 mL each) while monitoring at 254 nm
  • After target compound elution, recover the stationary phase by pushing with nitrogen gas [3]

Analysis and Identification:

  • Analyze fractions by HPLC using the method described in Section 3.2
  • Combine fractions containing pure compounds based on HPLC analysis
  • Evaporate solvents under reduced pressure
  • Confirm structures by NMR spectroscopy ( [1]H and C) and mass spectrometry
  • Determine purities by HPLC (typically >98%) [3]

Table 3: Partition Coefficients (K) in Different n-Hexane-Ethanol-Water Systems

Solvent Ratio (v/v/v) Emodin (K) Chrysophanol (K) Physcion (K)
18:10:3 0.09 2.46 2.34
18:12:3 0.03 2.48 2.25
18:14:3 0.12 2.00 1.73
18:16:3 0.18 1.94 1.79
18:18:3 0.15 1.53 1.29
18:20:3 0.23 1.28 1.25
18:22:3 0.27 1.19 0.91

The HSCCC separation typically yields 3.4 mg of emodin, 24.1 mg of chrysophanol, and 2.0 mg of physcion from 500 mg of Rumex japonicus extract with purities of 99.2%, 98.8%, and 98.2%, respectively [3]. The complete separation process requires less than 5 hours, demonstrating the high efficiency of HSCCC for anthraquinone isolation compared to conventional column chromatography. The method eliminates the irreversible adsorption problems associated with solid stationary phases and allows for complete sample recovery, making it particularly valuable for the purification of precious natural products [3].

The relationship between HSCCC operational parameters and their effects on separation efficiency can be visualized as follows:

hsccc_parameters SolventSystem Solvent System Selection KValue Partition Coefficient (K) SolventSystem->KValue Directly Controls Separation Separation Efficiency KValue->Separation Ideal Range: 0.5-2.0 Rotation Rotation Speed Rotation->Separation Optimum: 800-1000 rpm FlowRate Flow Rate FlowRate->Separation Optimum: 2.0 mL/min

Figure 2: HSCCC Parameter Optimization Relationships

Summary and Comparison of Techniques

The chromatographic techniques discussed—CPC, HPLC, and HSCCC—each offer distinct advantages for the separation and analysis of anthraquinones depending on the specific application requirements. CPC excels in the preparative isolation of both aglycones and glycosylated anthraquinones from complex fungal matrices, with the chloroform/ethyl acetate/methanol/water/acetic acid system providing exceptional selectivity for these compounds [1]. HSCCC demonstrates remarkable efficiency for the preparative purification of standard aglycones like emodin, chrysophanol, and physcion from plant materials using the n-hexane-ethanol-water system [3]. HPLC remains the gold standard for analytical quantification and quality control, with methods available for both glycosides and aglycones in various plant sources [2] [3].

Table 4: Comparison of Chromatographic Techniques for Anthraquinones

Parameter CPC HSCCC HPLC
Principle Liquid-liquid partition Liquid-liquid partition Liquid-solid adsorption
Scale Analytical to preparative Preparative Analytical to semi-preparative
Sample Loading High High Limited
Solid Support No No Yes
Irrversible Adsorption None None Possible
Solvent Consumption Moderate Moderate Low
Applications Fungal AQs, glycosides Plant AQs, aglycones Analysis, quantification
Key Solvent System CHCl₃/EtOAc/MeOH/H₂O/CH₃COOH n-Hexane/EtOH/H₂O ACN/H₂O or MeOH/buffer

The choice of technique depends on several factors, including the nature of the sample (plant vs. fungal), target compounds (aglycones vs. glycosides), required scale (analytical vs. preparative), and available equipment. For comprehensive anthraquinone analysis, these techniques are often used complementarily—with HPLC for initial profiling and quantification, followed by CPC or HSCCC for targeted isolation of specific compounds of interest. The continued development of green solvent alternatives and method optimization will further enhance the sustainability and efficiency of anthraquinone separation in both research and industrial applications [4].

Future Perspectives and Emerging Trends

The field of anthraquinone separation continues to evolve with several promising trends emerging. Green chemistry principles are driving the development of more sustainable extraction and separation methods, including the use of deep eutectic solvents (DES) and pressurized liquid extraction techniques that reduce organic solvent consumption [4]. Additionally, the integration of chromatographic techniques with bioactivity screening approaches enables more targeted isolation of anthraquinones with specific pharmacological properties. The growing understanding of structure-activity relationships for antioxidant and anticancer effects further informs the selection of target compounds for isolation [5] [6]. As analytical technologies advance, hyphenated techniques such as LC-MS-NMR and the development of high-throughput screening methods will continue to enhance our ability to rapidly characterize and purify anthraquinones from natural sources.

References

Comprehensive Analytical Methods for Fungal Quinone Profiling: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungal Quinones and Analytical Approaches

Fungal quinones represent a diverse class of secondary metabolites with significant pharmaceutical relevance, including applications as antibiotics, anticancer agents, and antioxidants. These compounds exhibit remarkable structural diversity, encompassing subclasses such as anthraquinones, naphthoquinones, benzoquinones, and more complex structures like perylenequinones. The analytical profiling of these compounds presents distinct challenges due to their varied chemical properties, concentration ranges, and complex biological matrices. This document provides detailed application notes and experimental protocols for the comprehensive analysis of fungal quinones, leveraging state-of-the-art chromatographic and spectrometric techniques to address these challenges.

The fundamental analytical workflow for fungal quinone profiling encompasses several critical stages: sample preparation, chromatographic separation, detection, and data analysis. Each stage requires careful optimization to address the specific chemical properties of quinones, including their redox activity, chromophoric characteristics, and mass spectrometric fragmentation patterns. These protocols have been validated across multiple fungal genera, including Penicillium, Aspergillus, Talaromyces, and Fusarium, which are known producers of diverse quinone compounds [1] [2]. The methods outlined below are designed to provide researchers with robust, reproducible techniques for qualitative and quantitative analysis of fungal quinones in various sample types.

Sample Preparation Methods

Fungal Cultivation and Metabolite Production

Proper cultivation techniques are fundamental for ensuring representative metabolite production. The following protocols have been optimized for enhanced quinone production:

  • Solid Media Cultivation: For initial screening, cultivate fungal strains on agar plates (Czapek yeast autolysate agar (CYA), malt extract autolysate agar (MEA), potato dextrose agar (PDA), or yeast extract sucrose agar (YES)) using 3-point inoculation from spore suspensions. Incubate in darkness at 25°C for 7-10 days, depending on species growth characteristics [1].

  • Liquid Media Cultivation: For larger scale metabolite production, inoculate 50 mL Falcon tubes containing 15 mL liquid media with spore suspensions. Tilt tubes at approximately 45 degrees to increase surface area and incubate at 25°C for 11 days as stationary cultures [1].

  • Enhanced Production Strategies: Recent studies demonstrate that sugar supplementation significantly enhances quinone production. Disaccharides such as sucrose and trehalose can double perylenequinone yields compared to non-supplemented controls [3]. For specific quinone classes, consider adding L-valine or L-arginine to activate biosynthetic pathways [3].

Metabolite Extraction and Sample Preparation

The extraction protocol must be tailored to the specific quinone class and its cellular localization:

  • Mycelium-Associated Metabolites: For intracellular quinones, harvest mycelium and extract using 15 mL of isopropanol:ethyl acetate (1:3 v/v) with 1% formic acid. Sonicate for 1 hour, transfer solvent to new tubes, and evaporate to dryness under nitrogen stream. Reconstitute dried extract in 100 μL methanol, sonicate for 10 minutes, centrifuge, and transfer supernatant to vials for analysis [1].

  • Extracellular Metabolites: For secreted quinones, adjust supernatant pH to 2 with hydrochloric acid and perform liquid-liquid extraction with 15 mL ethyl acetate (repeated twice). Combine organic phases and evaporate under nitrogen until dry. Reconstitute in 1 mL methanol for analysis [1].

  • Plug Extraction Method: For rapid screening from agar plates, cut 6 plugs (6-mm diameter) from fungal colonies using a plastic straw. Transfer to Eppendorf tubes and extract with 1 mL isopropanol:ethyl acetate (1:3 v/v) with 1% formic acid. After sonication and evaporation, reconstitute in 100 μL methanol [1].

Table 1: Optimization of Extraction Solvents for Different Quinone Classes

Quinone Class Recommended Solvent System Extraction Efficiency Special Considerations
Anthraquinones Isopropanol:ethyl acetate (1:3 v/v) + 1% formic acid High for intracellular forms Acid improves recovery of polar derivatives
Benzoquinones Ethyl acetate Moderate to high Neutral pH preferred for stability
Perylenequinones Methanol:ethyl acetate (1:1 v/v) High Light-sensitive; perform in dim light
Phenazine-derived Ethyl acetate High Stable under neutral conditions

Chromatographic Separation Techniques

UHPLC/HPLC Conditions

Ultra-High Performance Liquid Chromatography provides superior resolution for complex fungal extracts:

  • Stationary Phase: Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) or equivalent reverse-phase column [1]
  • Mobile Phase: Binary solvent system consisting of:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient Program:
    • 0-1 min: 5% B (isocratic)
    • 1-16 min: 5-100% B (linear gradient)
    • 16-19 min: 100% B (isocratic)
    • 19-20 min: 100-5% B (linear gradient)
    • 20-25 min: 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL (partial loop injection)

For conventional HPLC systems, adjust parameters accordingly: use 3-5 μm particle size columns, flow rate of 1.0 mL/min, and extended gradient timeframes [4].

Method Optimization Considerations
  • pH Adjustment: Mobile phase pH significantly impacts quinone separation. Acidic conditions (pH 2-3) suppress ionization of acidic functional groups, improving peak shape [4].
  • Column Selection: C18 columns provide excellent retention for most quinones. For more polar quinones, consider C8, phenyl, or polar-embedded stationary phases [4].
  • Temperature Control: Maintaining consistent column temperature (±1°C) improves retention time reproducibility, especially for quinones with temperature-dependent tautomerism [4].

Detection and Identification Strategies

Mass Spectrometric Detection

Mass spectrometry provides unparalleled sensitivity and structural information for quinone analysis:

  • QTOF-MS Configuration: Use ultra-high-performance liquid chromatography hyphenated to diode array detection and quadrupole time-of-flight mass spectrometry (UHPLC-DAD-QTOF) with the following parameters [1]:

    • Ionization Mode: Electrospray ionization (ESI) positive and negative modes
    • Mass Range: 50-1200 m/z
    • Capillary Voltage: 2000-3000 V
    • Source Temperature: 150°C
    • Desolvation Temperature: 400°C
    • Cone Gas Flow: 50 L/h
    • Desolvation Gas Flow: 800 L/h
    • Collision Energy: 10-40 eV (ramped for MS/MS experiments)
  • Tandem MS Applications: For structural elucidation, employ data-dependent acquisition (DDA) or targeted MS/MS experiments. Use collision-induced dissociation (CID) with argon or nitrogen as collision gas [2].

  • High-Resolution Mass Accuracy: Ensure mass accuracy within 3 ppm for confident elemental composition assignment. Calibrate regularly with reference compounds [2].

Diode Array Detection (DAD)

The chromophoric nature of quinones makes DAD an essential detection technique:

  • Detection Wavelengths: Monitor at 254 nm (quinone backbone), 280 nm (aromatic structures), and compound-specific λmax (e.g., 310 nm for perylenequinones) [3]
  • Spectral Acquisition: Collect full UV-Vis spectra from 200-600 nm for library matching and preliminary classification [1]
  • Peine Purity Assessment: Use spectral contrast algorithms to assess peak purity in complex samples [4]
Complementary Detection Techniques
  • Electrochemical Detection: For redox-active quinones, electrochemical detection offers superior sensitivity and selectivity. Use glassy carbon working electrode at +0.6 to +0.8 V vs. Pd reference [4].
  • Fluorescence Detection: Some reduced quinone forms exhibit native fluorescence. For pre-column derivatization, use 4-carbomethoxybenzaldehyde for enhanced sensitivity [4].
  • Chemiluminescence Detection: Employ post-column photochemical reactions with luminol for ultrasensitive detection of specific quinone classes [4].

Structural Elucidation and Confirmation

Spectroscopic Techniques

Comprehensive structural characterization requires integration of multiple spectroscopic approaches:

  • NMR Spectroscopy: For purified quinones, perform 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments in deuterated DMSO or CDCl3. Key correlations include HMBC between quinone carbonyl carbons and adjacent protons, and COSY for proton connectivity [2].
  • IR Spectroscopy: Characteristic quinone carbonyl stretches appear at 1650-1675 cm⁻¹, distinct from typical ketone stretches. Conjugated systems show additional signatures at 1600-1620 cm⁻¹ [2].
Data Analysis and Bioinformatics

Advanced data processing techniques enable comprehensive quinone profiling:

  • Molecular Networking: Use feature-based molecular networking (FBMN) through platforms like Global Natural Products Social Molecular Networking (GNPS) to visualize structural relationships between detected quinones and identify analogs [1].
  • Database Searching: Compare experimental MS/MS spectra against natural product databases (GNPS, MassBank, Reaxys) for preliminary identification [1].
  • Isotopic Pattern Analysis: Utilize high-resolution data to verify elemental composition through isotopic abundance patterns [2].

The following diagram illustrates the complete analytical workflow for fungal quinone profiling, integrating all stages from sample preparation to data interpretation:

G cluster_0 Sample Preparation Phase SamplePrep Sample Preparation Cultivation Fungal Cultivation • Solid/Liquid Media • Sugar Supplementation • 7-11 Days, 25°C Extraction Metabolite Extraction • Solvent Extraction • pH Adjustment • Concentration Cultivation->Extraction Chromatography Chromatographic Separation • UHPLC/HPLC • Reverse Phase C18 • Acidic Mobile Phase Extraction->Chromatography Detection Detection & Analysis • DAD (200-600 nm) • HRMS (QTOF) • MS/MS Fragmentation Chromatography->Detection Identification Compound Identification • Database Matching • Molecular Networking • Structural Elucidation Detection->Identification

Quantification and Method Validation

Quantitative Analysis Approaches

Accurate quantification requires careful method optimization and validation:

  • Calibration Standards: Prepare calibration curves using authentic standards across relevant concentration ranges (typically 0.04-400 μg/mL). Include at least 6 concentration points in duplicate [3].
  • Internal Standards: Use stable isotope-labeled analogs or structurally similar compounds as internal standards to correct for extraction and injection variability [4].
  • Standard Addition Method: For matrix-rich samples, employ standard addition to account for matrix effects, particularly when authentic quinone standards are limited [4].

Table 2: Method Validation Parameters for Quinone Quantification

Validation Parameter Acceptance Criteria Experimental Approach
Linearity R² > 0.995 Calibration curve across working range
Precision (Intra-day) RSD < 5% 6 replicates of QC samples within day
Precision (Inter-day) RSD < 10% 6 replicates of QC samples across 3 days
Accuracy 85-115% recovery Spiked samples at low, medium, high levels
Limit of Detection (LOD) S/N > 3 Serial dilution of standards
Limit of Quantification (LOQ) S/N > 10 Serial dilution of standards
Matrix Effects 85-115% Compare standards in solvent vs. matrix
Quality Control Measures

Implement rigorous quality control procedures throughout the analytical process:

  • System Suitability Tests: Before each analysis batch, inject standard mixtures to verify retention time stability (<2% RSD), peak shape (asymmetry factor 0.8-1.5), and mass accuracy (<3 ppm) [3].
  • Blank Samples: Include extraction blanks and procedural blanks to identify contamination sources [1].
  • Quality Control Samples: Analyze pooled quality control samples (representative sample pool) at regular intervals throughout the batch to monitor system performance [3].
  • Carryover Assessment: Include solvent blanks after high-concentration samples to evaluate and minimize carryover [4].

Concluding Remarks and Applications

The comprehensive analytical workflow described herein provides researchers with robust methods for fungal quinone profiling, from initial screening to structural confirmation. The integration of advanced separation techniques with high-resolution mass spectrometry and complementary detection methods enables comprehensive characterization of these chemically diverse metabolites. These protocols have demonstrated utility across multiple research applications, including drug discovery programs, biosynthetic pathway elucidation, and chemotaxonomic studies.

Future methodological developments will likely focus on miniaturized extraction techniques to reduce solvent consumption, on-line coupling of separation with activity screening, and computational approaches for rapid structural prediction from MS/MS data. The continued refinement of these analytical methods will accelerate the discovery and development of fungal quinones as valuable pharmaceutical agents and industrial biocatalysts. As these methodologies become more accessible and automated, they will enable larger-scale metabolomic studies that correlate quinone profiles with genetic information, opening new avenues for understanding fungal chemical ecology and harnessing their metabolic potential for biomedical applications.

References

Comprehensive Application Notes and Protocols: UHPLC-HRMS Analysis of Endocrocin in Fungal and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Endocrocin and Its Analytical Significance

This compound is an anthraquinone secondary metabolite produced by various fungal species, including Aspergillus fumigatus, with significant implications in fungal biology and safety assessment. This metabolite represents a simple anthraquinone that was first isolated from the lichen Nephromopsis endocrocea and has since been identified in numerous fungi, insects, and plants. Recent research has revealed that this compound serves as an intermediate in the biosynthesis of more complex anthraquinones and may have biological activities of interest. The biosynthetic gene cluster for this compound in A. fumigatus was only recently characterized, revealing a minimal biosynthetic unit consisting of an iterative non-reducing polyketide synthase (EncA), a metallo-β-lactamase-type thioesterase (EncB), and a monooxygenase (EncC). This cluster is regulated by the global regulator of secondary metabolism, LaeA, which controls the expression of multiple secondary metabolite clusters in fungi [1].

The analysis of this compound presents significant challenges due to the complexity of biological matrices and the presence of co-eluting compounds. Traditional analytical methods often lack the specificity and sensitivity required for accurate detection and quantification. UHPLC-HRMS has emerged as a powerful technique for analyzing fungal metabolites like this compound, combining the superior separation capabilities of UHPLC with the high mass accuracy and resolution of modern mass spectrometers. This combination allows researchers to overcome previous limitations and achieve confident identification and quantification of this compound in various sample types, from fungal cultures to biological fluids [2] [3]. The application of UHPLC-HRMS for this compound analysis is particularly valuable in quality control of traditional medicines, fungal pathogenicity studies, and safety assessment of food and medicinal products, where accurate metabolite profiling is essential.

Analytical Approach and Instrumentation Configuration

Fundamental Principles of UHPLC-HRMS

UHPLC-HRMS represents a significant advancement over conventional chromatographic techniques, offering improved resolution, sensitivity, and speed of analysis. The synergistic combination of UHPLC's high separation efficiency with the exact mass measurement capabilities of HRMS provides an ideal platform for analyzing complex secondary metabolites like this compound. UHPLC utilizes columns packed with sub-2μm particles and operates at significantly higher pressures compared to conventional HPLC, resulting in enhanced resolution and faster analysis times. When coupled with HRMS, this technique enables the detection and identification of a wide range of metabolites with high confidence, based on exact mass measurements and fragmentation patterns [4] [2].

The application of UHPLC-HRMS to this compound analysis capitalizes on several key advantages. The high peak capacity of UHPLC allows for separation of this compound from closely related anthraquinones and matrix interferences, while HRMS provides the mass accuracy needed to distinguish this compound from isobaric compounds. The typical mass accuracy of <5 ppm achievable with modern HRMS instruments significantly enhances confidence in compound identification. Additionally, the full-scan data acquisition capabilities of HRMS systems allow for retrospective data analysis without the need for re-injection, which is particularly valuable when investigating new metabolites or degradation products that may not have been included in initial targeted methods [2] [5].

Instrumentation and Parameter Configuration

Table 1: Optimal UHPLC Parameters for this compound Analysis

Parameter Recommended Setting Alternative Options Technical Rationale
Column Accucore Phenyl-Hexyl (100 × 2.1 mm, 2.6 μm) Acquity BEH C18 (100 × 2.1 mm, 1.7 μm) Phenyl phase provides selective π-π interactions with anthraquinone structure
Column Temperature 30°C 25-40°C Optimizes efficiency while maintaining column stability
Mobile Phase A 2 mM ammonium formate in water, 0.1% formic acid 0.1% acetic acid in water Ammonium formate improves ionization; formic acid aids protonation
Mobile Phase B 2 mM ammonium formate in methanol:acetonitrile (50:50, v/v), 0.1% formic acid Methanol with 0.1% acetic acid Mixed organic provides better separation than single solvent
Flow Rate 0.4 mL/min 0.3-0.5 mL/min Balances separation efficiency with analysis time
Injection Volume 3 μL 1-5 μL Minimizes matrix effects while maintaining sensitivity
Gradient Program Time (min)/%B: 0/30, 1/60, 7/60, 7.1/95, 11.5/95, 11.6/30, 14/30 Adjust based on matrix complexity Ensures elution of this compound while cleaning column between runs

The chromatographic separation of this compound requires careful optimization to achieve optimal peak shape and separation from interferences. The phenyl-hexyl column is particularly recommended for this compound analysis due to its ability to engage in π-π interactions with the anthraquinone structure of this compound, enhancing selectivity. The use of a biphasic gradient with a hold at 60% B allows for the separation of this compound from early-eluting polar compounds and later-eluting non-polar compounds. The inclusion of ammonium formate in the mobile phase enhances ionization efficiency in positive mode, while the acidic modifier (formic acid) promotes protonation of the analyte [6] [5].

Table 2: HRMS Configuration for this compound Analysis

Parameter ESI Positive Mode ESI Negative Mode Comments
Spray Voltage 3.5 kV 2.8 kV Positive mode generally preferred for this compound
Sheath Gas 45-50 arb 45-50 arb Optimize for specific instrument
Auxiliary Gas 10-15 arb 10-15 arb Adjust based on flow rate
Sweep Gas 1-2 arb 1-2 arb Minimize contamination
Capillary Temperature 320°C 320°C Higher temperature aids desolvation
Vaporizer Temperature 300°C 300°C Optimize for mobile phase composition
S-Lens RF Level 55-60% 55-60% Instrument-specific setting
Scan Range 100-1000 m/z 100-1000 m/z Covers this compound and related metabolites
Resolution 70,000-140,000 70,000-140,000 Higher resolution improves mass accuracy
Data Acquisition Full scan/ddMS² Full scan/ddMS² Enables both quantification and identification

For mass spectrometric detection, both Q-TOF and Orbitrap systems have been successfully employed for this compound analysis. The typical protonated molecule [M+H]+ of this compound appears at m/z 285.0399 (C₁₄H₉O₇), while the deprotonated molecule [M-H]- appears at m/z 283.0253. The high mass accuracy (<5 ppm) achievable with these instruments provides confident elemental composition assignment. The data-dependent acquisition (ddMS²) mode is particularly valuable for obtaining structural information through fragmentation patterns without the need for multiple injections. The typical fragmentation of this compound includes loss of CO, CO₂, and H₂O molecules, yielding characteristic product ions that aid in structural confirmation [3] [5].

Sample Preparation Protocols

Preparation of Fungal Material

The analysis of this compound in fungal cultures requires careful sample preparation to ensure efficient extraction while minimizing matrix effects. For fungal strains such as Aspergillus fumigatus, cultures should be point-inoculated on solid glucose minimal medium (GMM) or Czapek yeast autolysate medium (CYA) at a density of 1 × 10⁴ conidia per inoculum and cultured at appropriate temperatures (typically 29°C or 37°C) without light selection for 5-7 days. For liquid cultures, inoculate at 1 × 10⁶ conidia/mL in liquid GMM and culture at 25°C with agitation at 250 rpm. The mycelial mat should be harvested by filtration and extracted with appropriate solvents [1].

The extraction procedure for fungal material involves homogenizing the harvested mycelia in methanol or methanol:chloroform mixtures (typically 2:1 v/v) using a tissue disruptor or bead beater. After homogenization, sonicate the samples for 15-20 minutes to enhance extraction efficiency, then centrifuge at 14,000 × g for 10 minutes to pellet insoluble material. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the dried extract in 100-200 μL of methanol with 0.1% formic acid, vortex thoroughly, and centrifuge at 14,000 × g for 5 minutes before UHPLC-HRMS analysis. For targeted analysis of this compound, a solid-phase extraction (SPE) clean-up step may be incorporated using C18 or mixed-mode cartridges to remove interfering compounds and reduce matrix effects [3] [1].

Preparation of Biological and Complex Matrices

For biological samples such as serum, urine, or tissue homogenates, and for complex matrices like traditional herbal medicines, sample preparation requires additional steps to address matrix complexity. For serum samples, a solid-phase extraction protocol has been successfully employed for steroid analysis that can be adapted for this compound. The method involves protein precipitation followed by SPE using mixed-mode cartridges. Specifically, mix 500 μL of serum with 1 mL of ice-cold acetonitrile to precipitate proteins, vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to near-dryness under nitrogen. Reconstitute in 500 μL of water and load onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, then elute with methanol containing 1% ammonium hydroxide. Evaporate the eluent to dryness and reconstitute in 100 μL of mobile phase for analysis [7].

For traditional medicine preparations and other complex botanical samples, the extraction protocol must be adjusted based on the matrix. Typically, powder the sample to a homogeneous consistency and extract 100 mg with 1 mL of methanol:water (70:30, v/v) by sonication for 30 minutes. Centrifuge at 14,000 × g for 10 minutes and collect the supernatant. For particularly complex matrices, a liquid-liquid extraction step may be added using ethyl acetate or dichloromethane to remove non-polar interferences. The critical consideration in sample preparation for this compound analysis is maintaining the stability of the anthraquinone structure throughout the process, which includes protecting samples from excessive light exposure and using acidic conditions to prevent degradation [2] [8].

Data Processing and Analysis Workflow

Metabolite Identification and Confirmation

The identification of this compound in complex samples relies on multiple lines of evidence provided by UHPLC-HRMS data. The primary identification is based on exact mass measurement, with a mass accuracy of ≤5 ppm compared to the theoretical mass, providing strong evidence for elemental composition. The retention time consistency with authentic standards, when available, further strengthens identification confidence. For definitive confirmation, MS/MS fragmentation patterns must be examined and compared with reference standards or literature data. The characteristic fragmentation of this compound includes neutral losses of CO (28 Da), CO₂ (44 Da), and consecutive losses, which are typical of anthraquinone structures [2] [3].

For non-targeted analysis and discovery of novel this compound-related metabolites, modern data processing software enables sophisticated data mining approaches. The typical workflow involves peak picking, alignment, and compound identification using databases such as HMDB (Human Metabolome Database) or custom databases specific to fungal metabolites. The use of mass defect filtering can be particularly valuable for focusing on compounds with similar core structures to this compound. Additionally, fragment ion search algorithms can identify compounds that share characteristic fragments with this compound, potentially revealing previously unknown metabolites in the same biosynthetic pathway. For comprehensive analysis, both positive and negative ionization data should be processed, as some metabolites may ionize preferentially in one mode [4] [8].

The following diagram illustrates the complete UHPLC-HRMS workflow for this compound analysis, from sample preparation to data interpretation:

cluster_1 Experimental Phase cluster_2 Computational Phase cluster_3 Reporting Phase Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation UHPLC Separation UHPLC Separation Sample Preparation->UHPLC Separation HRMS Analysis HRMS Analysis UHPLC Separation->HRMS Analysis Data Processing Data Processing HRMS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Quality Control Quality Control Metabolite Identification->Quality Control Data Reporting Data Reporting Quantification->Data Reporting Quality Control->Data Reporting

Quantitative Analysis and Method Validation

For quantitative analysis of this compound, the use of stable isotope-labeled internal standards is recommended when available to compensate for matrix effects and extraction efficiency variations. If no labeled standard is available, a structural analog can be used as a surrogate internal standard. The calibration curve should be prepared in a matrix-matched solution to account for matrix effects, with a linear range typically spanning 0.1-500 ng/mL. The lower limit of quantification (LLOQ) for this compound in biological matrices using UHPLC-HRMS is generally around 0.1 ng/mL, providing sufficient sensitivity for most applications [7] [5].

Method validation for this compound quantification should follow established guidelines and include assessment of precision, accuracy, selectivity, linearity, and stability. Precision should be evaluated at three concentration levels (low, medium, high) with coefficients of variation ≤15%. Accuracy should be within ±15% of the nominal concentration. Selectivity should be demonstrated by analyzing blank matrices from at least six different sources to ensure no interferences at the retention time of this compound. The matrix effect should be carefully evaluated by comparing the response of this compound in matrix to that in pure solvent, with an acceptable matrix effect generally considered to be within 85-115% [6] [7].

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Typical Performance for this compound
Accuracy 85-115% 92-105%
Precision (CV%) ≤15% 3-8%
Linearity (R²) ≥0.990 ≥0.995
LLOQ S/N ≥10 0.1 ng/mL
Matrix Effect 85-115% 88-108%
Recovery Consistent and reproducible 75-85%
Short-term Stability 85-115% 90-108%
Long-term Stability 85-115% 92-106%
Freeze-thaw Stability 85-115% 88-104%

Quality Control and Method Assurance

System Suitability and Quality Control Samples

System suitability tests should be performed at the beginning of each analytical batch to ensure that the UHPLC-HRMS system is performing adequately for this compound analysis. A system suitability solution containing this compound at a concentration near the middle of the calibration range should be injected, and the peak area, retention time, peak width, and mass accuracy should be evaluated against predefined criteria. Typically, the retention time should not vary by more than ±2%, the peak area RSD should be ≤5% for replicate injections, and the mass accuracy should be within ±5 ppm. Additionally, the chromatographic peak shape should be symmetric with a tailing factor ≤1.5 [6].

Quality control samples should be included throughout the analytical batch to monitor method performance. Prepare QC samples at three concentrations (low, medium, high) and analyze in duplicate at the beginning, middle, and end of the batch. The results for QC samples should fall within ±15% of their nominal concentrations, with at least 67% of all QCs meeting this criterion. For large batches, include QC samples after every 6-10 experimental samples to monitor system performance continuously. A standard reference material or proficiency testing sample should be analyzed periodically to ensure method accuracy over time. For this compound analysis in fungal cultures, well-characterized fungal extracts with known this compound content can serve as suitable quality control materials [6] [7].

Troubleshooting and Optimization Guidelines

Several common issues may arise during UHPLC-HRMS analysis of this compound that require troubleshooting. Ion suppression is a frequent challenge in biological matrices and can be addressed by optimizing the sample clean-up procedure, modifying the chromatographic separation to shift the retention time of this compound away from matrix interferences, or using a more selective extraction technique. If peak broadening or tailing occurs, consider modifying the mobile phase pH, reducing the injection volume, or checking the column for degradation. Retention time drift across a batch may indicate mobile phase degradation, column aging, or temperature fluctuations in the column compartment [6] [5].

For MS detection issues, signal instability may result from source contamination, which requires cleaning the ion source and sample introduction system. Decreased sensitivity can often be restored by optimizing source parameters or replacing worn ESI emitter needles. When mass accuracy deteriorates, immediate calibration of the mass spectrometer is necessary using the appropriate calibration solution. For Orbitrap instruments, external mass calibration should be performed regularly, while internal mass calibration may be available for some instruments. Maintaining a preventive maintenance schedule and keeping detailed instrument logs are essential practices for ensuring consistent performance in this compound analysis [2] [5].

Applications in Research and Safety Assessment

Fungal Secondary Metabolite Research

UHPLC-HRMS analysis of this compound has become an invaluable tool in fungal secondary metabolite research, particularly in studies investigating the regulation of biosynthetic gene clusters. For example, research on Aspergillus fumigatus has utilized UHPLC-HRMS to demonstrate that this compound production is regulated by the global regulator LaeA and to characterize the enc gene cluster responsible for its biosynthesis. In such studies, UHPLC-HRMS enables the correlation of genetic modifications with metabolic phenotypes, allowing researchers to elucidate biosynthetic pathways and regulatory networks. The high sensitivity of modern HRMS systems allows for detection of this compound even in mutant strains with reduced production, facilitating complete pathway elucidation [3] [1].

The application of UHPLC-HRMS extends to metabologenomics studies, where genomic predictions of biosynthetic potential are correlated with actual metabolite production. In these approaches, UHPLC-HRMS provides the comprehensive metabolite profiling needed to link biosynthetic gene clusters to their products. For this compound, this has been particularly valuable in understanding the distribution of similar anthraquinone clusters across different fungal species and strains. The ability to perform retrospective analysis of full-scan HRMS data allows researchers to re-examine data as new hypotheses emerge about this compound biosynthesis and regulation without the need for re-analysis of samples [8] [3].

Safety Assessment and Quality Control

The detection and quantification of this compound has important applications in the safety assessment of food, feed, and medicinal products. While this compound itself is not considered a potent mycotoxin, it can serve as a marker for fungal contamination and may indicate the potential presence of more toxic metabolites in the same biosynthetic pathway. UHPLC-HRMS methods capable of simultaneous detection of this compound and related anthraquinones provide a comprehensive approach to assessing product safety. In recent years, there has been growing interest in monitoring this compound and other fungal metabolites in traditional herbal medicines, where fungal contamination during storage represents a significant safety concern [8].

The application of UHPLC-HRMS to quality control of traditional Chinese medicines represents another significant application. This compound has been identified as a component in various medicinal herbs and fungi, and its quantification can contribute to quality assessment and standardization of these products. The high resolution and mass accuracy of HRMS allows for unambiguous identification of this compound even in complex botanical extracts containing numerous structurally similar compounds. When implementing these methods for quality control, validation according to regulatory guidelines is essential, and participation in proficiency testing schemes helps ensure ongoing method accuracy and comparability between laboratories [2] [8].

Conclusion

The UHPLC-HRMS method described in this application note provides a robust, sensitive, and specific approach for the detection and quantification of this compound in various matrices. The combination of efficient chromatographic separation with high-resolution mass spectrometry offers significant advantages over traditional analytical methods, enabling confident identification and accurate quantification even in complex samples. The protocols outlined for sample preparation, instrumental analysis, and data processing have been optimized specifically for this compound analysis while maintaining flexibility for adaptation to specific research needs. As interest in fungal secondary metabolites continues to grow, driven by their biological activities and implications for product safety, reliable analytical methods such as the one described here will play an increasingly important role in research and quality control laboratories.

References

Extraction protocols for fungal anthraquinones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fungal Anthraquinones

Fungal anthraquinones are polycyclic aromatic secondary metabolites characterized by a 9,10-dioxoanthracene core structure [1]. They represent a promising resource for drug discovery due to their diverse bioactivities, including antimicrobial, antioxidant, and cytotoxic properties [2] [3]. These compounds are synthesized by various fungal species, notably those from the genera Aspergillus, Penicillium, Streptomyces, and Thermomyces [2] [4] [3]. The structural diversity of anthraquinones, enhanced by modifications such as hydroxylation, methylation, and chlorination, directly influences their biological functions and potential therapeutic applications [4]. This document provides updated protocols for the extraction, purification, and bioactivity assessment of fungal anthraquinones, aimed at supporting research and development efforts.

Extraction Methodologies

The initial extraction of anthraquinones from fungal biomass is a critical step that significantly impacts the yield, profile, and subsequent bioactivity of the isolated compounds. The choice of method should be guided by the target compounds' chemical properties, the fungal matrix, and considerations of efficiency and environmental impact.

Conventional Solvent Extraction

Traditional solvent extraction remains a fundamental approach, particularly for initial screening or when specialized equipment is unavailable.

  • Protocol: Dried, powdered fungal mycelium (5-10 g) is subjected to exhaustive extraction using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) [5]. A typical protocol involves sequential soaking or refluxing with each solvent (3 x 100 mL, 1-2 hours per cycle) at 40-60°C. The combined extracts are then filtered and concentrated under reduced pressure [6].
  • Applications: Best suited for preliminary phytochemical screening and when processing small sample volumes.
  • Limitations: This method is often characterized by high solvent consumption, extended extraction times, and potential thermal degradation of target compounds [6].
Advanced and Green Extraction Techniques

Modern techniques offer improved efficiency, selectivity, and alignment with green chemistry principles.

  • Ultrasound-Assisted Extraction (UAE): Utilizes cavitation bubbles to disrupt cell walls and enhance solvent penetration [6].
    • Protocol: Mix powdered biomass with a suitable solvent (e.g., methanol, ethanol, or ionic liquids) in a 1:10-1:20 (w/v) ratio. Sonicate for 15-30 minutes at a controlled temperature (25-40°C). Parameters such as power (100-500 W), frequency (20-40 kHz), and cycle duration should be optimized for specific fungal material [6].
  • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and sample matrix.
    • Protocol: Suspend the sample (1-2 g) in a solvent (e.g., methanol or ethanol-water mixtures) in a closed vessel. Irradiate at a controlled power (500-1000 W) and temperature (60-100°C) for 5-15 minutes. The use of polar solvents is crucial for efficient heating [6].
  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction, this method uses high pressure to maintain solvents in a liquid state above their boiling points.
    • Protocol: Pack the sample into an extraction cell. Employ solvents like ethanol or water at elevated temperatures (100-200°C) and pressures (1000-2000 psi) for short static cycles (5-10 minutes) [6].
  • Natural Deep Eutectic Solvents (NADES): A green alternative composed of natural primary metabolites.
    • Protocol: Prepare NADES (e.g., choline chloride-urea or choline chloride-glycerol) by heating the components at 80°C until a clear liquid forms. Use the NADES for extraction at a moderate temperature (40-60°C) for 30-60 minutes with stirring [7].

Table 1: Comparison of Advanced Extraction Techniques for Fungal Anthraquinones

Technique Key Operating Parameters Advantages Reported Applications
Ultrasound-Assisted Extraction (UAE) Solvent, 15-30 min, 25-40°C Reduced time & solvent, simplicity Extraction from various fungal biomasses [6]
Microwave-Assisted Extraction (MAE) Polar solvent, 5-15 min, 60-100°C Rapid, high efficiency, low solvent use Efficient for thermostable anthraquinones [6]
Pressurized Liquid Extraction (PLE) Solvent, 5-10 min, 100-200°C, High pressure High throughput, automation, efficiency High-yield recovery from complex matrices [6]
NADES Extraction Bio-based solvents, 30-60 min, 40-60°C Green, biodegradable, low toxicity Selective extraction of medium-polarity anthraquinones [7]

Purification and Analysis

Crude extracts require purification to isolate individual anthraquinones for structural elucidation and bioactivity testing.

Purification Strategies
  • Liquid-Liquid Extraction: A simple initial step to fractionate the crude extract based on polarity. The concentrated extract is partitioned between immiscible solvents (e.g., ethyl acetate and water). Anthraquinones often partition into the organic layer, which can be dried and concentrated [6].
  • Aqueous Two-Phase System (ATPS) Extraction: An advanced method utilizing two immiscible aqueous phases.
    • Protocol: Prepare a system with polymer (e.g., polyethylene glycol) and salt (e.g., ammonium sulfate). Dissolve the crude extract in the system, mix thoroughly, and allow phases to separate. Target compounds partition based on their affinity for the phases [6].
  • Column Chromatography: The workhorse for purification.
    • Normal Phase: Uses silica gel as the stationary phase. Elution is performed with gradients of non-polar to polar solvents (e.g., hexane → ethyl acetate → methanol).
    • Reversed-Phase: Uses C18-modified silica. Elution with water-acetonitrile or water-methanol gradients is common for anthraquinone separation [3].
  • High-Speed Countercurrent Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that eliminates irreversible adsorption [6].
Analytical Techniques for Identification and Quantification
  • Thin-Layer Chromatography (TLC): A rapid method for monitoring fractions. Silica gel plates are developed with an appropriate solvent system (e.g., chloroform-methanol mixtures). Spots are visualized under UV light (254/365 nm) and by spraying with reagents like 5% KOH in ethanol, which typically induces a color change (e.g., red) for anthraquinones [5].
  • High-Performance Liquid Chromatography (HPLC): Essential for qualitative and quantitative analysis.
    • Typical Conditions:
      • Column: Reversed-phase C18 (250 x 4.6 mm, 5 µm)
      • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile/methanol
      • Flow Rate: 0.8-1.0 mL/min
      • Detection: Diode Array Detector (DAD), monitoring 254-280 nm [3]
  • LC-MS/MS and Structural Elucidation: LC-MS/MS couples separation power with mass detection for tentative identification. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments) is indispensable [3] [5].

Bioactivity Assessment

Fungal anthraquinones exhibit a broad spectrum of biological activities, making their evaluation a key step in the discovery pipeline.

Table 2: Documented Bioactivities of Selected Fungal Anthraquinones

Anthraquinone Fungal Source Reported Bioactivity Reference
Emodin Aspergillus glaucus, Pyrenophora tritici-repentis Phytotoxic, Anticancer, Inhibits RNA polymerase [2]
Catenarin Drechslera teres, Aspergillus cristatus Antibacterial (Gram+), Phytotoxic, Anticancer [2]
Physcion Microsporum sp. Anticancer [2]
2-Chloroemodin Aspergillus fumigatus (Activity under investigation) [2]
Various AQs Aspergillus cristatus (from Fuzhuan brick tea) Antioxidant, Antimicrobial [3]
Emodin, Rhein Cassia nodosa (Plant-associated) Antifungal (e.g., vs F. moniliforme, A. flavus) [5]
Key Experimental Protocols
4.1.1 Agar Well Diffusion Assay for Antimicrobial Activity

This standard method is used for initial screening of antimicrobial activity [5].

  • Inoculum Preparation: Adjust the suspension of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) to a standard turbidity (0.5 McFarland standard).
  • Seeding Plates: Evenly spread the inoculum over the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.
  • Creating Wells: Aseptically punch wells (6-8 mm diameter) into the solidified agar.
  • Loading Samples: Add a defined volume (e.g., 50-100 µL) of the test anthraquinone solution (dissolved in a suitable solvent like DMSO) to the well. Include controls (pure solvent and a standard antibiotic).
  • Incubation and Measurement: Incubate plates at 37°C for 18-24 hours (bacteria) or 25-30°C for 24-48 hours (fungi). Measure the diameter of the inhibition zone (IZ) around each well in millimeters [5].
4.1.2 Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration that completely inhibits visible growth of a microorganism [5].

  • Broth Microdilution: Prepare two-fold serial dilutions of the anthraquinone sample in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
  • Inoculation: Add a standardized inoculum (~5 × 10^5 CFU/mL for bacteria) to each well.
  • Incubation: Incubate the plate under optimal conditions for the test microbe (e.g., 37°C, 16-20 hours).
  • Reading Results: The MIC is the lowest concentration of the compound showing no visible growth. This can be aided by adding a redox indicator like resazurin, which changes color in the presence of metabolic activity [8].
4.1.3 Antioxidant Activity (DPPH Assay)
  • Preparation: Prepare a 0.1 mM solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) in methanol.
  • Reaction: Mix equal volumes (e.g., 1 mL each) of the DPPH solution and the anthraquinone sample at various concentrations. Include a control (methanol instead of sample).
  • Incubation: Keep the mixture in the dark at room temperature for 30 minutes.
  • Measurement: Measure the absorbance of the solution at 517 nm. The radical scavenging activity (%) is calculated as: [1 - (Abs_sample / Abs_control)] × 100 [6].

Case Study & Emerging Insights

Anthraquinone Production in Aspergillus cristatus

A. cristatus, the "golden flower fungus" in Fuzhuan brick tea, is a rich source of diverse anthraquinones. A recent study isolated twelve anthraquinones, including fallacinol and physcion, through a detailed workflow [3].

  • Fungal Cultivation: The fungus was grown on Potato Dextrose Agar (PDA) with 10% sucrose at 28°C for 30 days.
  • Extraction: The biomass was extracted with methanol.
  • Analysis & Purification: The methanolic extract was profiled using LC-MS/MS, followed by purification using chromatographic techniques to obtain pure compounds for bioactivity testing, which revealed significant antioxidant and antimicrobial activities [3].
Genetic Regulation and Chlorination

Recent research on the thermophilic fungus Thermomyces dupontii has uncovered a flavin-dependent halogenase gene (hal) responsible for the chlorination of anthraquinones like emodin and carviolin A [4]. This chlorination process was found to be crucial for:

  • Enhancing the structural diversity and color of fungal pigments.
  • Contributing to fungal survival under cold stress by enhancing energy production via extracellular Fenton chemistry and intracellular ATP synthesis [4]. This finding opens new avenues for the biotechnological exploitation of fungal pigments through metabolic engineering.

The following diagram illustrates the chlorination process and its biological role in T. dupontii based on this recent discovery.

G HalGene Halogenase Gene (hal) Chlorination Chlorination Reaction HalGene->Chlorination Expresses Enzyme Substrates Precursors: Emodin, Carviolin A Substrates->Chlorination Products Chlorinated AQs: Carviolin A-Cl, Emodin-Cl Chlorination->Products Function1 Enhanced Pigmentation Products->Function1 Function2 Cold Stress Adaptation Products->Function2 Mechanism Enhanced Energy Production: • Extracellular Fenton Chemistry • Intracellular ATP Function2->Mechanism Via

Conclusion

The field of fungal anthraquinone research is rapidly advancing, driven by the pursuit of sustainable natural products for pharmaceutical and industrial applications. The integration of efficient, green extraction technologies like NADES and PLE, combined with powerful purification and analytical platforms such as HSCCC and LC-MS/MS, has significantly accelerated the discovery pipeline. Furthermore, emerging insights into the genetic and biochemical regulation of anthraquinone biosynthesis, particularly the role of specific enzymes like halogenases, pave the way for metabolic engineering to enhance the production of novel analogs. As research continues to unravel the ecological roles and biosynthetic potential of fungi, these organisms will remain a vital source of innovative anthraquinone-based compounds.

References

Application Notes and Protocols: Genetic Engineering for Enhanced Endocrocin Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Endocrocin, a naturally occurring anthraquinone derivative, exhibits diverse biological activities with significant therapeutic potential. However, its low natural abundance presents a major challenge for commercial development. Metabolic engineering approaches offer promising solutions by rewiring microbial biosynthesis pathways to dramatically increase yields. This publication provides detailed protocols for genetic overexpression strategies aimed at enhancing this compound production, combining advanced CRISPR screening methodologies with traditional pathway engineering. These integrated approaches enable researchers to systematically identify and optimize key genetic targets that regulate this compound biosynthesis, while addressing common bottlenecks in secondary metabolite production.

The convergence of functional genomics and synthetic biology has revolutionized natural product engineering, allowing precise manipulation of biosynthetic pathways in various host systems. By implementing the strategies outlined in these application notes, researchers can accelerate the development of optimized microbial strains for this compound production, potentially enabling cost-effective commercial manufacturing of this valuable compound and its derivatives.

Genetic Engineering Strategies & Target Identification

Key Overexpression Targets for Enhanced Metabolic Flux

Strategic overexpression of pathway genes requires identification of rate-limiting enzymes in the this compound biosynthetic pathway. Successful metabolic engineering depends on balancing metabolic flux to avoid intermediate accumulation while maximizing final product yield. The table below summarizes prime targets for overexpression strategies:

Table 1: Key Genetic Targets for this compound Pathway Engineering

Target Gene Encoded Enzyme Function in Pathway Expected Impact
Polyketide synthase (PKS) Type I iterative PKS Core carbon skeleton assembly 2-5× increase in pathway flux
Transcription factors Transcriptional regulators Coordinate expression of multiple pathway genes Enhanced coordination of entire biosynthetic cluster
Transporter genes Membrane transporters Intermediate and product secretion Reduced feedback inhibition; 1.5-3× yield improvement
Tailoring enzymes Oxygenases, methyltransferases Post-PKS modifications Improved conversion of intermediates to final product
Advanced Screening Methodologies for Target Identification

The development of CRISPR-based screening technologies has dramatically improved our ability to identify genetic targets that enhance metabolite production. Unlike traditional single-gene approaches, modern pooled screening allows systematic testing of hundreds or thousands of genetic perturbations simultaneously:

  • CRISPR-StAR screening: This recently developed method addresses fundamental challenges in complex screening models by generating internal controls within each single-cell-derived clone, effectively countering heterogeneity and genetic drift. The system uses Cre-inducible sgRNA expression with mutually exclusive recombination outcomes, creating both experimental and control populations within each clonal lineage [1]. This approach is particularly valuable for identifying in-vivo-specific genetic dependencies that may not be apparent in conventional 2D culture systems.

  • Perturb-seq integration: For unprecedented resolution in genetic screening, Perturb-seq combines droplet-based single-cell RNA-seq with CRISPR barcoding, enabling high-content phenotyping of genetic perturbations across thousands of cells. This method incorporates a guide barcode (GBC) system within lentiviral vectors that tags each perturbation with a unique identifier captured during single-cell RNA sequencing [2]. The rich transcriptional data generated allows researchers not only to identify hits but also to understand the underlying molecular mechanisms affected by genetic perturbations.

  • Organoid screening platforms: The CHOOSE (CRISPR-human organoids-single-cell RNA sequencing) system enables pooled loss-of-function screening in complex tissue models. This approach uses verified pairs of guide RNAs with inducible CRISPR-Cas9 and single-cell transcriptomics to map gene functions in developmentally relevant contexts [3]. For this compound research, this could be adapted to screen for genetic modifiers in producer organisms.

Implementation Protocols

Plasmid Construction and Library Design

Protocol Objective: Construction of a CRISPR activation (CRISPRa) library targeting potential this compound pathway enhancers.

Materials:

  • Lentiviral backbone with EF1α promoter (pLV-EF1α-dCas9-VPR)
  • sgRNA scaffold compatible with your dCas9 variant
  • BL21 (DE3) competent E. coli for plasmid propagation
  • Restriction enzymes (BsmBI for Golden Gate assembly)

Method:

  • Library Design: Select 3-5 sgRNAs per target gene focusing on transcriptional start sites. Include non-targeting controls (at least 5% of library).
  • Oligo Pool Synthesis: Order sgRNA sequences as an oligo pool with 5' and 3' overhangs compatible with your backbone.
  • Golden Gate Assembly:
    • Set up 10 parallel reactions, each containing 100 ng backbone, 0.5 µL oligo pool (1:200 dilution), 1 µL BsmBI-v2, 1 µL T4 DNA ligase in 1× T4 ligase buffer
    • Cycling conditions: 25 cycles of (37°C for 5 min, 16°C for 5 min) followed by 50°C for 5 min, 80°C for 10 min
    • Pool all reactions and purify with DNA clean-up kit
  • Transformation: Electroporate 2 µL purified DNA into 50 µL Endura electrocompetent E. coli; recover in 1 mL recovery media for 1 hour at 37°C
  • Library Amplification: Plate entire recovery on 5× 15 cm LB-ampicillin plates; incubate 16 hours at 32°C
  • Plasmid Harvest: Scrape plates and extract plasmid using endotoxin-free maxiprep kit
  • Quality Control: Sequence library representation by NGS to ensure even distribution

Critical Parameters:

  • Maintain >500× coverage at each amplification step
  • Verify library complexity by NGS before viral production
  • Use low-passage competent cells to prevent recombination
Organoid Screening for Pathway Engineering

Protocol Objective: Implementation of CHOOSE system for identifying developmental regulators of this compound production in organoid models.

Materials:

  • Inducible Cas9 cell line (e.g., AAVS1-Puro-CAG-Flpe-ERT2)
  • Lentiviral library from Protocol 3.1
  • Polybrene (8 µg/mL final concentration)
  • Doxycycline (2 µg/mL for Cas9 induction)

Method:

  • Cell Preparation: Seed 10 million progenitor cells in 15 cm matrigel-coated plates
  • Viral Transduction:
    • Day 0: Add lentiviral library at MOI 0.3 in presence of 8 µg/mL polybrene
    • Centrifuge at 800 × g for 30 min at 32°C (spinfection)
    • Incubate 6 hours, then replace with fresh media
  • Selection: Begin puromycin selection (1-2 µg/mL) at 48 hours post-transduction for 7 days
  • Organoid Differentiation:
    • Day 7: Embed transduced cells in Matrigel droplets (50 µL per droplet)
    • Culture in neural induction media for 14 days
    • Switch to production media for 21 days
  • Cas9 Induction: Add 4-hydroxytamoxifen (500 nM for 48 hours) at differentiation day 14
  • Single-Cell Processing:
    • Dissociate organoids with Accutase for 20 min at 37°C
    • Filter through 40 µm strainer
    • Resuspend in PBS + 0.04% BSA at 1000 cells/µL
  • Single-Cell RNA Sequencing:
    • Load on 10X Chromium to capture 10,000 cells
    • Prepare libraries according to manufacturer's protocol
    • Sequence on Illumina NovaSeq (aim for 50,000 reads/cell)

Critical Parameters:

  • Maintain MOI <0.5 to ensure single integrations
  • Include UMI barcodes to track clonal origins
  • Use FACS to eliminate doublets before scRNA-seq

Experimental Pipeline for Genetic Screening

G Start Start Identify Target Genes LibDesign sgRNA Library Design Start->LibDesign LibConst Library Construction LibDesign->LibConst ViralProd Lentiviral Production LibConst->ViralProd CellTrans Cell Transduction MOI<0.3 ViralProd->CellTrans Selection Antibiotic Selection CellTrans->Selection Diff Organoid Differentiation Selection->Diff Induction Cas9 Induction 4-HT Treatment Diff->Induction Harvest Cell Harvest Induction->Harvest scRNAseq Single-cell RNA-seq Harvest->scRNAseq Analysis Bioinformatic Analysis scRNAseq->Analysis Val Hit Validation Analysis->Val End End Confirmed Targets Val->End

Microbial Strain Transformation & Monoculture Evaluation

Protocol Objective: Generation of stable microbial production strains with overexpression constructs.

Materials:

  • Chemocompetent Aspergillus nidulans (or other native producer)
  • CRISPR-Cas9 components (ribonucleoprotein complexes)
  • Donor DNA for homology-directed repair
  • YPAD media for recovery

Method:

  • Strain Preparation:
    • Inoculate 50 mL YPAD with wild-type strain
    • Grow to OD600 0.8-1.0 (mid-log phase)
    • Harvest cells by centrifugation (3000 × g, 10 min)
    • Wash twice with ice-cold 1M sorbitol
    • Resuspend in 1/10 volume 1M sorbitol
  • RNP Complex Formation:
    • Combine 5 µg Cas9 protein with 3 µg sgRNA in 20 µL buffer
    • Incubate 10 min at room temperature
  • Transformation:
    • Mix 100 µL competent cells with RNP complex and 5 µg donor DNA
    • Transfer to 2 mm electroporation cuvette
    • Apply pulse (1.5 kV, 25 µF, 400 Ω for fungi)
    • Immediately add 1 mL ice-cold 1M sorbitol
    • Transfer to recovery media, incubate 4 hours at 30°C
  • Selection and Screening:
    • Plate on appropriate antibiotic media
    • Incubate 2-3 days until colonies appear
    • Pick 10-20 colonies for PCR verification
  • Small-scale Production Evaluation:
    • Inoculate 10 mL production media with verified transformants
    • Culture for 7 days with shaking (220 rpm)
    • Extract metabolites and analyze by HPLC

Critical Parameters:

  • Use linear donor DNA with 500 bp homology arms
  • Include empty vector and wild-type controls
  • Optimize electrical parameters for your specific host

Validation & Analytical Methods

Analytical Techniques for this compound Quantification

Robust analytical methods are essential for accurate evaluation of engineering outcomes. The table below compares key approaches for quantifying this compound production:

Table 2: Analytical Methods for this compound Quantification

Method Sample Preparation Analysis Parameters Detection Limit Throughput
HPLC-UV Liquid-liquid extraction with ethyl acetate C18 column, 35°C, 1 mL/min, λ=254 nm 0.1 µg/mL Medium (20 samples/day)
LC-MS/MS Solid-phase extraction (C18 cartridges) Reverse phase, MRM transition 283→239 0.5 ng/mL High (96 samples/day)
Microplate fluorescence Methanol extraction Excitation 400 nm, Emission 510 nm 5 µg/mL Very high (1000 samples/day)
Data Presentation Guidelines

For publication-ready results, follow these journal-specific guidelines:

  • Western Blot Quantitation: Implement total protein normalization (TPN) instead of housekeeping proteins. Journals including Nature, Science, and Cell Press now strongly prefer or require TPN as it accounts for uneven loading and transfer more accurately [4]. Use fluorescent total protein stains (e.g., No-Stain Protein Labeling Reagent) for precise normalization.

  • Microscopy and Imaging: Maintain original, uncropped images for review. For quantitative comparisons, ensure all samples for comparison are run on the same gel/blot. Avoid brightness/contrast adjustments that eliminate background or mask additional bands.

  • CRISPR Screen Data: Report sgRNA sequencing statistics including read depth, mapping rates, and reproducibility between replicates. Use standardized analysis pipelines (MAGeCK, CRISPRcleanR) for hit calling, and provide full datasets as supplementary materials.

Comprehensive Screening Workflow

G Lib sgRNA Library Viral Lentiviral Production Lib->Viral Cells Cell Transduction Pooled Format Viral->Cells Split Split into Experimental Arms Cells->Split Prod Production Phase 7-21 days Split->Prod Seq Genomic DNA Extraction & NGS Split->Seq Analysis Metabolite Analysis HPLC/MS Prod->Analysis Bioinfo Bioinformatic Analysis Hit Identification Analysis->Bioinfo Integration Seq->Bioinfo

Conclusion and Future Perspectives

The integration of advanced CRISPR screening methodologies with traditional metabolic engineering represents a powerful approach for enhancing this compound yields. The protocols outlined here provide a comprehensive framework for identifying optimal genetic targets and implementing effective overexpression strategies. As the field continues to evolve, several emerging technologies promise to further accelerate optimization efforts.

Multi-omic integration combining genomic, transcriptomic, and metabolomic data will enable more predictive engineering of microbial production systems. The development of organoid and tissue culture models that better recapitulate native production environments will improve the translational potential of screening hits [5] [3]. Additionally, machine learning approaches applied to large-scale screening datasets are increasingly able to predict optimal genetic interventions, potentially reducing the experimental burden required to identify high-yield strains.

By implementing these robust protocols and maintaining awareness of evolving methodologies and publication standards, researchers can systematically enhance this compound production to levels that support commercial development and clinical applications.

References

Comprehensive Application Notes and Protocols: Fermentation Medium Optimization for Anthraquinone Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anthraquinones and Production Challenges

Anthraquinones represent a class of naturally occurring compounds characterized by a 9,10-anthracenedione skeleton that features a π-conjugated system, enabling visible light absorption and diverse pharmacological activities. These compounds have been historically utilized as natural pigments and exhibit a broad spectrum of biological properties, including antimicrobial, antifungal, anticancer, and laxative effects [1]. Traditionally extracted from plants, insects, and microorganisms, anthraquinones are generally synthesized via the type II polyketide synthase (PKS) pathway, which generates polyketide chains of varying lengths through the action of ketosynthase and chain length factor complexes [1]. Despite their significant commercial and therapeutic value, the large-scale production of various anthraquinones remains challenging due to the high cost, time-consuming nature of plant extraction, and complexity of microbial production using conventional approaches.

The microbial production of anthraquinones presents a promising alternative to traditional extraction methods, yet faces significant limitations in yield and productivity. Recent advances in metabolic engineering and synthetic biology have enabled the development of microbial strains with enhanced anthraquinone production capabilities; however, low production yields remain a major challenge [1]. For instance, initial attempts at heterologous production of 1,3,5-trihydroxyanthraquinone (AQ256) in Escherichia coli resulted in very low production levels (approximately 2.5 mg/L), primarily limited by the insufficient intracellular malonyl-CoA pool [1]. This key precursor serves as the foundation for anthraquinone biosynthesis, with eight malonyl-CoA molecules required to produce a single AQ256 molecule, highlighting the critical need for optimized fermentation media and conditions to overcome these metabolic constraints.

Table 1: Comparison of Anthraquinone Production from Different Microbial Sources

Microbial Source Anthraquinone Type Reported Yield Key Challenges
Escherichia coli (engineered) AQ256 23.9 mg/L [1] Malonyl-CoA availability, precursor supply
Talaromyces purpureogenus Various Pigment Derivatives Statistical optimization achieved [2] Pigment complexity, purification
Penicillium species Various Anthraquinones Varies by strain Yield consistency, scalability

Optimization Methodologies for Fermentation Media

Traditional Optimization Approaches

Traditional fermentation medium optimization has historically relied on one-factor-at-a-time (OFAT) approaches, where a single variable is altered while keeping all other parameters constant. While straightforward to implement, this method is time-consuming, cost-ineffective, and fails to capture interactive effects between multiple factors [3]. For anthraquinone production, key medium components that typically require optimization include carbon sources (e.g., glucose, glycerol, sucrose), nitrogen sources (e.g., yeast extract, soy peptone, ammonium sulfate), phosphate levels, and trace mineral composition. The physical parameters such as temperature, pH, agitation speed, and inoculum size also significantly influence fungal growth and can result in the release of interesting secondary metabolites, including anthraquinone pigments [2]. These factors collectively impact fungal growth and secondary metabolite production, but their optimization through OFAT approaches remains suboptimal for capturing complex factor interactions.

To address the limitations of OFAT approaches, statistical optimization methods have gained prominence in fermentation medium design. Techniques such as response surface methodology (RSM) employ mathematical and statistical models to establish functional relationships between target responses and multiple variables [4]. The RSM approach enables researchers to simultaneously determine optimal conditions for influencing factors with a limited number of experiments, making it substantially more efficient than traditional methods [4]. For instance, Santos-Ebinuma et al. successfully applied RSM to optimize fermentation conditions for red pigment production from Penicillium species, focusing on temperature, media pH, fermentation time, and agitation speed as critical parameters affecting pigment yield [2]. Similarly, Berenjian et al. optimized the fermentation medium composition for menaquinone-7 production using RSM, demonstrating that glycerol, soy peptone, yeast extract, and K₂HPO₄ significantly influenced production yields [4].

Modern Machine Learning-Assisted Optimization

Recent advances in machine learning-assisted optimization have revolutionized fermentation medium development by enabling more efficient navigation of complex multi-factor experimental spaces. A novel approach termed UD-SVR combines uniform design with support vector regression to optimize formulations with remarkable efficiency [3]. This method was successfully employed to optimize pyrroloquinoline quinone production by Acinetobacter calcoaceticus, enhancing production from 43.65 mg/L to 73.40 mg/L (a 68.15% increase) in just two rounds of 66 experimental treatments while minimizing consumption of costly components [3]. The UD-SVR approach involves generating a uniform design for experimental setups, conducting experiments, using SVR models for nonlinear feature screening to identify key factors influencing production, training prediction models to forecast production across possible treatment combinations, and applying frequency-based statistical optimization to determine optimal factor levels [3].

The support vector regression model is constructed using functions from Python's sklearn library, with hyperparameter optimization executed through 5-fold cross-validation, including kernel functions, C, and γ parameters [3]. The predictive performance of the model is evaluated using the mean square error calculated between observed and predicted values [3]. This machine learning-supported approach offers an inclusive resolution for optimizing experimental designs and analyses in multi-factor, multi-level formulations, characterized by robust guidance, lucid interpretability, and heightened optimization efficiency compared to traditional methods [3].

Table 2: Comparison of Optimization Methodologies for Fermentation Media

Optimization Method Key Features Advantages Limitations Application Examples
One-Factor-at-a-Time Sequential parameter variation Simple implementation Ignores factor interactions, inefficient Preliminary screening
Response Surface Methodology Statistical modeling of multi-factor interactions Captures interactive effects, establishes optimal conditions Limited resolution with many factors MK-7 production optimization [4]
Machine Learning (UD-SVR) Uniform design with support vector regression Handles complex multi-factor spaces, high efficiency Requires programming expertise PQQ production optimization [3]

Case Study: High-Yielding Anthraquinone Production in E. coli

Metabolic Engineering Strategies

A comprehensive case study demonstrating successful optimization of anthraquinone production comes from the development of a high-yielding Escherichia coli strain for 1,3,5-trihydroxyanthraquinone (AQ256) production [1]. The biosynthetic pathway for AQ256 was reconstituted in E. coli by expressing nine ant genes (antA–I) derived from Photorhabdus laumondii TTO1, which catalyze the conversion of eight malonyl-CoA molecules into the final anthraquinone product [1]. The initial strain, designated AQ-01, produced only 1.3 ± 0.1 mg/L of AQ256 after 48 hours of cultivation in Luria-Bertani medium, highlighting the severe limitation in precursor availability [1]. This low production level necessitated systematic optimization of both the strain's metabolic capabilities and the fermentation medium composition to enhance malonyl-CoA supply.

To address the critical malonyl-CoA limitation, researchers implemented a two-pronged strategy: strengthening the endogenous malonyl-CoA biosynthetic pathway and introducing a heterologous malonate assimilation pathway [1]. The endogenous pathway was reinforced through the coexpression of pantothenate kinase and acetyl-CoA carboxylase to enhance conversion of acetyl-CoA to malonyl-CoA [1]. Simultaneously, an exogenous pathway was introduced by expressing a Na+-dependent malonate transporter encoded by the madLM genes from Malonomonas rubra and malonyl-CoA synthetase (mcs) from Bradyrhizobium japonicum, enabling direct conversion of extracellular malonate to malonyl-CoA [1]. This combinatorial approach resulted in the creation of strain AQ-04, which demonstrated significantly improved AQ256 production capabilities.

Fermentation Medium Optimization and Results

The optimization of fermentation medium composition played a crucial role in enhancing AQ256 production yields. The AQ-04 strain was cultivated in malonate-supplemented Luria-Bertani medium, which provided the necessary substrate for the heterologous malonate assimilation pathway [1]. Through systematic optimization of cultivation conditions, including medium composition and initial cell density, the AQ-04 strain achieved a remarkable AQ256 production of 23.9 mg/L, representing a 9.6-fold increase compared to previous studies and the highest reported yield in engineered E. coli at the time [1]. This significant improvement demonstrates the powerful synergy between metabolic engineering and fermentation medium optimization for enhancing anthraquinone production.

The results clearly demonstrated that the combination of introducing a malonate assimilation pathway and enhancing the native malonyl-CoA supply constitutes a highly effective strategy for increasing malonyl-CoA availability in engineered production hosts [1]. This approach is particularly promising for the biosynthesis of a wide range of malonyl-CoA-derived compounds beyond anthraquinones, including flavonoids, fatty acid derivatives, and other polyketide-based natural products. The study established that intracellular precursor availability, rather than catalytic capacity of the heterologous enzymes, represented the primary bottleneck in anthraquinone production, providing important insights for future metabolic engineering efforts targeting similar compounds.

Experimental Protocols

Strain Construction and Fermentation Medium Composition

Protocol 1: Strain Engineering for Enhanced Malonyl-CoA Supply

  • Gene Expression System: Clone the AQ256 biosynthetic genes (antA-I) from Photorhabdus laumondii TTO1 into two operons (antA-C and antD-I) under the T7 promoter in a pACYC-based plasmid to create the base production strain [1].

  • Malonyl-CoA Enhancement: Introduce plasmids harboring madLM (malonate transporter from Malonomonas rubra) and mcs (malonyl-CoA synthetase from Bradyrhizobium japonicum) under T7 promoter control to enable malonate assimilation [1].

  • Endogenous Pathway Reinforcement: Coexpress acc (acetyl-CoA carboxylase) and coaA (pantothenate kinase) to strengthen the native malonyl-CoA biosynthesis pathway from acetyl-CoA [1].

  • Strain Validation: Verify plasmid maintenance and gene expression via antibiotic selection and reverse transcription PCR before proceeding to fermentation experiments.

Protocol 2: Optimized Fermentation Medium Composition

  • Base Medium: Luria-Bertani (LB) medium or minimal medium with defined carbon source [1].

  • Critical Additives:

    • Carbon Source: 20 g/L sucrose or 20.7 g/L glycerol for balanced growth and precursor supply [4].
    • Nitrogen Source: 47.3 g/L soy peptone provides amino acids for protein synthesis and secondary metabolism [4].
    • Phosphate Buffer: 1.9 g/L KH₂PO₄ maintains pH stability and supports energy metabolism [4].
    • Magnesium Source: 0.1 g/L MgSO₄·7H₂O for enzyme cofactor requirements [4].
    • Malonate Supplement: 22 mM sodium malonate as direct precursor for malonyl-CoA synthesis via heterologous pathway [1].
  • Trace Elements Solution:

    • FeSO₄·7H₂O (80.0 mg/L), ZnSO₄·7H₂O (22.5 mg/L), NaCl (15.0 mg/L), KI (0.3 mg/L), H₃BO₃ (3.0 mg/L), CuSO₄ (5.0 mg/L) [3].
  • pH Adjustment: Adjust to 7.0 ± 0.2 with NaOH or HCl before sterilization [3].

Fermentation Conditions and Analytical Methods

Protocol 3: Fermentation Process Parameters

  • Inoculum Preparation: Transfer preserved strain to LB medium and culture at 28°C for 24 hours. Subculture into fresh LB liquid fermentation medium for activation. After 24 hours of shaking at 180 rpm and 28°C, use 1% inoculum for fermentation medium [3].

  • Optimal Fermentation Conditions:

    • Temperature: 28°C for mesophilic organisms [3], or 37°C for specific optimized processes [5].
    • pH: Maintain at 7.0 ± 0.2 through periodic monitoring and adjustment [3].
    • Agitation: 180 rpm for adequate oxygen transfer in shake flasks [3].
    • Duration: 7 days for full product accumulation, with periodic sampling for time-course analysis [3].
    • Culture Volume: 50 mL in 150 mL Erlenmeyer flasks to maintain proper oxygen transfer [3].

Protocol 4: Analytical Methods for Anthraquinone Quantification

  • Sample Preparation: Collect 1 mL of fermentation broth and centrifuge at 4°C and 12,000 rpm for 2 minutes. Use supernatant for direct analysis or extract pellet for intracellular compound quantification [3].

  • Spectrophotometric Quantification:

    • Measure absorbance at 330 nm (OD₃₃₀) using UV-Vis spectrophotometer [3].
    • Prepare standard curve with authentic AQ256 standards (1-100 mg/L) for concentration determination [3].
    • Subtract absorbance value of blank fermentation medium to eliminate interference [3].
  • Advanced Chromatography:

    • HPLC Analysis: Use C18 reverse-phase column with mobile phase gradient of acetonitrile/water with 0.1% formic acid [2].
    • Detection: Monitor at 256 nm for AQ256 or specific λmax for other anthraquinones [1].
    • Quantification: Compare peak areas with standard curves of authentic compounds [2].

Pathway Engineering and Process Optimization

Anthraquinone Biosynthetic Pathway Engineering

The successful overproduction of anthraquinones in microbial hosts requires careful engineering of the biosynthetic pathway and supporting metabolic network. The following diagram illustrates the key metabolic nodes and engineering strategies for enhancing AQ256 production in E. coli:

G AcetylCoA AcetylCoA MalonylCoA MalonylCoA AcetylCoA->MalonylCoA Acc/CoaA Overexpression AcetylCoA->MalonylCoA Native Octaketide Octaketide MalonylCoA->Octaketide AntD-I PKS System AQ256 AQ256 Malonate Malonate Malonate->MalonylCoA MadLM/Mcs Heterologous Octaketide->AQ256 AntA-C Tailoring Enzymes

Figure 1: Engineered Metabolic Pathway for Anthraquinone Biosynthesis in E. coli

This engineered pathway highlights two critical interventions: (1) the heterologous malonate assimilation pathway (MadLM/Mcs) that converts extracellular malonate directly to malonyl-CoA, bypassing the native regulation; and (2) the reinforced endogenous pathway (Acc/CoaA) that enhances flux from acetyl-CoA to malonyl-CoA [1]. The combined approach ensures sufficient precursor supply for the heterologous polyketide synthase system (AntD-I) to synthesize the octaketide intermediate, which is subsequently modified by tailoring enzymes (AntA-C) to produce the final AQ256 product [1].

Integrated Optimization Workflow

A systematic workflow combining strain development, medium optimization, and process parameters is essential for maximizing anthraquinone production. The following diagram outlines an integrated approach for developing and optimizing anthraquinone production processes:

G cluster_iterative Iterative Optimization Cycle Start Strain Selection & Engineering Medium Medium Optimization (Statistical/ML) Start->Medium Construct High-Producing Strain Conditions Process Parameter Optimization Medium->Conditions Define Optimal Medium Medium->Conditions Feedback Loop Analytical Analytical Method Development Conditions->Analytical Establish Process Parameters Conditions->Analytical Feedback Loop Analytical->Medium Feedback Loop ScaleUp Scale-Up & Tech Transfer Analytical->ScaleUp Validate Analytics

Figure 2: Integrated Workflow for Anthraquinone Production Optimization

This integrated workflow begins with strain selection and engineering to establish a base production host, followed by medium optimization using statistical or machine learning approaches to identify optimal nutrient composition [3]. The process parameter optimization phase refines physical conditions like temperature, pH, and aeration to maximize production [2]. Throughout this process, robust analytical methods are essential for accurate quantification of anthraquinones and key metabolites [1]. The iterative nature of this workflow allows for continuous improvement through feedback loops, where data from later stages informs refinement of earlier parameters. This systematic approach ultimately leads to a scalable process ready for technology transfer to manufacturing scales.

Conclusion and Future Perspectives

The optimization of fermentation media for anthraquinone production represents a critical step in developing economically viable bioprocesses for these valuable compounds. The case study of AQ256 production in E. coli demonstrates that precursor availability - particularly malonyl-CoA - often serves as the primary bottleneck in anthraquinone biosynthesis [1]. The combinatorial approach of metabolic engineering and medium optimization successfully addressed this limitation, resulting in nearly a 10-fold improvement in production titers [1]. The continued advancement of machine learning-assisted optimization methods like UD-SVR promises to further accelerate this optimization process, particularly for complex media with multiple interacting components [3].

Future directions in anthraquinone production optimization will likely focus on dynamic pathway regulation to balance precursor supply and product synthesis, co-culture systems to distribute metabolic burdens, and integrated biorefinery approaches that utilize low-cost feedstocks [1] [2]. Additionally, the application of high-throughput screening methodologies combined with automated fermentation systems will enable more rapid exploration of design spaces. As these advanced techniques become more accessible, we anticipate significant improvements in the economic viability of microbial anthraquinone production, potentially enabling commercial-scale manufacturing of these valuable compounds for pharmaceutical, cosmetic, and industrial applications.

References

Increasing low endocrocin yield fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Key Challenges and Improvement Strategies

Based on current knowledge, the main challenges and targeted strategies for improving endocrocin yield are summarized in the table below.

Challenge / Factor Improvement Strategy Key Details / Rationale
Low catalytic efficiency of pathway enzymes Screen a library of orthologous biosynthetic bricks [1] Identify optimal MβL-TEs and decarboxylases from diverse fungi for higher activity [1]
Limited malonyl-CoA precursor Overexpress acetyl-CoA carboxylase (ACC1) [1] Increase flux towards malonyl-CoA, a common precursor for polyketide synthesis [1]
Competition with native metabolism Engineer yeast metabolism to increase malonyl-CoA supply [1] Divert resources from competing pathways like fatty acid biosynthesis [1]

Troubleshooting Common Scenarios

Here are some specific problems and research-backed solutions.

Scenario / Symptom Investigation Approach Proposed Solution
Low this compound yield, potential bottleneck in product release Assess the function of the MβL-TE and PKS pair [1] Screen and express optimal orthologous MβL-TEs (e.g., CcTE from C. cateniannulatum) [1]
Low overall flux through the polyketide pathway Evaluate levels of malonyl-CoA, a key precursor [1] Overexpress acetyl-CoA carboxylase (ACC1) to enhance malonyl-CoA supply [1]
Need to boost emodin production from this compound Check the activity of the decarboxylase converting this compound to emodin [1] Introduce and screen heterologous decarboxylases (e.g., SlDC from S. lycopersici) [1]

Experimental Workflow for Strain Improvement

The following diagram illustrates a research workflow for developing a high-yield this compound strain, based on the successful strategy from the literature [1].

Start Start: Low this compound Yield S1 Construct Baseline Strain (Express TE-less NR-PKS and MβL-TE) Start->S1 S2 Screen Library of Orthologous MβL-TEs S1->S2 S3 Engineer Metabolic Precursor Supply (Overexpress ACC1) S2->S3 S4 Introduce and Screen Decarboxylases S3->S4 Result High-Yield Production Strain S4->Result

Pathway Engineering and Optimization Strategies

This diagram details the specific genetic and metabolic modifications within the engineered yeast host to enhance the this compound biosynthesis pathway [1].

General Fermentation Optimization Protocol

For optimizing fermentation processes after obtaining an engineered strain, you can adapt established methodologies from the production of similar metabolites.

Experimental Workflow for Process Optimization

A combination of statistical designs is highly effective for this purpose [2] [3].

  • Screening Significant Factors (Plackett-Burman Design): This design efficiently screens multiple factors (e.g., carbon/nitrogen sources, pH, temperature, inducer concentration) to identify the few that have the most significant impact on your target yield [2].
  • Optimizing Key Factors (Response Surface Methodology - RSM): Once key factors are identified, use a Box-Behnken Design (a type of RSM) to model their interactions and find the optimal combination for maximum production [3].

Example Analytical Method for Quantification

You can adapt the following High-Performance Liquid Chromatography (HPLC) method used for similar compounds [1]:

  • Column: Agilent ZORBAX Eclipse Plus C18 (5 μm, 4.6 mm × 250 mm)
  • Detection: UV-Vis or Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Mobile Phase: Gradient elution with water and acetonitrile (or methanol) as suitable for anthraquinones.

References

Eliminating endocrocin accumulation in fungal cultures

Author: Smolecule Technical Support Team. Date: February 2026

The enc Gene Cluster: Key to Controlling Endocrocin

Research on Aspergillus fumigatus has identified a dedicated gene cluster for this compound biosynthesis. The table below summarizes the key genes involved [1].

Gene Name Predicted/Known Function Effect on this compound Accumulation
encA Non-reducing polyketide synthase (NR-PKS) Essential for production. Deletion eliminates accumulation.
encB Metallo-β-lactamase-type thioesterase (MβL-TE) Essential for production. Deletion eliminates accumulation.
encC Monooxygenase Essential for production. Deletion eliminates accumulation.
encD 2-oxoglutarate-Fe(II) oxidoreductase Overexpression eliminates accumulation. Deletion increases production.

The most critical finding for your goal is that overexpression of the encD gene completely eliminates this compound accumulation [1]. Conversely, deleting this gene leads to higher-than-wild-type production levels.

Troubleshooting Guide & FAQs

Here is a question-and-answer format guide addressing common experimental issues.

FAQ 1: I have deleted the core polyketide synthase (encA), but my culture still produces this compound. Why?

This could happen if the fungus possesses multiple, genetically distinct pathways that can produce this compound or its precursors.

  • Potential Cause: this compound is known to be an intermediate or branch product in other fungal anthraquinone pathways, such as the monodictyphenone cluster in A. nidulans [1].
  • Recommended Action: Check the genome of your fungal species for other non-reducing PKS (NR-PKS) gene clusters, especially those lacking a thioesterase domain and paired with a metallo-β-lactamase-type thioesterase (MβL-TE). The enc cluster represents a minimal unit for its production, but other clusters may contribute.

FAQ 2: The yield of this compound in my wild-type strain is very low, making it hard to study. How can I increase it?

You can genetically or environmentally modulate the system to boost production.

  • Strategy 1: Genetic Overexpression. Overexpress the pathway-specific regulator or the core PKS gene encA. One study found that overexpression of encA led to higher transcript levels of the entire encA-D cluster and higher production of this compound [1].
  • Strategy 2: Genetic Deletion. As shown in the table above, deleting the encD gene results in higher levels of this compound production than the wild-type strain [1].
  • Strategy 3: Regulatory Manipulation. The enc cluster is regulated by the global regulator of secondary metabolism, LaeA [1]. Ensuring active LaeA signaling or cultivating the fungus under conditions that promote secondary metabolism (e.g., specific nutrient limitation, solid media) may enhance yield.

Experimental Protocol: Eliminating this compound via encD Overexpression

Based on the foundational study, here is a detailed methodology for constructing a fungal strain that does not accumulate this compound [1].

Objective: To eliminate this compound accumulation in Aspergillus fumigatus by overexpressing the encD gene.

Principle: The encD gene, encoding a putative 2-oxoglutarate-Fe(II) oxidoreductase, acts as a negative regulator of this compound within its biosynthetic cluster. Its overexpression suppresses the pathway.


Workflow Overview

Start Start: Construct encD Overexpression Cassette A Transform A. fumigatus Protoplasts Start->A B Select for Positive Transformants A->B C Culture Wild-Type and Transformed Strain B->C D Extract Metabolites from Culture C->D E Analyze via LC-MS for this compound D->E F End: Confirm Elimination of this compound E->F


Key Materials:

  • Fungal Strain: Aspergillus fumigatus CEA17 ΔpyrG (or another suitable strain with a selectable marker) [1].
  • Vectors: Plasmid containing a strong, constitutive fungal promoter (e.g., gpdA promoter), the encD open reading frame, and a selectable marker (e.g., A. parasiticus pyrG).
  • Culture Media: Glucose Minimal Medium (GMM) with appropriate supplements [1].

Method Steps:

  • Strain Construction:

    • Clone the encD gene under the control of a strong constitutive promoter (e.g., gpdAp) in an expression vector carrying a selectable marker (e.g., pyrG).
    • Introduce the constructed overexpression cassette into A. fumigatus protoplasts using standard transformation techniques like Polyethylene Glycol (PEG)-mediated transformation [1].
    • Select transformants on solid GMM lacking uridine and uracil (complementing the pyrG auxotrophy).
  • Culture Conditions:

    • Inoculate the confirmed overexpression strain and the wild-type control strain onto solid Czapek yeast autolysate (CYA) medium or liquid GMM [1].
    • Incubate cultures at 29°C without light selection for optimal this compound production as observed in the foundational study [1].
  • Metabolite Analysis:

    • Extract metabolites from the fungal mycelia and culture broth using an organic solvent like ethyl acetate.
    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Monitor for the presence or absence of this compound using its known mass. The successful encD overexpression strain should show no accumulation of this compound, unlike the wild-type control [1].

Important Technical Notes

  • Species-Specific Considerations: The enc cluster was characterized in Aspergillus fumigatus. If working with a different fungus, you must first identify its homologous this compound cluster through genome mining.
  • Pathway Context: The enc cluster (NR-PKS + MβL-TE) is considered a minimal, evolutionarily significant unit for fungal anthraquinone production. Understanding this helps in identifying similar clusters in other species [1].
  • Analytical Confirmation: The use of advanced metabolomics platforms like LC-MS is crucial for reliably detecting and confirming the absence of small molecule metabolites like this compound [2].

References

Experimental Findings on encD and Endocrocin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental observations related to the encD gene within the endocrocin biosynthetic cluster.

Genetic Manipulation Effect on this compound Production Key Experimental Context
encD Overexpression Eliminates this compound accumulation [1] In Aspergillus fumigatus; achieved by placing encD under a strong promoter (e.g., gpdAp) [1].
encD Deletion Results in higher levels of this compound than the wild-type strain [1] Suggests encD acts as a repressor or competing enzyme in the pathway [1].

The this compound Biosynthesis Pathway

The encD gene encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase [1]. Its role is best understood in the context of the complete this compound gene cluster. The diagram below illustrates the logical relationship and proposed function of each gene in this cluster.

encA (NR-PKS) encA (NR-PKS) Polyketide Backbone Polyketide Backbone encA (NR-PKS)->Polyketide Backbone This compound This compound Polyketide Backbone->this compound Oxidation encB (MβL-TE) encB (MβL-TE) encB (MβL-TE)->Polyketide Backbone Release & Cyclization encC (Monooxygenase) encC (Monooxygenase) encC (Monooxygenase)->this compound encD (Oxidoreductase) encD (Oxidoreductase) encD (Oxidoreductase)->this compound Inhibits Production

Troubleshooting Guide and FAQs

  • Q1: Why does overexpressing encD stop this compound production?

    • A: The encD protein is hypothesized to be an enzyme that acts on a pathway intermediate. Overexpression likely shunts this intermediate away from the this compound route, possibly toward a different, unknown product, thereby preventing this compound accumulation [1].
  • Q2: My encD overexpression strain shows no this compound. How can I confirm the construct is working?

    • A: Verify your results with these controls:
      • Analytical Chemistry: Use HPLC or LC-MS to analyze ethyl acetate extracts of your culture and compare the metabolic profile to a wild-type strain and a ΔencD strain. The this compound peak should be absent in your overexpression strain but enhanced in the deletion strain [1].
      • Molecular Biology: Confirm encD transcript levels are elevated using RT-qPCR [1].
      • Genetic Control: Include the ΔencD strain in your experiment. The observation of higher this compound in this mutant strengthens the conclusion that encD negatively regulates production [1].
  • Q3: What is the proposed function of the other genes in the cluster?

    • A: Based on the study [1]:
      • encA: A non-reducing polyketide synthase (NR-PKS) that assembles the core polyketide backbone.
      • encB: A metallo-β-lactamase-type thioesterase (MβL-TE) that releases the polyketide from the PKS and catalyzes its cyclization.
      • encC: A monooxygenase believed to oxidize the cyclic intermediate to form the final anthraquinone structure of this compound.

Detailed Experimental Protocol

This protocol is adapted from the methodology used in the foundational study [1].

  • Strain Construction:

    • encD Overexpression Strain: Clone the encD coding sequence under the control of a strong, constitutive promoter like the A. nidulans gpdA promoter. Introduce this construct into a wild-type A. fumigatus background (e.g., CEA17) via protoplast transformation, using a selectable marker like pyrG from A. parasiticus.
    • Control Strains: Maintain the wild-type strain and a ΔencD deletion strain as critical controls.
  • Culture Conditions:

    • Solid Media: Point inoculate strains on solid glucose minimal medium (GMM) or Czapek yeast autolysate (CYA) medium. Culture at 29°C or 37°C in the dark.
    • Liquid Media (for chemical analysis): Inoculate liquid GMM with conidia and culture at 25°C with shaking at 250 rpm.
  • Metabolite Extraction and Analysis:

    • Extraction: Harvest the culture and extract metabolites using an organic solvent like ethyl acetate.
    • Analysis: Analyze the extracts via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the profiles to a known this compound standard if available. The key observation will be the absence of the this compound spot/peak in the encD overexpression strain.

Research Implications and Applications

The encD gene presents a unique tool for metabolic engineering. Since its deletion increases this compound yield, it could be used to generate high-producing fungal strains. Furthermore, understanding how encD halts production could help engineer pathways for novel anthraquinone derivatives.

References

Regulating mycelial morphology for metabolite production

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Engineering & Morphology Control

FAQ: What are the primary genetic targets for controlling mycelial dispersion in a bioreactor?

Engineered dispersal of mycelia is a key strategy to enhance nutrient access and increase the yield of target metabolites or proteins. The fungal cell wall composition is a primary regulator of morphology [1] [2].

Key Genetic Targets:

Genetic Target Function Effect of Disruption/Knockout
α-1,3-glucan synthases (e.g., ags genes) Synthesis of α-1,3-glucan, a major cell wall polymer and aggregation factor [1]. Promotes a dispersed, pellet-free morphology. Reduces hyphal aggregation [1].
Galactosaminogalactan (GAG) synthetases (e.g., sphZ, ugeZ) Synthesis of GAG, an extracellular matrix polysaccharide that mediates cell adhesion [1]. Decreases mycelial aggregation, leading to a more dispersed growth form [1].
Chitin Synthases Synthesis of chitin, a fundamental structural component of the cell wall [2]. Alters cell wall rigidity and hyphal structure. (Note: Requires careful modulation to maintain cell integrity) [2].

Experimental Protocol: CRISPR-Cas9 Mediated Gene Disruption

Here is a detailed methodology for achieving genetic modification, based on a study in Aspergillus niger [1] and adaptable to other filamentous fungi.

  • Strain and Vector Preparation:

    • Use a ΔpyrG mutant strain of your target fungus to enable subsequent selection.
    • Design a CRISPR-Cas9 plasmid construct expressing both Cas9 and the target-specific sgRNA (e.g., targeting agsB).
  • Transformation and Selection:

    • Introduce the CRISPR-Cas9 plasmid into fungal protoplasts using standard transformation techniques.
    • Plate transformed protoplasts onto a medium lacking uracil/uridine to select for cells that have integrated the pyrG marker.
  • Mutant Screening and Validation:

    • Screen positive transformants for the desired phenotype (dispersed growth in liquid culture).
    • Validate gene disruption genotypically using PCR and sequencing of the target locus.
  • Phenotypic and Metabolomic Analysis:

    • Analyze cell wall composition of mutants versus wild type. Successful disruption of α-1,3-glucan and GAG genes often leads to a cell wall with decreased chitin (e.g., -12.96%) and increased β-glucan (e.g., +21.05%) [1].
    • Conduct transcriptomics to identify associated metabolic changes, such as upregulation of MAPK signaling pathways and amino acid synthesis.
    • Quantify improvements in target outputs, such as biomass (e.g., +77.52%) and protein content (e.g., +39.98%) [1].

The following diagram illustrates this genetic engineering workflow:

G Start Start: Select Target Gene (e.g., agsB, sphZ) Step1 Design CRISPR-Cas9 and sgRNA Construct Start->Step1 Step2 Transform Fungal Protoplasts Step1->Step2 Step3 Select Transformants on Uracil-Free Media Step2->Step3 Step4 Screen for Dispersed Growth Phenotype Step3->Step4 Step5 Validate Genotype (PCR/Sequencing) Step4->Step5 Step6 Analyze Cell Wall Composition (FTIR, Biochemistry) Step5->Step6 Step7 Assess Metabolite/Protein Yield Step6->Step7 End Engineered Strain with Dispersed Morphology Step7->End

Optimizing Environmental Conditions

FAQ: How do environmental factors influence mycelial morphology and metabolite production?

Even with a genetically optimized strain, external cultivation parameters are critical for achieving reproducible results. Different fungal species have varying optimal conditions [3] [4] [5].

Key Growth Parameters:

Factor Typical Optimal Range for Many Fungi Effect on Morphology & Production
Temperature 24°C - 30°C (Mesophilic fungi) [3] Specific optimal temperature varies by species. Hericium spp. optimal growth at 25°C-30°C [4].
pH Slightly acidic (4.0 - 6.5) [4] Drastically affects enzyme activity and metabolic flux.
Water Activity (aₘ) > 0.90 (Often 0.94 - 0.99 for optimal growth) [3] Critical for fungal growth; low aₘ inhibits growth and can shift metabolite profile.
Carbon Source Glucose, Molasses, Sucrose Molasses can outperform malt extract, supporting high growth rates and yields [5].
Nitrogen Source Yeast Extract, Peptone, Ammonium Salts Yeast extract promoted highest growth for Hericium spp. [4]. C:N ratio is critical.
Shaking Speed 150 - 200 rpm [6] Influences shear stress, oxygen transfer, and mycelial pellet size.

Troubleshooting Guide: Morphology and Yield Problems

Observed Problem Potential Causes Suggested Solutions
Excessively large, dense pellets Low inoculum density; Low agitation speed; High spore cohesion. Increase inoculum density; Optimize agitation speed to increase shear; Consider genetic engineering to disrupt aggregation genes (see above) [1].
Filamentous, highly viscous broth Strain genetics; High agitation causing fragmentation. For dispersion, see genetic targets. If viscosity is problematic, screen for strains that naturally form smaller pellets or use morphological mutants.
Low biomass yield Sub-optimal temperature/pH; Nutrient limitation; Inadequate oxygen transfer. Systematically optimize C and N sources and their ratio (e.g., a 10:1 C:N ratio was optimal for Hericium [4]); Increase aeration/agitation [6].
Low yield of target metabolite Incorrect growth phase for production; Precursor limitation; Genetic instability. Determine if metabolite is growth-associated; Add precursor molecules (e.g., specific amino acids); Check strain for genetic revertants.

Analytical Workflow for Morphology and Composition

To effectively troubleshoot, you must correlate morphology with biochemical data. The workflow below outlines a multi-faceted analytical approach.

G Sample Mycelial Sample (from bioreactor) Analysis1 Morphological Analysis (Microscopy, ImageJ) Sample->Analysis1 Analysis2 Biochemical Analysis (FTIR, TGA) Sample->Analysis2 Analysis3 Metabolomic Analysis (Transcriptomics, HPLC) Sample->Analysis3 Data1 Data: Pellet size/density, Hyphal length Analysis1->Data1 Data2 Data: Cell wall composition (Thermal stability, Chitin/Glucan ratio) Analysis2->Data2 Data3 Data: Target metabolite yield, Pathway expression Analysis3->Data3 Outcome Correlate Data & Refine Process Data1->Outcome Data2->Outcome Data3->Outcome

Detailed Protocols for Key Analyses:

  • FTIR for Biochemical Composition: Use Fourier-Transform Infrared (FTIR) spectrometry with an ATR lens to identify key functional groups in pristine mycelia. This non-destructive method rapidly provides data on the relative presence of polysaccharides (chitin, glucans), proteins, and lipids in the cell wall, linking composition to material properties [5].
  • TGA for Thermal Stability: Perform Thermogravimetric Analysis (TGA) to understand the thermal degradation profile of your mycelium. Interface the TGA with an FTIR to analyze gases evolved during heating in real-time. This is crucial for applications requiring fire resistance and reveals information about cell wall polymer stability [5].

I hope this technical support guide provides a robust foundation for your center. The field of fungal biotechnology is advancing rapidly, with new synthetic biology toolkits being developed for edible fungi like Aspergillus oryzae to enhance nutritional value and sensory appeal [7].

References

Analytical Challenges & Protocols for Mycotoxin Co-Detection

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge in studying mycotoxin co-production is the simultaneous analysis of multiple, chemically diverse toxins. Co-occurrence is common; one survey found that 75% of contaminated samples contained two or more mycotoxins [1].

Key Challenge: Ergot Alkaloids (EAs) are structurally distinct from other major mycotoxins (like aflatoxins or trichothecenes), making them difficult to include in standard multi-toxin analytical panels. However, with regulations for EAs becoming more stringent, their simultaneous analysis is increasingly necessary [2].

The method below, adapted from a 2024 study, uses cleanup coupled with UPLC-MS/MS for the simultaneous quantitation of 35 analytes, including Ergot Alkaloids and their derivatives [2].

Step Description Key Details
1. Sample Preparation Homogenize cereal sample (e.g., wheat flour). Use a representative sub-sample for extraction.
2. Extraction Extract mycotoxins with an acetonitrile/water mixture. Fumonisins may require a 50:50 water/acetonitrile solution for solubility [2].
3. Cleanup (d-SPE) Use dispersive Solid-Phase Extraction for purification. C18 end-capped sorbent was identified as the most effective for removing co-extractives in a cereal matrix [2].
4. Analysis (UPLC-MS/MS) Analyze the purified extract. Column: Raptor Biphenyl column. MS: Electrospray ionization (ESI) in positive/negative-switching MRM mode [2].
5. Quantification Use working standard solutions for calibration. Prepare standards in water/methanol (50:50, v/v); store stock solutions at -20°C [2].

Factors Influencing Mycotoxin Co-Production

Mycotoxin co-production is influenced by a complex interplay of factors. Understanding these is crucial for designing experiments that accurately reflect natural contamination.

  • Environmental Conditions: Temperature and humidity are critical. Climate change is causing a geographical shift in mycotoxigenic fungi, pushing species toward the poles at about 3 km per year [3]. Aspergillus species generally prefer low water activity and high temperatures, while Fusarium species favor higher water activity [3].
  • Fungal Strain and Substrate: The specific fungal strain and the crop substrate (e.g., corn vs. wheat) significantly impact which mycotoxins are produced and in what quantities [4].
  • Synergistic Contamination: Single fungal species can produce multiple mycotoxins, and different species can co-infect a single substrate. Their co-occurrence can lead to additive or synergistic toxic effects that are not yet fully characterized, adding a layer of complexity to risk assessment [3] [1].

The following diagram illustrates the interconnected factors that influence fungal growth and mycotoxin co-production.

G cluster_env Environmental Factors cluster_fungal Fungal & Substrate Factors cluster_host Host Plant Condition Environmental\nFactors Environmental Factors Mycotoxin\nCo-Production Mycotoxin Co-Production Environmental\nFactors->Mycotoxin\nCo-Production Directly stimulates Fungal & Substrate\nFactors Fungal & Substrate Factors Fungal & Substrate\nFactors->Mycotoxin\nCo-Production Determines toxin profile Host Plant\nCondition Host Plant Condition Host Plant\nCondition->Mycotoxin\nCo-Production Influences susceptibility High Temperature High Temperature High Temperature->Environmental\nFactors High Humidity/\nWater Activity High Humidity/ Water Activity High Humidity/\nWater Activity->Environmental\nFactors Climate Change Climate Change Climate Change->Environmental\nFactors Fungal Species\n& Strain Fungal Species & Strain Fungal Species\n& Strain->Fungal & Substrate\nFactors Substrate Type\n(e.g., Cereal) Substrate Type (e.g., Cereal) Substrate Type\n(e.g., Cereal)->Fungal & Substrate\nFactors pH Level pH Level pH Level->Fungal & Substrate\nFactors Drought Stress Drought Stress Drought Stress->Host Plant\nCondition Insect Damage Insect Damage Insect Damage->Host Plant\nCondition Plant Nutrition Plant Nutrition Plant Nutrition->Host Plant\nCondition

Mitigation and Control Strategies

Controlling mycotoxin co-contamination requires an integrated approach from field to storage.

  • Pre-Harvest Strategies: Implement crop rotation and tillage to break the cycle of fungi overwintering in soil and crop residues [5]. Select disease-resistant seed hybrids, ensure proper plant nutrition, and manage planting dates to avoid aligning the crop's flowering stage with periods of high spore release [5].
  • Post-Harvest and Technological Controls: Practices like early harvest, proper drying, and safe storage are critical to prevent further fungal growth [5]. Research into innovative methods is ongoing, including the use of plant-derived bioactives, nanotechnology, genetic engineering, and non-thermal processing [3]. Adsorbents like bentonite can be used to inactivate aflatoxins in animal feed [6].

FAQs and Troubleshooting Guide

Question Answer & Guidance
Why are my recovery rates for some mycotoxins low in a multi-toxin method? Cause: Cleanup sorbent is not optimal for the entire analyte panel. Solution: Test different d-SPE sorbents. C18 end-capped has shown effective cleanup for a broad range of mycotoxins, including EAs [2].
My analytical method is complex and time-consuming. Are there alternatives? Cause: Traditional chromatography relies on manual parameter tuning. Solution: Explore machine learning. Support Vector Regression (SVR) models optimized with algorithms like Harris Hawks Optimization can predict retention times, reducing analysis time and solvent use [7].
How can I prevent co-contamination in our field studies? Cause: Spores overwinter in soil and infect subsequent crops. Solution: Implement an integrated strategy: select resistant hybrids, use crop rotation and tillage to manage residue, and control insect damage to reduce entry points for fungi [5].
We found multiple mycotoxins in our samples. How concerned should we be? Guidance: High concern. Co-occurrence can have additive or synergistic toxic effects [1]. For example, chronic exposure to DON can worsen inflammation, while ZEN acts as an endocrine disruptor; combined effects may be greater [3]. Risk assessments should account for mixtures.

Key Considerations for Your Experiments

  • Matrix Effects are Crucial: Always use a blank matrix (e.g., certified mycotoxin-free flour) for quality control and calibration when developing or adapting a multi-toxin method. This helps account for matrix effects that can suppress or enhance analyte signals [2].
  • Regulatory Landscape is Dynamic: Be aware that regulations are frequently updated. For instance, the EU has progressively lowered the maximum levels for Ergot Alkaloids in recent years [2]. Always consult the latest regulatory documents for the regions relevant to your research.
  • Stability of Standards: Mycotoxin standard stock solutions are sensitive. Prepare them in the appropriate solvent (often acetonitrile) and store them at -20°C to maintain stability [2].

References

Overcoming silent BGC activation for endocrocin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main strategies for activating a silent BGC? The approaches can be broadly categorized into two groups: those that work within the native host (Endogenous) and those that transfer the BGC to a different, more manageable host (Exogenous) [1].

    • Endogenous Strategies: These involve manipulating the native producer. Key methods include:
      • Genetic Manipulation: Directly editing the genome to insert strong promoters or overexpress regulatory genes [2] [3].
      • Chemical/Cultural Elicitation: Using co-cultivation, adding small molecule elicitors, or altering growth media and conditions [4] [2] [1].
    • Exogenous Strategy: This is heterologous expression, where the entire BGC is cloned and expressed in a well-characterized host like Streptomyces albus or S. albidoflavus J1074 [4] [1]. This is often the most practical strategy for genetically intractable native producers [4].
  • Q2: My native host is genetically intractable. How can I proceed? Heterologous expression is your primary path forward. This strategy is specifically recommended for strains that "show reluctance to readily accept exogenous DNA" [4]. The model actinobacterium Streptomyces albidoflavus J1074 is a popular choice due to its clear genetic background, efficient genetic systems, and reputation as a "surrogate host" [5] [1].

  • Q3: I've cloned my BGC into a heterologous host, but still see no product. What now? This is a common hurdle. A highly useful tactic is promoter replacement or engineering. Substitute the native promoters of your BGC with strong, constitutive promoters. The table below lists several well-characterized promoters for Streptomyces hosts.

Comparison of Characterized Promoters for Streptomyces

The choice of promoter is critical for successful activation. The table below summarizes key promoters, their strengths, and relevant characteristics for your experimental design [5].

Promoter Name Type Relative Strength Key Features & Applications
ermE* Constitutive Strong A classic, strong, constitutive promoter widely used in Streptomyces [5].
kasOp* Constitutive Strong Strong engineered promoter; activity can be notably enhanced by specific salts like KCl [4].
stnYp Constitutive Strong A recently identified strong promoter from Streptomyces, effective in heterologous hosts [4].
ptipA Inducible Variable Inducible by thiostrepton; allows for controlled, timed expression of the BGC [5].

Detailed Experimental Protocols

Here are detailed methodologies for two key activation strategies you can employ.

Protocol 1: The "kasOp*-KCl" Heterologous Expression Strategy

This protocol is adapted from a recent study that successfully activated silent NRPS BGCs. It combines genetic engineering with a simple media supplement to boost yields [4].

  • Clone the BGC: Clone the target silent BGC into a Bacterial Artificial Chromosome (BAC) vector. Ensure the cluster is placed under the control of the strong, engineered kasOp* promoter.
  • Heterologous Host Transformation: Introduce the constructed BAC into your chosen heterologous host, such as Streptomyces albus J1074.
  • Culture with KCl Supplement: Inoculate the recombinant strain into an appropriate liquid medium. As a key step, supplement the production medium with 50-100 mM KCl.
  • Extract and Analyze: After a suitable incubation period, extract the culture broth and mycelia with organic solvents (e.g., ethyl acetate). Analyze the extracts using LC-HRMS to detect newly produced metabolites.
Protocol 2: A "Semi-Targeted" Regulatory Gene Overexpression Approach

This method involves introducing global regulatory genes into the native host to awaken multiple silent clusters simultaneously, a strategy that sits between untargeted and fully targeted approaches [3].

  • Construct a Regulator Plasmid: Clone a set of heterologous regulatory genes (e.g., from SARP, LuxR, or ARR families) into an integrative plasmid under the control of a strong constitutive promoter like ermE*.
  • Deliver the Plasmid: Introduce the constructed plasmid into your target Streptomyces strain via conjugation or protoplast transformation.
  • Screen for Metabolite Production: Cultivate the recombinant strains on solid and in liquid media and use analytical techniques (e.g., TLC, LC-MS) to compare their metabolite profiles with the wild-type strain.
  • Identify the Activator: If activation occurs, determine the specific regulator responsible by expressing each gene individually.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
No product after heterologous expression. Weak native promoter or poor recognition in the new host. Refactor the BGC by replacing all native promoters with strong, host-specific promoters like kasOp* or ermE* [4] [2].
Low product yield. Suboptimal expression or metabolic burden. Optimize culture conditions. Test different media, or add specific supplements like KCl to enhance promoter activity and production [4].
Unwanted genetic instability. Toxicity of the product or BGC expression to the host. Use an inducible promoter system (e.g., ptipA). This allows you to grow the biomass first and then induce BGC expression, avoiding toxicity during the growth phase [5].
Clustered regulatory genes make targeted approach difficult. The BGC has a complex, unknown regulatory network. Apply a semi-targeted approach. Overexpress a suite of potential activator genes (SARPs, LuxR-like) to bypass the need for specific regulatory knowledge [3].

Experimental Workflow: Activating a Silent BGC

The following diagram illustrates the core decision-making process and experimental workflow for activating a silent BGC, integrating the strategies discussed above.

G Silent BGC Activation Workflow Start Identify Silent BGC Decision1 Is the native host genetically tractable? Start->Decision1 Endo Endogenous Strategy (Work in Native Host) Decision1->Endo Yes Exo Exogenous Strategy (Heterologous Expression) Decision1->Exo No P1 Overexpress pathway-specific or global regulators Endo->P1 P2 Use chemical elicitors or co-culture P1->P2 Success Detect and Characterize Novel Metabolite P2->Success P3 Clone BGC into a heterologous host Exo->P3 P4 Refactor BGC with strong promoters (e.g., kasOp*) P3->P4 P5 Optimize production (e.g., KCl supplement) P4->P5 P5->Success

References

Improving purity in fungal quinone extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

FAQ Question Expert Answer & Key Citations
What are the common purity challenges in fungal quinone production? Challenges include low yield of the target quinone, co-production of mycotoxins, difficulties in extracting intracellular quinones from the mycelium, and the presence of many structural analogs that are hard to separate [1] [2].
How can I increase the yield of my target quinone? Yields are highly dependent on the fungal strain and cultivation conditions. Optimization is critical. Using a high sucrose concentration (e.g., 90 g/L) and yeast extract dramatically increased phoenicin production in some Penicillium species, a phenomenon termed the "phoenicin switch" [2].
My target quinone is not being secreted. What can I do? Many quinones, like anthraquinones in Talaromyces islandicus, accumulate inside the mycelium and are not secreted. In such cases, you must extract metabolites directly from the harvested mycelial biomass [1].
How do I handle poorly ionizing quinones for LC-MS analysis? Some quinones, like toluquinone, ionize poorly, making detection difficult. You may need to explore alternative analytical techniques or derivatization methods to improve detection [2].

Troubleshooting Guide for Low Purity

Problem Area Specific Issue Potential Solution
Strain & Cultivation Low production of target quinone Test different fungal strains and culture media (CYA, MEA, YES); screen for high producers [1].
Inconsistent yields Optimize carbon/nitrogen sources and concentrations; use statistical design of experiments [2].
Extraction & Analysis Target quinone is intracellular Perform mycelial extraction using solvents like ethyl acetate or isopropanol [1].
Complex mixture of analogs Use Feature-Based Molecular Networking (FBMN) to identify and track target quinone among analogs [1].
Co-extraction of mycotoxins Develop specific purification protocols (e.g., chromatography) to separate target quinone from toxins [1].

Detailed Experimental Protocols

Screening and Cultivation Optimization

This protocol is adapted from research on producing various fungal quinones [1].

  • Strain Selection: Select fungal strains from culture collections known to produce your target quinone class (e.g., Talaromyces islandicus for anthraquinones, Aspergillus spp. for terreic acid) [1].
  • Cultivation on Agar Plates:
    • Inoculate fungi on various solid media like Czapek Yeast Autolysate Agar (CYA), Malt Extract Agar (MEA), and Yeast Extract Sucrose Agar (YES).
    • Incubate in the dark at 25°C for 7-10 days [1].
  • Liquid Culture for Secreted Quinones:
    • Use filtered-lid flasks to allow oxygen transfer.
    • Inoculate liquid media (e.g., YES) and tilt flasks at ~45 degrees to increase surface area.
    • Incubate at 25°C for up to 11 days [1].
Metabolite Extraction from Mycelium and Agar

This plug extraction method is useful for initial screening [1].

  • Materials: 6-mm diameter plastic straw, organic solvent (e.g., Ethyl Acetate or Isopropanol:Ethyl Acetate (1:3 v/v) with 1% formic acid), ultrasonication bath, centrifuge, nitrogen evaporator.
  • Procedure:
    • Cut 6 plugs from a fungal colony using the straw.
    • Transfer plugs to a tube and add 1 mL of extraction solvent.
    • Ultrasonicate for 1 hour.
    • Transfer the solvent to a new tube and evaporate to dryness under a nitrogen stream.
    • Re-dissolve the dried extract in 100 µL of methanol, sonicate for 10 min, centrifuge, and analyze the supernatant [1].
Purification of Quinone Reductase

This specific protocol for purifying a quinone-active enzyme demonstrates the level of detail needed for protein-based impurities [3].

  • Goal: Purify intracellular NADH:quinone reductase from Trametes versicolor to homogeneity.
  • Key Purification Steps:
    • Ion-Exchange Chromatography
    • Hydrophobic Interaction Chromatography
    • Gel Filtration Chromatography
  • Characterization of Purified Enzyme:
    • Determine molecular mass using SDS-PAGE (e.g., 41 kDa).
    • Determine optimal pH (e.g., 6.0) and temperature (e.g., 20-40°C).
    • Identify preferred cofactor (e.g., FAD) and electron donor (e.g., NADH over NADPH).
    • Calculate enzyme kinetics (Km and Vmax) using substrates like menadione [3].

Workflow for Purity Optimization

The following diagram maps the logical pathway from initial problem identification to potential solutions for improving fungal quinone purity.

Start Start: Identify Purity Issue LowYield Low Yield of Target Quinone? Start->LowYield ManyAnalogs Complex Mixture of Quinone Analogs? LowYield->ManyAnalogs No StrainOpt Strain & Cultivation Optimization LowYield->StrainOpt Yes Intracellular Target Quinone is Intracellular? ManyAnalogs->Intracellular No Analogs Use Feature-Based Molecular Networking (FBMN) ManyAnalogs->Analogs Yes Mycotoxins Co-production of Mycotoxins? Intracellular->Mycotoxins No MycelialExtract Perform Mycelial Extraction Intracellular->MycelialExtract Yes MediaOpt Optimize Carbon/Nitrogen Sources & Concentration Mycotoxins->MediaOpt No Purification Develop Specific Purification Protocol Mycotoxins->Purification Yes StrainOpt->MediaOpt

Key Considerations for Your Research

  • Strain Selection is Fundamental: The choice of fungal strain is one of the most critical factors. Closely related strains can have vastly different quinone profiles and production levels [1] [2].
  • Embrace Analytical Tools: Techniques like Feature-Based Molecular Networking (FBMN) are invaluable for deconvoluting complex mixtures of quinone analogs and correctly identifying your target compound [1].
  • Plan for Scalability: While agar plate extractions are excellent for screening, transitioning to liquid culture in bioreactors is often necessary for producing larger quantities of quinones, such as for applications in redox flow batteries [2].

References

BGC Genetic Manipulation Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here are solutions to common issues encountered when working with BGC strain ATCC 33664.

Issue Possible Cause Solution
No transformants after electroporation Low DNA quality or quantity; Incorrect electroporation parameters Use a rapid method for preparing highly electrocompetent cells [1]. Ensure plasmid DNA is clean and the electroporation voltage is optimized.
No transconjugants after conjugation Helper plasmid not present; Incompatible selection marker Ensure the helper plasmid (e.g., pTNS3) is co-conjugated with the delivery vector [1]. Verify antibiotic selection is correct.
Failure in Flp/FRT marker excision Flp recombinase not expressed; Inefficient recombination Use a source of Flp recombinase (transient expression or a plasmid) that is functional in BGC. Ensure the FRT sites are intact [1].
Low toxin production Incorrect growth conditions; Unidentified genomic mutations Grow BGC in the presence of specific unsaturated fatty acids, which can stimulate bongkrekic acid production [1].
Unexpected antibiotic sensitivity Use of an ineffective antibiotic Consult the antibiotic susceptibility profile and use only antibiotics to which BGC is susceptible, such as gentamicin, kanamycin, or trimethoprim [1].

Frequently Asked Questions (FAQs)

Q1: What are the suitable antibiotics for selection in BGC strain ATCC33664? BGC is susceptible to several antibiotics, making them good selection markers. The table below summarizes the effective antibiotics and working concentrations based on established protocols [1].

Antibiotic Class Example Antibiotics Effective Concentration (Working)
Aminoglycosides Gentamicin 30 μg/mL [1]
Kanamycin Information missing (needs confirmation)
Streptomycin Information missing (needs confirmation)
Carbapenems Imipenem, Meropenem Information missing (needs confirmation)
Fluoroquinolones Ciprofloxacin, Norfloxacin Information missing (needs confirmation)
Tetracyclines Doxycycline, Tetracycline Information missing (needs confirmation)
Other Trimethoprim 100 μg/mL [1]

Q2: What is the standard protocol for transforming BGC via electroporation? This protocol is adapted from a method for preparing electrocompetent P. aeruginosa and B. pseudomallei [1].

  • Preparation of Electrocompetent Cells:

    • Grow BGC strain ATCC33664 in a suitable liquid medium (e.g., LB) to mid-log phase.
    • Chill the culture on ice and pellet the cells by centrifugation.
    • Wash the cell pellet repeatedly with ice-cold 300 mM sucrose.
    • Finally, resuspend the cells in a small volume of ice-cold 300 mM sucrose. These are your electrocompetent cells.
  • Transformation by Electroporation:

    • Mix approximately 100 ng of plasmid DNA (e.g., pUCP30T, which uses a pRO1600-derived origin of replication) with 50-100 μL of competent cells.
    • Perform electroporation in a pre-chilled 2-mm cuvette at settings optimized for BGC.
    • Immediately recover the cells in 1 mL of rich medium for 1-2 hours.
    • Plate the cells on media containing the appropriate antibiotic (e.g., 30 μg/mL gentamicin for pUCP30T).
    • Incubate plates at 30°C for two days. Expected efficiency is around 10⁶ to 10⁷ CFU/μg of DNA [1].

Q3: How can I perform site-specific chromosomal integration in BGC? The mini-Tn7 system allows for site-specific, single-copy integration into the BGC chromosome [1].

  • Delivery System: Use a delivery vector (e.g., pUC18T-mini-Tn7T-Gm-REP) carrying your gene of interest and a selectable marker (e.g., gentamicin resistance).
  • Helper Plasmid: Use the helper plasmid pTNS3, which provides the Tn7 transposase.
  • Delivery Method: Co-conjugate both plasmids from an E. coli mobilizer strain (like RHO3) into BGC.
  • Selection & Verification: Select transconjugants on gentamicin-containing plates. In BGC, the mini-Tn7 element inserts at a single, specific site 24-26 bp downstream of the glmS gene stop codon. Verify the insertion by PCR using a primer specific to the BGC chromosome and another to the transposon end [1].

Q4: What should I do if I cannot obtain transformants with a plasmid that has a pRO1600 origin? While pRO1600-based plasmids (e.g., pUCP28T, pUCP30T) replicate in BGC with a high copy number (>100), ensure your plasmid preparation is clean and that the origin is functional. Re-check the antibiotic resistance marker against the susceptibility profile. If problems persist, consider using a different selection marker or delivering genetic material via the mini-Tn7 system for chromosomal integration [1].

Genetic Tool Workflows in BGC

The following diagrams illustrate the core genetic techniques described in the FAQs, using the specified color palette.

Diagram 1: Plasmid Transformation Workflow

This diagram outlines the key steps for introducing replicative plasmids into BGC via electroporation.

Start Start: Prepare Plasmid A Grow BGC to mid-log phase Start->A B Make cells electrocompetent A->B C Electroporation with plasmid B->C D Recovery in rich medium C->D E Plate on selective antibiotic media D->E End Incubate at 30°C for 2 days E->End

Diagram 2: Mini-Tn7 Chromosomal Integration

This diagram shows the two-plasmid system for site-specific integration of genetic material into the BGC chromosome.

Helper Helper Plasmid (pTNS3) Provides Tns proteins Conjugation Conjugation from E. coli to BGC Helper->Conjugation Delivery Delivery Vector (e.g., pUC18T-mini-Tn7T-Gm) Has gene of interest Delivery->Conjugation Transposition Transposase integrates mini-Tn7 into chromosome Conjugation->Transposition Integration Site-specific integration downstream of glmS gene Transposition->Integration

Key Technical Notes

  • Strain Background: The protocols and susceptibility data are specifically for Burkholderia gladioli pathovar cocovenenans (BGC) strain ATCC33664. Efficiency may vary with other strains [1].
  • Antibiotic Concentrations: While the susceptibility profile is established, always perform a kill curve assay with your specific strain and antibiotic stock to determine the optimal working concentration.
  • Essential Controls: Always include appropriate positive (e.g., known functional plasmid) and negative (e.g., no DNA) controls in your transformation and conjugation experiments to accurately diagnose problems.

References

Strategies for phosphorus supplementation in fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Phosphorus in Fermentation: A Core Concept

Phosphorus is an essential mineral in cellular metabolism. It is a key component of biomolecules like nucleic acids and lipids, and is integral to energy transfer as a part of ATP [1]. In fermentation, its availability acts as a critical regulatory signal.

The diagram below outlines the primary regulatory system for phosphate in E. coli, which is a model for understanding bacterial fermentation processes.

pho_regulon E. coli Phosphate (Pho) Regulon Regulatory Pathway P-Limitation\n(< 4 μM) P-Limitation (< 4 μM) Membrane Sensor\n(PhoR) Membrane Sensor (PhoR) P-Limitation\n(< 4 μM)->Membrane Sensor\n(PhoR) Signal Response Regulator\n(PhoB) Response Regulator (PhoB) Membrane Sensor\n(PhoR)->Response Regulator\n(PhoB) Phosphorylation Response Regulator\n(PhoB)->Response Regulator\n(PhoB) Activation Pho Regulon Genes\n(phoA, phoE, pstS, etc.) Pho Regulon Genes (phoA, phoE, pstS, etc.) Response Regulator\n(PhoB)->Pho Regulon Genes\n(phoA, phoE, pstS, etc.) Transcriptional Activation Phosphate Uptake\n(PstSCAB) Phosphate Uptake (PstSCAB) Phosphate Uptake\n(PstSCAB)->Membrane Sensor\n(PhoR) Repression under P-Rich conditions Pho Regulon Genes\n(phoA, phoE, pstS, etc.)->Phosphate Uptake\n(PstSCAB) High-Affinity Transport

This regulatory system allows the cell to sense external phosphate levels and activate genes for efficient phosphate scavenging and metabolism during limitation [1].

Troubleshooting FAQ & Strategic Guide

Here are solutions to common problems and key strategic considerations for phosphorus supplementation.

Problem/Symptom Potential Cause Recommended Solution & Strategic Considerations

| Reduced Cell Growth / Low Yield | Phosphate limitation, leading to less ATP production [1]. | - Increase phosphate concentration in the medium.

  • Critical Threshold: A study in rats suggested a critical threshold exists (e.g., 0.1% P); below this, negative effects are pronounced [2]. | | Altered Metabolic Profile (e.g., increased acetate production in E. coli) | Phosphate limitation causes metabolic shift due to down-regulation of TCA cycle genes [1]. | Optimize P concentration to maintain metabolic balance. Avoid severe P-limitation unless specifically aiming for a product like citric acid [3]. | | Inefficient Phosphorylation (in molecular biology) | Inhibitors in the reaction (e.g., salts, phosphate ions) [4]. | Purify DNA before reaction. For blunt ends, heat substrate before adding ATP and enzyme [4]. | | Suboptimal Product Titre | Incorrect P level for the specific process. | Use P-limitation as a tool: For citric acid production with Aspergillus niger, a low, specific P concentration (0.1% K₂HPO₄) maximizes yield by restricting growth and diverting carbon flux [3]. |

Detailed Experimental Protocol: Phosphorus Supplementation

This protocol is based on established fermentation methods, adaptable for various microorganisms and production goals [3].

Experimental Workflow

The following diagram illustrates the key stages of optimizing a fermentation process with phosphorus supplementation.

protocol Phosphorus Supplementation in Fermentation Workflow Define Fermentation\nObjective Define Fermentation Objective Select & Prepare\nPhosphate Source Select & Prepare Phosphate Source Define Fermentation\nObjective->Select & Prepare\nPhosphate Source Set Up Bioreactor\nwith Process Controls Set Up Bioreactor with Process Controls Select & Prepare\nPhosphate Source->Set Up Bioreactor\nwith Process Controls Inoculate & Monitor\nFermentation Inoculate & Monitor Fermentation Set Up Bioreactor\nwith Process Controls->Inoculate & Monitor\nFermentation Analyze Results &\nHarvest Analyze Results & Harvest Inoculate & Monitor\nFermentation->Analyze Results &\nHarvest

Materials and Setup
  • Microorganism: (e.g., Aspergillus niger mutant UV-M9 for citric acid [3] or E. coli for recombinant protein).
  • Basal Fermentation Medium: The specific carbon and nitrogen source will vary. Example: clarified cane molasses (15% sugar [3]).
  • Phosphate Sources: Prepare stock solutions of inorganic phosphates like K₂HPO₄, KH₂PO₄, or (NH₄)₂HPO₄. The choice can significantly impact yield [3].
  • Bioreactor: A stirred fermenter with temperature, pH, and dissolved oxygen (DO) control and an air supply system.
Step-by-Step Procedure
  • Medium Formulation: Prepare the base fermentation medium. Add the selected phosphate source at the desired concentration. For initial screening, test a range (e.g., 0.05% to 0.3% w/v) [2] [3].
  • Sterilization: Sterilize the medium and the fermenter vessel, typically at 121°C for 15-35 minutes [3].
  • Inoculation: Transfer a vegetative inoculum (e.g., 4% v/v) aseptically to the bioreactor [3].
  • Process Control: Maintain critical parameters throughout the run.
    • Agitation & Aeration: e.g., 200 rpm and 1.0 vvm (volume per volume per minute) [3].
    • Temperature: Specific to the organism (e.g., 30°C for A. niger [3]).
    • pH: Monitor and control as needed; initial pH may be set to 6.0 [3].
    • Antifoam: Add sterilized silicone oil or other agents to control foaming [3].
  • Monitoring & Harvest: Track growth (dry cell mass), substrate consumption (e.g., sugar), and product formation (e.g., citric acid) over time, typically for several days [3]. Terminate at the peak of product concentration.
Data Analysis
  • Dry Cell Mass: Determine by filtering a known volume of broth, washing, and drying to constant weight [3].
  • Product Analysis: Quantify the target molecule (e.g., anhydrous citric acid via colorimetric pyridine-acetic anhydride method [3]).
  • Substrate Consumption: Measure the residual sugar concentration in the broth [3].

References

Endocrocin vs emodin biosynthetic pathways

Author: Smolecule Technical Support Team. Date: February 2026

Emodin Biosynthesis Overview

Emodin is an anthraquinone derivative, and its biosynthesis in plants is believed to occur primarily via the polyketide pathway [1]. This pathway involves the cyclization of a linear poly-β-keto chain derived from one acetyl-CoA starter unit and three malonyl-CoA extender units [1].

The table below summarizes the key information available on emodin:

Aspect Details for Emodin
Chemical Name 1,3,8-trihydroxy-6-methylanthraquinone [2] [3]
Chemical Formula C₁₅H₁₀O₅ [2] [3]
Core Structure 9,10-Anthracenedione (anthraquinone) [1]
Biosynthetic Pathway Polyketide pathway. Cyclization of a linear octa-β-ketoacyl CoA intermediate formed from one acetyl-CoA and three malonyl-CoA units [1].

| Key Experimental Techniques for Pathway Elucidation | • Comparative Metabolomics & Transcriptomics: Correlating gene expression with metabolite accumulation in different plant tissues [4] [5]. • HPLC-MS/GC-MS: Used for detailed chemical profiling and identification of metabolites in complex plant extracts [4] [6]. • Enzyme Characterization: Cloning candidate genes and testing their function in vitro (e.g., in E. coli) or in engineered microbial systems like yeast [5]. | | Natural Sources | Rhubarb (Rheum palmatum), Japanese Knotweed (Polygonum cuspidatum), and various Rhamnus and Cassia species [2] [3]. | | Pharmacological Activities | Antioxidant, anti-inflammatory, anticancer, antibacterial, antiviral, antidiabetic [2] [3] [1]. |

Experimental Protocols for Pathway Research

The following generalized experimental workflow, derived from modern plant metabolite research, can be applied to elucidate the biosynthesis of both endocrocin and emodin [4] [5] [6]:

Sample Preparation Sample Preparation Metabolite Profiling Metabolite Profiling Sample Preparation->Metabolite Profiling Transcriptome Sequencing Transcriptome Sequencing Sample Preparation->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Metabolite Profiling->Candidate Gene Identification Data Integration Transcriptome Sequencing->Candidate Gene Identification Gene Cloning & Expression Gene Cloning & Expression Candidate Gene Identification->Gene Cloning & Expression In vitro Enzyme Assay In vitro Enzyme Assay Gene Cloning & Expression->In vitro Enzyme Assay Pathway Verification & Reconstitution Pathway Verification & Reconstitution In vitro Enzyme Assay->Pathway Verification & Reconstitution

Figure 1: A general multi-omics workflow for elucidating plant biosynthetic pathways, integrating metabolomics and transcriptomics.

  • Step 1: Sample Preparation & Metabolite Profiling: Collect different tissues (roots, stems, leaves) from the producing plant. Use techniques like UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry) to comprehensively identify and quantify metabolites, creating a chemical profile of the plant [4] [6].
  • Step 2: Transcriptome Sequencing: Isolate RNA from the same tissues used for metabolomics. Perform RNA-sequencing (RNA-seq) to generate a catalog of all genes expressed in each tissue [4] [5].
  • Step 3: Candidate Gene Identification: Mine the transcriptome data for genes that are co-expressed with the accumulation of the target compound (e.g., emodin or this compound). Focus on enzyme families typical of polyketide biosynthesis, such as type III polyketide synthases (PKSs), cytochrome P450s, oxidoreductases, and methyltransferases [4] [5].
  • Step 4: Gene Cloning & Functional Characterization: Clone the identified candidate genes and express them in a heterologous system like E. coli or yeast. The expressed enzymes are then purified and tested in vitro with predicted substrate molecules to confirm their catalytic activity and specificity [5].

Suggestions for Further Research

To find the information on this compound that is currently lacking, I suggest you:

  • Consult Specialized Databases: Search in-depth scientific databases like PubMed or Google Scholar using specific queries such as "this compound biosynthesis," "this compound polyketide pathway," or "comparative biosynthesis of anthraquinones."
  • Review Foundational Literature: Look for older or more specialized review articles that cover the broad family of anthraquinones, as they may contain dedicated sections on this compound and its relationship to emodin.
  • Explore Fungal Sources: Note that while emodin is common in higher plants, this compound is also known to be produced by various fungi and lichens [2]. Research into fungal genomics and metabolomics may yield more direct information on its biosynthetic gene cluster.

References

Key Fungal Anthraquinones and Their Bioactivities

Author: Smolecule Technical Support Team. Date: February 2026

Anthraquinone Fungal Source Documented Biological Activities & Experimental Evidence
Emodin Aspergillus glaucus, A. fumigatus, Talaromyces islandicus, Penicillium sp. [1] [2] [3] Antimicrobial: Disrupts bacterial cell membrane, causes DNA damage; MIC: 7.81–15.63 μg/mL against E. coli & S. aureus [4]. Anticancer: Inhibits DNA-dependent RNA polymerase [1]. Phytotoxic: Causes plant cell damage [1].
Catenarin Aspergillus cristatus, Drechslera species [1] [4] Antimicrobial: Broad-spectrum activity, particularly against Gram-positive bacteria; MIC: 7.81–15.63 μg/mL [4]. Phytotoxic: [1].
Pachybasin Ascochyta lentis, Trichoderma sp. [5] Antifungal: Reduces rust and powdery mildew spore germination and appressoria formation on pea and oat plants; efficacy similar to commercial fungicides Tetraconazol and Azoxystrobin in whole-plant assays [5].
Terreic Acid Aspergillus parvulus, A. christenseniae [3] Antibiotic: Constitutes one of the major metabolites secreted into the growth medium [3].
Cytoskyrin A Cytospora sp. [1] BIA (Bioactivity Indicator Assay): Shows specific activity in bioassays [1].
Rubellin B Ramularia collo-cygni [1] Phytotoxic, Antibiotic, Antiproliferative, Cytotoxic: [1].

Experimental Protocols for Key Activities

For researchers looking to validate or build upon these findings, here are the core methodologies from key studies.

Protocol for Antimicrobial Activity Testing [4]
  • Extraction & Purification: Anthraquinones are extracted from solid-state fungal fermentation products using methanol, followed by anhydrous ether. Further purification is achieved via alkali-extraction and acid-precipitation.
  • Growth Inhibition Assay: Minimum Inhibitory Concentration (MIC) is determined using a microbroth dilution method. Bacterial growth curves are monitored by measuring optical density (OD600) over time in the presence of the anthraquinones.
  • Mechanism Elucidation:
    • Cell Membrane Damage: Assessed by measuring the leakage of nucleotides (OD260), proteins, and ATP from bacterial cells.
    • DNA Binding: Investigated using fluorescence spectroscopy and molecular docking to simulate the interaction between anthraquinones and bacterial genomic DNA.
    • Reactive Oxygen Species (ROS): Intracellular ROS accumulation is measured using a fluorescent probe (DCFH-DA).
Protocol for Antifungal/Biofungicide Activity [5]
  • Plant Material: Use susceptible plants (e.g., pea cv. Messire, oat cv. Selma) grown under controlled conditions.
  • Pathogen Multiplication: Maintain obligate biotrophic fungi (rusts, powdery mildews) on living host plants. Collect fresh spores for inoculation.
  • Detached Leaf Bioassay: Excised leaves are placed on agar in Petri dishes. Test solutions of anthraquinones (e.g., 1 mM in 5% MeOH) are applied to the leaf surface. Negative (water, MeOH) and positive (commercial fungicide) controls are included.
  • Disease Assessment: Effects are evaluated macroscopically and microscopically to assess spore germination, appressoria formation, and colony development.
Protocol for Fungal Cultivation & Metabolite Analysis [3]
  • Strain Cultivation: Filamentous fungi are cultivated on various agar or liquid media (e.g., Czapek yeast autolysate agar, malt extract agar) at 25°C for 7-11 days.
  • Metabolite Extraction:
    • Agar Plates: Use a plug extraction method with solvent (e.g., isopropanol:ethyl acetate with formic acid).
    • Liquid Cultures: Separate supernatant and mycelium. Extract supernatant with ethyl acetate at pH 2.
  • Chemical Analysis: Identify and analyze quinones using Ultra-High-Performance Liquid Chromatography coupled to Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-DAD-QTOF MS). For complex mixtures, Feature-Based Molecular Networking (FBMN) can be used for identification.

Extraction and Purification Techniques

Advanced extraction and purification methods are crucial for obtaining high-purity anthraquinones for research and development [6].

Technique Category Specific Methods Key Principle
Novel Extraction Pressurized Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Deep Eutectic Solvent (DES) Extraction [6] Enhances extraction efficiency and yield while reducing organic solvent use.
Advanced Purification Centrifugal Partition Chromatography (CPC), High-Speed Countercurrent Chromatography (HSCCC), Aqueous Two-Phase Extraction [7] [6] Liquid-liquid separation techniques that avoid irreversible adsorption to solid supports like silica gel, which is problematic for anthraquinones.

Mechanisms of Action: Antimicrobial Pathways

The following diagram illustrates the multi-target antimicrobial mechanisms of anthraquinones like Emodin and Catenarin, based on recent research [4]:

G A Emodin / Catenarin B Cell Membrane A->B C Oxidative Stress A->C D Genetic Material A->D B1 Morphology Disruption B->B1 B2 Integrity Loss B->B2 B3 Content Leakage (Nucleotides, Proteins, ATP) B->B3 C1 ROS Accumulation C->C1 D1 Genomic DNA Binding D->D1 D2 DNA Replication Disruption D->D2

Key Considerations for Research and Development

  • Fungal Sources Matter: Anthraquinone profiles can vary significantly between fungal genera (e.g., Aspergillus, Penicillium, Talaromyces) and even between strains of the same species [3] [8].
  • Structural Diversity Drives Function: Relatively small changes in substituents (e.g., chlorination, glycosylation, dimerization) on the core anthraquinone scaffold can dramatically alter biological activity, solubility, and photodynamic properties [9] [10] [1].
  • Eco-friendly Potential: Fungal anthraquinones like pachybasin show promise as natural, biodegradable alternatives to synthetic chemical fungicides in agriculture [5].

References

Validation of anthraquinone HPTLC-DESI-HRMS methods

Author: Smolecule Technical Support Team. Date: February 2026

HPTLC-DESI-HRMS Method at a Glance

The table below outlines the key experimental parameters from the foundational study [1] [2].

Parameter Specification / Condition
Sample Material Crude methanolic extracts from Chilean dermocyboid Cortinarii mushrooms.
HPTLC Plate Glass HPTLC Silica gel 60 F254 (Merck).
Mobile Phase Toluene–ethyl formate–formic acid (10:5:3, v/v/v).
DESI Source 2D-DESI source (Omnispray System OS-3201) coupled to an Orbitrap Elite MS.
Ionization Mode Negative ion mode.
DESI Spray Solvent Methanol/water (50:50, v/v).
Spray Flow Rate 2 µL/min.
Mass Range m/z 150–1500 (full scan).
MS Resolution 30,000.

Workflow of the Analytical Method

The process from sample preparation to identification, as described in the study, can be visualized as follows:

start Start: Sample Preparation a Ultrasonic Extraction (Solvents: Acetone, Methanol) start->a b HPTLC Separation (Mobile Phase: Toluene-Ethyl Formate-Formic Acid) a->b c Plate Drying (Air Dry) b->c d DESI-HRMS Analysis (Negative Ion Mode, Full Scan m/z 150-1500) c->d e MS/MS Fragmentation (Collision-Induced Dissociation) d->e f Data Analysis & Compound ID (Elemental Composition, Reference Standards) e->f

Workflow for HPTLC-DESI-HRMS Analysis of Anthraquinones [1] [2]

Validation Insights and Alternative Approaches

While the search results lack a full validation report for this specific method, they provide crucial context on validation standards and alternative techniques.

  • Core Validation Parameters: For any chromatographic method, key validation elements include specificity/selectivity (ensuring the method can distinguish the analyte from others), accuracy, precision (repeatability), and the determination of limits of detection (LOD) and quantitation (LOQ) [3]. The HPTLC-DESI-HRMS study demonstrated high specificity through high-resolution mass spectrometry and characteristic fragmentation patterns [1].
  • Alternative HPTLC-MS Methods: Other research on anthraquinones from plants like Japanese Knotweed uses HPTLC coupled with densitometry and tandem mass spectrometry (MS/MS) with different mobile phases (e.g., toluene–acetone–formic acid in varying ratios), showing there are multiple viable pathways for analysis [4].
  • HPLC as a Common Comparison: High-Performance Liquid Chromatography (HPLC) is a widely used benchmark for quantifying anthraquinones, often considered the standard in pharmacopeia methods for quality control of herbal medicines like rhubarb [5].

Recommendations for Your Guide

To build a more comprehensive comparison guide, you may need to consult specialized scientific databases. Here are some suggestions:

  • Explore Broader Literature: A more targeted search on platforms like Google Scholar, SciFinder, or Web of Science using terms like "validated HPTLC-DESI-HRMS method anthraquinones," "ICH validation anthraquinone HPTLC," or "quantitative HPTLC-MS fungal pigments" may yield studies with full validation data.
  • Compare with Established Techniques: You can create a stronger comparison by positioning the HPTLC-DESI-HRMS method against more common techniques like HPLC. The key advantages of HPTLC-DESI-HRMS are its ability to analyze complex crude mixtures with minimal preparation and provide visual separation coupled with high-confidence identification [1] [6].

References

MβL-TE vs. Claisen Cyclase/TE Domain: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature MβL-TE (Metallo-β-lactamase-type Thioesterase) Claisen Cyclase/Thioesterase (TE) Domain
Domain Architecture Discrete, standalone protein encoded by a separate gene within the biosynthetic gene cluster [1] [2]. Integrated C-terminal domain of the NR-PKS megasynthase [3] [4].
Representative PKS Group Primarily associated with Group V NR-PKSs [1] [2]. Widely distributed in NR-PKSs of groups I–IV, VI, and VIII [3].
Core Function Product release via hydrolysis or fourth-ring cyclization [3] [1]. Product release via Claisen-like cyclization (C–C bond formation) or hydrolysis [3] [4].
Catalytic Mechanism Hydrolyzes the thioester bond or catalyzes Claisen cyclization to release the polyketide chain [5]. Utilizes a classic α/β hydrolase fold; catalytic triad performs cyclization or hydrolysis [4].
Key Catalytic Sites/Motifs Metalloenzyme; likely requires metal ions for activity (structural similarity to β-lactamases) [1]. Characteristic α/β hydrolase fold with a catalytic triad (e.g., Ser-His-Asp) [4].
Resulting Chemical Scaffolds Contributes to diverse structures like naphthacenediones, anthraquinones, and benzophenones [1]. Generates various aromatic cores, such as orsellinic acid and aflatoxin precursors [3] [6].

Experimental Insights and Methodologies

The classification and understanding of these release mechanisms are largely derived from bioinformatic and phylogenetic studies of PKS gene clusters.

  • Phylogenetic Analysis: The differentiation between TE-integrated and MβL-TE-dependent systems is established by constructing phylogenetic trees of numerous NR-PKSs. This reveals that PKSs with C-terminal TE domains and those lacking them (Group V) form distinct evolutionary clades [3] [1] [2].
  • Domain Annotation: Key experimental evidence comes from annotating domain architectures using tools like SMART and the Conserved Domain Database (CDD). This analysis confirms the absence of a TE domain in Group V NR-PKSs, prompting the search for a discrete release enzyme [3] [1].
  • Heterologous Reconstitution: The function of MβL-TEs is confirmed by expressing the NR-PKS and the MβL-TE gene together in a heterologous host like Saccharomyces cerevisiae. Production of the expected polyketide (e.g., endocrocin) only when both genes are present provides direct experimental proof of their functional partnership [5].

The fundamental distinction in their domain architecture is summarized in the diagram below.

cluster_integrated Integrated Thioesterase (TE) / Claisen Cyclase cluster_discrete Discrete MβL-TE System PKS1 NR-PKS (SAT-KS-MAT-PT-ACP) TE1 TE Domain PKS1->TE1 PKS2 Group V NR-PKS (SAT-KS-MAT-PT-ACP) MβL MβL-TE (Standalone Protein) PKS2->MβL trans-acting

Implications for Research and Engineering

The choice between these release mechanisms has significant practical implications:

  • Strain Engineering and Heterologous Production: Expressing a single gene (TE-domain-containing PKS) is often more straightforward. For Group V PKSs, you must co-express both the PKS and the MβL-TE gene from the cluster, as done in yeast for this compound production [5].
  • Natural Product Discovery & Prediction: Phylogenetic analysis can predict the release mechanism. Identifying a Group V PKS immediately signals a likely discrete MβL-TE partner within its gene cluster, guiding characterization efforts [1] [2].
  • Pathway Engineering and Combinatorial Biosynthesis: The modular nature of the discrete MβL-TE system offers potential for swapping release enzymes to generate novel polyketide variants, as MβL-TEs can exhibit diverse activities like hydrolysis or cyclization [1].

References

Endocrocin Production Across Aspergillus Species

Author: Smolecule Technical Support Team. Date: February 2026

Feature Aspergillus fumigatus Aspergillus nidulans Aspergillus terreus
Production Role Primary metabolite of the dedicated enc cluster [1] Intermediate in the monodictyphenone pathway; accumulates in certain mutant strains [1] Intermediate in the geodin biosynthesis pathway; pathway is typically silent under standard conditions [2] [3]
Key Biosynthetic Genes encA (NR-PKS), encB (MβL-TE), encC (monooxygenase) [1] mdpG (NR-PKS), mdpH (decarboxylase, represses endocrocin) [1] Genes within the geodin BGC (e.g., gedA, gedR) [3]
Regulatory Factors Global regulator LaeA; encD (negatively regulates production) [1] LaeA; pathway-specific regulators [1] [2] Pathway-specific transcription factor GedR [3]
Key Experimental Findings Deletion of encA abolishes production; deletion of encD increases yield; overexpression of encA enhances production [1] Deletion of mdpH leads to this compound accumulation [1] Overexpression of gedR and knockout of gedA leads to emodin/endocrocin accumulation [3]

Experimental Insights and Protocols

The data in the table is supported by key gene deletion and overexpression studies. Here are the methodological details from those experiments.

Gene Deletion and Mutant Analysis in A. fumigatus [1]
  • Purpose: To confirm the role of specific genes in this compound biosynthesis.
  • Methodology: Mutant strains (e.g., ΔencA, ΔencB, ΔencC, ΔencD) were constructed in a CEA17 KU80 pyrG- background using a double-joint fusion PCR (DJ-PCR) approach. The A. parasiticus pyrG gene was used as a selectable marker.
  • Culture Conditions: For metabolite analysis, strains were point-inoculated on solid glucose minimal medium (GMM) or Czapek yeast autolysate (CYA) and cultured at 29°C or 37°C. For some analyses, strains were inoculated into liquid GMM at 25°C with shaking.
  • Metabolite Analysis: Culture extracts were analyzed using high-performance liquid chromatography (HPLC) to identify and quantify this compound.
Activation of Silent Gene Clusters in A. terreus [3]
  • Purpose: To force the production of intermediates (like emodin, a derivative of this compound) in the silent geodin pathway.
  • Methodology:
    • Activation: The geodin cluster-specific transcription factor gene, gedR, was overexpressed to activate the entire biosynthetic gene cluster (BGC).
    • Blocking the Pathway: The gedA gene, which encodes an O-methyltransferase responsible for converting emodin to the next intermediate, was knocked out. This caused the pathway to halt and emodin to accumulate.
  • Strain Construction: A statin-hyperproducing strain of A. terreus (HXN301) was used as the parent. Genetic manipulations were performed using standard molecular biology techniques, and transformants were selected with hygromycin B.
  • Analysis: Metabolites were extracted from cultures and analyzed by HPLC, with compounds identified by comparison to authentic standards.

This compound Biosynthesis Pathway in A. fumigatus

The following diagram illustrates the genetically characterized pathway for this compound production in A. fumigatus, based on the studies cited above.

cluster This compound Biosynthetic Gene Cluster LaeA LaeA encA encA LaeA->encA Activates Polyketide Backbone Polyketide Backbone encA->Polyketide Backbone encB encB Anthrone Intermediate Anthrone Intermediate encB->Anthrone Intermediate encC encC This compound This compound encC->this compound encD encD encD->this compound Represses Polyketide Backbone->encB Release & Cyclization Anthrone Intermediate->encC Oxidation

Biological Function and Research Significance

Understanding why this compound is studied can provide valuable context for your research.

  • Immunosuppressive Properties: Research has identified that this compound exhibits immunosuppressive activity. It is localized in the spores of A. fumigatus and can inhibit neutrophil recruitment, a critical step in the innate immune response [4].
  • Role in Pathogenicity: The compound may contribute to fungal virulence. Studies using a Drosophila toll-deficient model showed that A. fumigatus spores harvested from conditions permitting this compound production were more pathogenic than those from restrictive conditions or from an encA deletion mutant [4].
  • An Evolutionary Model: The enc cluster in A. fumigatus, comprising a non-reducing polyketide synthase (NR-PKS) and a discrete metallo-β-lactamase-type thioesterase (MβL-TE), is considered a potential evolutionary origin for fungal anthraquinones [1].

References

Comparative Bioactivities of Anthraquinone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Anthraquinone Derivative Primary Bioactivities Key Molecular Targets / Mechanisms Relevant Experimental Data
Emodin [1] [2] Anticancer, Antibacterial, Neuroprotective Induces apoptosis (caspase-3/9, PARP), inhibits PTK and HER-2/neu, differentiates cancer cells [2]. IC50 values against various cancer cell lines; Binding energy to DNA gyrase B: -8.50 kcal/mol [2] [3].
Aloe-emodin [1] [2] Anticancer, Antimicrobial Induces autophagic cell death, inhibits ERK1/2, promotes differentiation of glioma cells to astrocytes [2]. IC50 values against cancer cell lines; Activity against C6 glioma cells [2].
Rhein [1] Antioxidant, Antimicrobial, Anticancer Contributes to antioxidant and pro-oxidant effects based on substitution pattern [4]. Binding energy to DNA gyrase B: -8.24 kcal/mol [3].
Chrysophanol [1] Antimicrobial, Anticancer Interacts with DNA gyrase B; specific anticancer mechanisms under investigation [3]. Binding energy to DNA gyrase B: -7.27 kcal/mol [3].
Physcion [1] Modulation of Autophagy, Anticancer Modulates autophagy; precise upstream targets being studied [1]. Research ongoing; part of pleiotropic anti-cancer portfolio [1].
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione [2] Anticancer (Lead Compound) Induces apoptosis, activates caspases/PARP, disrupts ROS/RNS equilibrium, induces G2/M cell cycle arrest, triggers autophagy (LC3A/B-I to LC3A/B-II conversion) [2]. IC50 of 2.3 µM against PC3 prostate cancer cells [2].
2‐hydroxy‐3‐((8‐hydroxy‐3‐methoxy‐6‐methylanthraquinonyl)oxy)propanoic acid [5] Neuroprotective (Tau Aggregation Inhibitor) Remodels soluble tau oligomers, reduces β-sheet content, inhibits cysteine-cysteine interactions critical for tau polymerization [5]. ~20% inhibition of tau aggregation at 100 µM in ThT assay; reduced oligomer count in TIRFM [5].
Anthraquinone Glucosides [3] Enhanced Antibacterial Improved binding to bacterial enzyme DNA gyrase B, primarily through strengthened hydrogen bonding and hydrophobic interactions with the glucose moiety [3]. Higher binding energies than aglycones (e.g., Emodin glucoside: -10.24 kcal/mol vs. Emodin: -8.50 kcal/mol) [3].

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here is a detailed overview of the key experimental methodologies cited.

1. Cytotoxicity and IC50 Determination (MTT Assay) This standard colorimetric assay measures cell metabolic activity as a proxy for cell viability and proliferation [2].

  • Cell Lines: Experiments are typically conducted on a panel of human cancer cell lines (e.g., PC3 for prostate cancer, HT-29 for colon cancer, HeLa for cervical cancer, HepG2 for liver cancer) [2].
  • Procedure: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with a range of concentrations of the anthraquinone compound for a specified period (e.g., 24-72 hours). After treatment, the MTT reagent is added and incubated, allowing living cells to convert it into purple formazan crystals. The crystals are dissolved, and the absorbance is measured using a spectrophotometer [2].
  • Data Analysis: The absorbance data is used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (concentration that inhibits 50% of cell growth) is determined from a dose-response curve [2].

2. Molecular Docking for Binding Affinity This computational method predicts the preferred orientation and binding energy of a small molecule (ligand) when bound to a target protein [3].

  • Software: Common programs include AutoDock 4.2 and others within the GAUSSIAN suite [3].
  • Target Preparation: The 3D structure of the target protein (e.g., DNA gyrase B, PDB ID: 4DUH) is obtained from the Protein Data Bank. Water molecules and extraneous ligands are removed, and polar hydrogen atoms and charges are added [3].
  • Ligand Preparation: The 3D structure of the anthraquinone derivative is energy-minimized using computational methods like Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level [3].
  • Docking Execution: A search algorithm positions the ligand into the protein's binding site. The interaction is scored based on factors like hydrogen bonding, van der Waals forces, and electrostatic interactions, resulting in a predicted binding energy (in kcal/mol) [3].

3. Tau Aggregation Inhibition Assay (Thioflavin T Fluorescence) This assay quantifies the formation of amyloid fibrils, such as those formed by tau protein in Alzheimer's disease, using a fluorescent dye [5].

  • Protein Preparation: The microtubule-binding domain of tau (e.g., 4R domain) is expressed and purified. Aggregation is induced by adding a cofactor like heparin [5].
  • Treatment: The tau protein is incubated with or without the test anthraquinone compound.
  • Measurement: Thioflavin T (ThT), a dye that fluoresces upon binding to β-sheet-rich structures, is added. The fluorescence intensity is measured over time (e.g., up to 48 hours) using a plate reader. A reduction in fluorescence in the treated sample indicates inhibition of fibril formation [5].

Mechanisms of Action: Signaling Pathways

The bioactivity of anthraquinone derivatives is mediated through complex interactions with specific cellular pathways. The following diagrams illustrate the key mechanisms for their anticancer and neuroprotective effects.

Diagram 1: Key Anticancer Mechanisms of Anthraquinone Derivatives

G AQ Neuroprotective Anthraquinone (e.g., Compound 2) Inhibition Inhibition of Cysteine-Cysteine Interaction AQ->Inhibition Remodel Oligomer Remodeling (Reduced β-sheet content) AQ->Remodel NormalTau Normal Soluble Tau HyperTau Hyperphosphorylated Tau NormalTau->HyperTau Pathological Hyperphosphorylation Oligomer Soluble Toxic Oligomers HyperTau->Oligomer Aggregation Initial Step Fibril Mature Fibrils / NFTs Oligomer->Fibril Aggregation Progression Toxicity Reduced Membrane Toxicity and Inflammation Oligomer->Toxicity Causes Inhibition->Oligomer Blocks Remodel->Oligomer Alters Structure Remodel->Toxicity Leads to

Diagram 2: Neuroprotective Mechanism via Tau Aggregation Inhibition

Key Takeaways for Research

  • Structure-Activity Relationship (SAR) is Crucial: The type and position of substituents (e.g., hydroxyl, methyl, glucoside, carboxyl groups) on the anthraquinone core profoundly influence its bioactivity, specificity, and potency [4] [3]. For instance, glycosylation often enhances antibacterial activity by improving target binding [3].
  • Pleiotropic and Context-Dependent Effects: Many derivatives, like Emodin, exhibit multiple mechanisms (e.g., pro-apoptotic, autophagic, differentiating). The role of autophagy, in particular, can be either cell-death-promoting or protective, depending on the biological context [1] [2].
  • Promising Scaffold for Drug Development: The anthraquinone scaffold is a privileged structure in medicinal chemistry. It serves as a versatile starting point for designing novel analogues, a process that can be significantly accelerated by Computer-Aided Drug Design (CADD) for virtual screening and optimization [6].

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

314.04265265 Da

Monoisotopic Mass

314.04265265 Da

Heavy Atom Count

23

UNII

N1OEA1S070

Other CAS

481-70-9

Wikipedia

Endocrocin

Dates

Last modified: 02-18-2024
Bok et al. Chromatin-level regulation of biosynthetic gene clusters Nature Chemical Biology, doi: 10.1038/nchembio.177, published online 17 May 2009 http://www.nature.com/naturechemicalbiology

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